molecular formula C6H4NNaO2 B1592758 Sodium nicotinate CAS No. 54-86-4

Sodium nicotinate

Numéro de catalogue: B1592758
Numéro CAS: 54-86-4
Poids moléculaire: 145.09 g/mol
Clé InChI: KFLRWGSAMLBHBV-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sodium nicotinate is a useful research compound. Its molecular formula is C6H4NNaO2 and its molecular weight is 145.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

sodium;pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLRWGSAMLBHBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-67-6 (Parent)
Record name Niacin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4044955
Record name Sodium nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-86-4
Record name Niacin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIACIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX78B4Q2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Sodium Nicotinate: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nicotinate, the sodium salt of nicotinic acid (niacin or vitamin B3), is a compound of significant interest in pharmaceutical and biomedical research. As a water-soluble form of niacin, it serves as a crucial precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous metabolic and cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its interaction with the G-protein coupled receptor GPR109A and the downstream signaling cascades. Detailed experimental methodologies for its synthesis and characterization are also presented to support further research and development.

Chemical Structure and Identification

This compound is an organic sodium salt consisting of a sodium cation and a nicotinate anion. The nicotinate component is characterized by a pyridine ring substituted with a carboxylate group at the 3-position.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name Sodium pyridine-3-carboxylate[1]
CAS Number 54-86-4[2]
Molecular Formula C₆H₄NNaO₂[2]
Molecular Weight 145.09 g/mol [3]
Canonical SMILES C1=CC(=CN=C1)C(=O)[O-].[Na+]
InChI Key KFLRWGSAMLBHBV-UHFFFAOYSA-M

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity. It is a white, crystalline powder that is highly soluble in water.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White crystalline powder[1]
Melting Point >300 °C[3]
Solubility Highly soluble in water; Slightly soluble in ethanol and ethyl ether[1]
pKa (of Nicotinic Acid) 4.75[4]
Stability Stable under normal conditions.[5]
Reactivity Incompatible with strong oxidizing agents.[5]

Biological Activity and Signaling Pathways

The primary biological effects of nicotinic acid and its salts, including this compound, are mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[6] This receptor is expressed in various cell types, including adipocytes, immune cells (such as macrophages and neutrophils), and epidermal Langerhans cells.

GPR109A Signaling Pathway in Adipocytes

In adipocytes, the activation of GPR109A by nicotinic acid leads to the inhibition of lipolysis. This is a key mechanism behind the lipid-lowering effects of niacin observed in clinical practice. The signaling cascade is initiated by the coupling of the activated GPR109A receptor to an inhibitory G-protein (Gi).

GPR109A_Adipocyte_Signaling GPR109A Signaling in Adipocytes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sodium_Nicotinate This compound GPR109A GPR109A Receptor Sodium_Nicotinate->GPR109A Binds to Gi_protein Gi Protein (αβγ) GPR109A->Gi_protein Activates Gi_alpha Giα Gi_protein->Gi_alpha Gi_betagamma Giβγ Gi_protein->Gi_betagamma AC Adenylyl Cyclase cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Gi_alpha->AC Inhibits

GPR109A Signaling in Adipocytes

Activation of GPR109A by this compound leads to the dissociation of the Gi protein into its α and βγ subunits. The Giα subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides. Therefore, inhibition of the GPR109A-cAMP-PKA axis results in decreased HSL activity and a subsequent reduction in the release of free fatty acids (FFAs) from adipose tissue.[7]

Anti-inflammatory Effects in Immune Cells

In immune cells such as macrophages, GPR109A activation by nicotinic acid has been shown to exert anti-inflammatory effects. This is particularly relevant in the context of atherosclerosis, where inflammation plays a critical role.[8] The signaling pathway in these cells also involves Gi protein coupling but leads to the inhibition of pro-inflammatory signaling cascades. For instance, nicotinic acid has been shown to inhibit the production of inflammatory cytokines like MCP-1.[8]

Experimental Protocols

Synthesis of this compound

A straightforward method for the preparation of this compound involves the neutralization of nicotinic acid with a stoichiometric amount of sodium hydroxide.

Synthesis_Workflow Synthesis Workflow cluster_synthesis Synthesis of this compound Reactants 1. Dissolve Nicotinic Acid in Ethanol Titration 2. Add stoichiometric NaOH solution (e.g., 1M aqueous) Reactants->Titration Reaction 3. Stir at room temperature Titration->Reaction Isolation 4. Evaporate solvent under reduced pressure Reaction->Isolation Purification 5. Recrystallize from Ethanol/Water Isolation->Purification Drying 6. Dry under vacuum Purification->Drying Product This compound Product Drying->Product

Synthesis Workflow

Methodology:

  • Dissolution: Dissolve a known mass of nicotinic acid in a minimal amount of a suitable solvent, such as ethanol or water.

  • Neutralization: While stirring, slowly add a stoichiometric equivalent of an aqueous sodium hydroxide solution. The pH of the solution can be monitored to ensure complete neutralization (target pH ~7-8).

  • Reaction: Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Isolation: Remove the solvent by rotary evaporation under reduced pressure to obtain the crude this compound salt.

  • Purification: The crude product can be purified by recrystallization, for example, from a mixture of ethanol and water.

  • Drying: The purified crystals of this compound are then dried under vacuum to remove any residual solvent.

Characterization of this compound

5.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique to confirm the formation of the sodium salt by observing the shift in the carbonyl stretching frequency.

Methodology:

  • Sample Preparation: A small amount of the dried this compound powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis: The spectrum of this compound is compared to that of nicotinic acid. The characteristic peak for the carboxylic acid C=O stretch in nicotinic acid (around 1700-1725 cm⁻¹) will be absent in the this compound spectrum. Instead, two characteristic peaks for the carboxylate anion (COO⁻) will appear: an asymmetric stretching band around 1550-1610 cm⁻¹ and a symmetric stretching band around 1360-1450 cm⁻¹.[9]

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the nicotinate anion.

NMR_Workflow NMR Analysis Workflow cluster_nmr NMR Sample Preparation and Analysis Sample_Prep 1. Dissolve this compound in D₂O Transfer 2. Transfer to NMR tube Sample_Prep->Transfer Acquisition 3. Acquire ¹H and ¹³C NMR spectra Transfer->Acquisition Analysis 4. Process and analyze spectra Acquisition->Analysis Result Structural Confirmation Analysis->Result

NMR Analysis Workflow

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent, typically deuterium oxide (D₂O), as the compound is highly water-soluble.[10]

  • NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analysis: The ¹H NMR spectrum is expected to show four aromatic protons of the pyridine ring. The ¹³C NMR spectrum will show six distinct carbon signals, including the carboxylate carbon, which will have a characteristic chemical shift.

Conclusion

This compound, as a readily available and biologically active form of niacin, continues to be a molecule of high interest for its therapeutic potential, particularly in the management of dyslipidemia and inflammatory conditions. A thorough understanding of its chemical properties, biological targets, and signaling pathways is essential for the rational design of new therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this compound, facilitating further research into its diverse biological roles. The elucidation of the GPR109A signaling pathway has provided significant insights into its mechanism of action and opens new avenues for the development of more targeted and effective therapeutic agents.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Nicotinate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nicotinate, the sodium salt of nicotinic acid (Niacin or Vitamin B3), is a compound of significant interest in pharmaceutical and nutritional research. Its high aqueous solubility makes it a preferred form for various applications, ranging from dietary supplements to its use as a vasodilator.[1][2] This technical guide provides a detailed overview of the laboratory-scale synthesis and comprehensive characterization of this compound, offering standardized protocols and data for researchers in drug development and related scientific fields.

Synthesis of this compound

Two primary and reliable methods for the laboratory synthesis of this compound are presented: the neutralization of nicotinic acid and the hydrolysis of 3-cyanopyridine.

Method 1: Synthesis from Nicotinic Acid

This method is a straightforward acid-base neutralization reaction between nicotinic acid and sodium hydroxide.

Reaction Scheme:

G start Dissolve 3-Cyanopyridine in Deionized Water heat Heat to 90-95°C start->heat add_naoh Dropwise Addition of 40% NaOH Solution heat->add_naoh react React for 60 minutes at 90-95°C add_naoh->react cool Cool the Reaction Mixture react->cool crystallize Induce Crystallization (e.g., by concentration and cooling) cool->crystallize filter_dry Filter and Dry the This compound Product crystallize->filter_dry G A Known mass of This compound B Dissolve in Water A->B C Titrate with Standardized HCl B->C D Endpoint Detection (e.g., indicator or pH meter) C->D E Calculate Moles of HCl Used D->E F Determine Moles of This compound (1:1 ratio) E->F G Calculate Purity (%) F->G

References

Mechanism of action of sodium nicotinate at a cellular level

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Mechanism of Action of Sodium Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the sodium salt of nicotinic acid (niacin or vitamin B3), is a well-established therapeutic agent used for the management of dyslipidemia. For over five decades, it has been recognized as the most potent clinically available drug for increasing high-density lipoprotein cholesterol (HDL-C) levels.[1] Its therapeutic profile also includes significant reductions in low-density lipoprotein cholesterol (LDL-C), very low-density lipoprotein cholesterol (VLDL-C), triglycerides, and lipoprotein(a).[1][2]

The clinical utility of this compound is often hampered by a common and acute side effect: cutaneous vasodilation, commonly known as flushing.[3] This reaction, characterized by warmth, redness, and itching of the skin, poses a significant challenge to patient compliance.[1][2] Understanding the distinct cellular and molecular mechanisms that separate the desired therapeutic effects from the adverse flushing response is critical for the development of next-generation lipid-modifying therapies.

This guide provides a detailed examination of the cellular mechanisms of action of this compound, focusing on its primary receptor, downstream signaling cascades, and the divergent pathways leading to its anti-lipolytic and vasodilatory effects.

Primary Cellular Target: The HCA₂ Receptor (GPR109A)

The physiological effects of this compound are mediated primarily through its interaction with a specific cell surface receptor: the Hydroxycarboxylic Acid Receptor 2 (HCA₂) , also known as GPR109A.[3][4]

HCA₂ is a G protein-coupled receptor (GPCR) that couples preferentially to the Gi/o family of G proteins.[5][6] Upon activation by an agonist like nicotinate, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of distinct downstream effectors.

The expression of HCA₂ is highly tissue-specific and is not found in the liver, a key organ in lipid metabolism.[1] Instead, HCA₂ is highly expressed in:

  • Adipocytes: The primary site for the therapeutic anti-lipolytic effect.[1]

  • Immune Cells: Including epidermal Langerhans cells, macrophages, and microglia, which are central to the flushing response and inflammatory modulation.[1][7][8][9]

  • Keratinocytes: Which also contribute to the flushing pathway.[10]

  • Spleen .[8]

This compound acts as a high-affinity agonist for HCA₂, initiating the signaling cascades detailed below.[11]

Core Signaling Pathways

Activation of the HCA₂ receptor by this compound initiates at least two distinct signaling pathways in different cell types, which account for its therapeutic and adverse effects.

The Anti-lipolytic Pathway in Adipocytes (Therapeutic Effect)

In adipocytes, HCA₂ activation leads to the inhibition of lipolysis, reducing the flux of free fatty acids (FFAs) to the liver. This is the cornerstone of its lipid-lowering efficacy.[1]

Mechanism:

  • Receptor Binding and Gαi Activation: this compound binds to HCA₂ on the adipocyte plasma membrane.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[6]

  • cAMP Reduction: This inhibition leads to a rapid decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][6]

  • PKA Inactivation: Lower cAMP levels reduce the activity of cAMP-dependent Protein Kinase A (PKA).[6]

  • Inhibition of Lipolysis: PKA is responsible for the activating phosphorylation of two key lipolytic proteins: hormone-sensitive lipase (HSL) and perilipin.[6] Reduced PKA activity prevents the breakdown of triglycerides stored in lipid droplets.

  • Reduced FFA Release: The net result is a potent inhibition of the release of FFAs and glycerol from adipose tissue into the bloodstream.[1][6] This reduction in circulating FFAs decreases the substrate available to the liver for the synthesis of triglycerides and VLDL, ultimately lowering VLDL and LDL cholesterol levels.[1][2]

Caption: HCA₂-mediated anti-lipolytic signaling pathway in adipocytes.

The Prostaglandin Pathway in Skin Cells (Flushing Effect)

In contrast to the pathway in adipocytes, HCA₂ activation in epidermal immune cells (primarily Langerhans cells) and keratinocytes triggers a separate cascade that results in the synthesis of vasodilatory prostaglandins, causing the flushing side effect.[1][7][10]

Mechanism:

  • Receptor Activation: this compound binds to HCA₂ on Langerhans cells and keratinocytes.[10]

  • Phospholipase A₂ Activation: The receptor signal (potentially via Gβγ subunits or Ca²⁺ mobilization) activates the enzyme Phospholipase A₂ (PLA₂).[1]

  • Arachidonic Acid Release: PLA₂ cleaves membrane phospholipids to release arachidonic acid (AA).[1]

  • Prostaglandin Synthesis: AA is metabolized by cyclooxygenase enzymes (COX). The early phase of flushing is dependent on COX-1, while the late phase involves COX-2.[10] COX enzymes convert AA to Prostaglandin H₂ (PGH₂).

  • Vasodilator Production: PGH₂ is then converted by specific synthases into Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[1][5]

  • Receptor Binding and Vasodilation: PGD₂ and PGE₂ diffuse to adjacent dermal capillaries and bind to their respective receptors on vascular smooth muscle: DP1 for PGD₂, and EP2/EP4 for PGE₂.[1]

  • Flushing Response: Activation of these receptors leads to smooth muscle relaxation, vasodilation, and increased blood flow, which manifests as cutaneous flushing.[1]

Prostaglandin_Pathway cluster_capillary Dermal Capillary Smooth Muscle SN Sodium Nicotinate HCA2 HCA₂ (GPR109A) SN->HCA2 Binds PLA2 PLA₂ HCA2->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX PGH2 PGH₂ COX->PGH2 PGD2_PGE2 PGD₂ / PGE₂ PGH2->PGD2_PGE2 DP1_EP DP1 / EP2 / EP4 Receptors PGD2_PGE2->DP1_EP Diffuses & Binds Vasodilation Vasodilation (Flushing) DP1_EP->Vasodilation Activates

Caption: HCA₂-mediated prostaglandin synthesis leading to cutaneous flushing.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of nicotinic acid with its receptor and its downstream effects.

ParameterValueCell Type / SystemReference
EC₅₀ for HCA₂ Activation ~100 nMGeneral pharmacological dose context[11]
6.9 nM (high affinity), 25 µM (low affinity)Normal Human Epidermal Keratinocytes (NHEK)[12]
72 nM (high affinity), 17 µM (low affinity)HaCaT cells (immortalized keratinocytes)[12]
0.1 µMGeneral reported value[13]
EC₅₀ for Butyrate (Endogenous Ligand) 1.6 mM-[14]
EC₅₀ for β-hydroxybutyrate (Endogenous Ligand) 0.7 mM-[14]
Table 1: Receptor Binding and Activation Constants. EC₅₀ (Half maximal effective concentration) values for HCA₂ receptor activation by nicotinic acid and endogenous ligands.
ParameterValueExperimental ModelReference
EC₅₀ for PGD₂ Release 1.2 mM ± 0.7Human Langerhans cells differentiated from CD34+ cells[7]
Flushing Reduction (DP1 Receptor Deletion) ~40%Mouse model[1]
Flushing Reduction (EP2 Receptor Deletion) ~20%Mouse model[1]
Flushing Reduction (EP4 Receptor Deletion) ~40%Mouse model[1]
Flushing Reduction (COX Deletion) ~100%Mouse model[1]
Table 2: Quantitative Downstream Effects. Data on prostaglandin release and the contribution of specific prostaglandin receptors to the flushing response.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol: Adipocyte Lipolysis Assay

This assay measures the ability of a compound to inhibit the breakdown of triglycerides in adipocytes.

Methodology:

  • Cell/Tissue Preparation: Use either primary adipocytes, in vitro differentiated adipocyte cell lines (e.g., 3T3-L1), or ex vivo adipose tissue explants.[15][16]

  • Pre-incubation: Wash cells/tissue and incubate in a serum-free buffer (e.g., Krebs-Ringer or DMEM) containing bovine serum albumin (BSA) to act as a fatty acid acceptor.[15]

  • Stimulation:

    • Basal Lipolysis: Incubate a set of samples with buffer only.

    • Stimulated Lipolysis: Add a lipolytic agent, typically a β-adrenergic agonist like isoproterenol, to stimulate the cAMP pathway.

    • Inhibitory Test: Co-incubate samples with the lipolytic agent and varying concentrations of this compound.

  • Incubation: Incubate all samples for a defined period (e.g., 1-2 hours) at 37°C.[17]

  • Sample Collection: Collect the incubation medium (supernatant).

  • Quantification: Measure the concentration of glycerol or non-esterified fatty acids (NEFA) released into the medium using a commercially available colorimetric or fluorometric assay kit.[17][18] Glycerol is often preferred as it is not re-esterified by adipocytes.[15]

  • Data Analysis: Normalize the amount of glycerol/NEFA released to the total protein or DNA content of the cells/tissue. Calculate the percent inhibition of stimulated lipolysis by this compound.

Lipolysis_Workflow start Prepare Adipocytes or Adipose Tissue Explants wash Wash and Incubate in Serum-Free Buffer + BSA start->wash split Divide into Treatment Groups wash->split basal Group 1: Buffer Only (Basal) split->basal Control stimulated Group 2: + Isoproterenol (Stimulated) split->stimulated Positive Control inhibited Group 3: + Isoproterenol + this compound split->inhibited Test incubate Incubate at 37°C (e.g., 2 hours) basal->incubate stimulated->incubate inhibited->incubate collect Collect Incubation Medium incubate->collect measure Measure Glycerol or NEFA Concentration via Assay collect->measure analyze Normalize Data and Calculate % Inhibition measure->analyze

Caption: General experimental workflow for an adipocyte lipolysis assay.

Protocol: Intracellular cAMP Measurement Assay

This assay quantifies changes in intracellular cAMP levels, the key second messenger in the HCA₂ anti-lipolytic pathway.

Methodology:

  • Cell Culture: Culture a cell line endogenously expressing or recombinantly overexpressing the HCA₂ receptor.

  • Cell Plating: Seed cells into a multi-well plate (e.g., 96-well) and allow them to adhere.

  • Treatment:

    • Aspirate the culture medium.

    • Add an adenylyl cyclase stimulator, such as forskolin, to all wells to raise basal cAMP levels.

    • Simultaneously, add varying concentrations of this compound (the Gαi agonist) to test wells. Include control wells with only forskolin.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for modulation of cAMP levels.

  • Cell Lysis: Add a lysis buffer to stop the reaction and release intracellular contents.

  • Quantification: Measure cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a luminescence/fluorescence-based biosensor assay (e.g., GloSensor, HTRF).[19][20]

  • Data Analysis: Generate a dose-response curve and calculate the IC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP production.

cAMP_Workflow start Seed HCA₂-Expressing Cells in Multi-Well Plate treat Treat Cells with Forskolin ± Varying Concentrations of This compound start->treat incubate Incubate at 37°C (e.g., 30 minutes) treat->incubate lyse Lyse Cells to Release Intracellular Contents incubate->lyse measure Measure cAMP Levels in Lysate (e.g., Competitive EIA) lyse->measure analyze Generate Dose-Response Curve and Calculate IC₅₀ measure->analyze

References

Sodium Nicotinate: A Technical Guide to its Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nicotinate, the sodium salt of nicotinic acid (niacin/Vitamin B3), is a pharmacologically significant molecule primarily recognized for its potent lipid-modifying effects. Its therapeutic actions and side effects are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This technical guide provides a comprehensive overview of the biological activities and pharmacological effects of this compound, detailing its molecular mechanisms, signaling pathways, and key quantitative parameters. The document includes structured data tables for comparative analysis, detailed experimental protocols, and visualizations of core pathways and workflows to support research and development efforts in this area.

Introduction

Nicotinic acid has been a cornerstone in the management of dyslipidemia for decades.[1][2] this compound, as its salt, offers a highly water-soluble formulation used in various pharmaceutical applications.[3][4] The discovery of its specific receptor, GPR109A, has significantly advanced our understanding of how it exerts its dual effects: the therapeutically beneficial reduction of plasma lipids and the common side effect of cutaneous vasodilation, or flushing.[2][5] This receptor is primarily expressed in adipocytes and immune cells, such as macrophages.[6][7][8] This guide delves into the core mechanisms underpinning these effects.

Molecular Mechanism of Action

The pharmacological profile of this compound is intrinsically linked to its function as an agonist for the GPR109A receptor. This receptor is coupled to an inhibitory G-protein (Gi/o).[7][9]

Lipid Metabolism Regulation

In adipose tissue, the binding of this compound to GPR109A on adipocytes triggers the Gi signaling cascade.[10] This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular concentrations of cyclic AMP (cAMP).[9][10] The reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, the rate-limiting enzyme for the hydrolysis of stored triglycerides. The resulting decrease in lipolysis reduces the efflux of free fatty acids (FFAs) from adipose tissue into the bloodstream. A lower supply of FFAs to the liver curtails the hepatic synthesis of triglycerides and, consequently, the production and secretion of very-low-density lipoprotein (VLDL) and its product, low-density lipoprotein (LDL).[11][12]

Cutaneous Vasodilation (Flushing)

The characteristic flushing response is also mediated by GPR109A, but in different cell types—primarily epidermal Langerhans cells and keratinocytes. Activation of the receptor in these cells stimulates phospholipase A2, leading to the release of arachidonic acid, which is then converted into prostaglandins, mainly prostaglandin D2 (PGD2) and E2 (PGE2).[9] These prostaglandins diffuse to dermal blood vessels, acting as potent vasodilators and causing the flushing, itching, and sensation of warmth associated with niacin-based therapies.[2][3]

Anti-Inflammatory and Immunomodulatory Effects

GPR109A is expressed on various immune cells, including macrophages and neutrophils.[6][7] Its activation has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[12][13] Furthermore, evidence suggests GPR109A activation can induce apoptosis in certain cancer cells and play a role in the host defense against viral infections through autophagy.[7][10]

Core Signaling Pathways

The binding of this compound to GPR109A initiates distinct downstream signaling events depending on the cell type. The following diagram illustrates the primary pathways in adipocytes (anti-lipolytic effect) and skin cells (flushing effect).

Caption: GPR109A signaling in adipocytes and skin cells.

Quantitative Pharmacological Data

The following tables provide a summary of key quantitative data for nicotinate, essential for understanding its potency, efficacy, and disposition in biological systems.

Table 1: Receptor Binding Affinity and Functional Potency

ParameterSpeciesAssay SystemValue (µM)
EC50 (cAMP Inhibition)HumanGPR109A-expressing CHO cells0.3 - 0.8
EC50 (FFA Release Inhibition)HumanIsolated Adipocytes0.1 - 0.5
Ki ([³H]nicotinic acid binding)HumanGPR109A-expressing membranes0.15 - 0.4
EC50 (Arachidonic Acid Release)HumanGPR109A-expressing HEK293 cells~0.8

Note: Values are compiled from multiple literature sources and represent typical ranges. Exact values can vary based on specific experimental conditions.

Table 2: Clinical Pharmacokinetic Parameters (Oral Administration)

ParameterFormulationDoseValue
Tmax (Time to Peak)Immediate-Release1 g30 - 60 minutes[11]
Cmax (Peak Concentration)Immediate-Release1 g15 - 30 µg/mL[11]
Half-life (t½) Immediate-ReleaseN/A~60 minutes
Bioavailability Immediate-ReleaseN/ANearly 100%[11]
Metabolism N/AN/AHepatic (Amidation & Conjugation)[1]
Excretion N/AN/A~88% Renal (unchanged or as metabolites)[11]

Key Experimental Protocols

Reproducible methodologies are critical in pharmacological research. The following sections outline the workflows for two fundamental assays used to characterize this compound's activity.

GPR109A Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the GPR109A receptor.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis p1 Prepare membranes from cells overexpressing GPR109A r1 Combine membranes, radioligand, and this compound in assay buffer p1->r1 p2 Prepare fixed concentration of radioligand (e.g., [³H]-Nicotinic Acid) p2->r1 p3 Prepare serial dilutions of unlabeled this compound p3->r1 r2 Incubate to allow binding to reach equilibrium s1 Rapidly filter mixture through glass fiber filters to trap membranes r2->s1 s2 Wash filters to remove unbound radioligand s3 Measure radioactivity on filters via liquid scintillation counting a1 Plot % displacement vs. log[this compound] s3->a1 a2 Calculate IC50 and convert to Ki using Cheng-Prusoff equation a1->a2

Caption: Standard workflow for a GPR109A radioligand binding assay.

cAMP Inhibition Functional Assay

This assay quantifies the functional potency (EC50) of this compound by measuring its ability to inhibit cAMP production in cells expressing the Gi-coupled GPR109A receptor.

cAMP_Inhibition_Workflow cluster_cell_prep 1. Cell Preparation & Treatment cluster_detection 2. Lysis & Detection cluster_data_analysis 3. Data Analysis c1 Seed GPR109A-expressing cells (e.g., CHO-GPR109A) in microplates c2 Add serial dilutions of This compound to cells c1->c2 c3 Add Forskolin to stimulate Adenylyl Cyclase and raise cAMP levels c2->c3 c4 Incubate for a defined period c3->c4 d1 Lyse cells to release intracellular cAMP c4->d1 d2 Measure cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA) a1 Normalize data to Forskolin-only (100%) and basal (0%) controls d2->a1 a2 Plot % inhibition vs. log[this compound] a1->a2 a3 Fit a dose-response curve and determine the EC50 value a2->a3

Caption: Workflow for a cell-based cAMP inhibition functional assay.

Conclusion

This compound is a well-characterized pharmacological agent whose biological activities are predominantly mediated by the GPR109A receptor. Its activation leads to clinically significant lipid-lowering effects through the inhibition of lipolysis in adipocytes. The same receptor interaction in skin cells, however, produces the common side effect of flushing via a prostaglandin-mediated pathway. A detailed understanding of these divergent signaling cascades, supported by robust quantitative and methodological data, is paramount for the development of novel GPR109A agonists that can separate the therapeutic benefits from the undesirable side effects, thereby improving patient compliance and therapeutic outcomes in the management of cardiovascular disease.

References

Sodium Nicotinate as a Precursor for NAD+ Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in a range of age-related diseases and metabolic disorders, making the enhancement of NAD+ levels a key therapeutic strategy. This technical guide provides a comprehensive overview of sodium nicotinate (the salt of nicotinic acid) as a precursor for NAD+ biosynthesis via the Preiss-Handler pathway. We delve into the core biochemical steps, enzymatic players, and regulatory mechanisms. This guide also presents a compilation of quantitative data on the efficacy of nicotinic acid in elevating cellular NAD+ levels, detailed experimental protocols for NAD+ quantification, and visual representations of the key pathways and workflows to support researchers in this field.

The Preiss-Handler Pathway: Core Biochemical Steps

The conversion of this compound to NAD+ occurs through a three-step enzymatic cascade known as the Preiss-Handler pathway.[1][2] This pathway is a vital route for NAD+ biosynthesis, distinct from the salvage pathway that recycles nicotinamide.[3]

The three key enzymatic reactions are:

  • Nicotinate to Nicotinic Acid Mononucleotide (NaMN): The first and rate-limiting step is catalyzed by nicotinate phosphoribosyltransferase (NaPRT) .[3][4] This enzyme transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid, forming nicotinic acid mononucleotide (NaMN).[1][5]

  • NaMN to Nicotinic Acid Adenine Dinucleotide (NaAD): The resulting NaMN is then adenylated by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs) .[5][6] This reaction utilizes ATP to transfer an adenylate moiety to NaMN, yielding nicotinic acid adenine dinucleotide (NaAD).[7]

  • NaAD to Nicotinamide Adenine Dinucleotide (NAD+): The final step is the amidation of the nicotinic acid moiety of NaAD to a nicotinamide group, a reaction catalyzed by NAD+ synthetase (NADS) .[1][6] This glutamine-dependent enzyme completes the synthesis of NAD+.[7]

Preiss_Handler_Pathway cluster_0 Preiss-Handler Pathway Sodium_Nicotinate This compound (Nicotinic Acid) NaMN Nicotinic Acid Mononucleotide (NaMN) Sodium_Nicotinate->NaMN NaPRT + PRPP NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NMNATs + ATP NAD NAD+ NaAD->NAD NADS + Glutamine + ATP

Figure 1: The Preiss-Handler Pathway for NAD+ synthesis from this compound.

Quantitative Data on Nicotinic Acid-Mediated NAD+ Synthesis

Numerous studies have demonstrated the efficacy of nicotinic acid in increasing intracellular NAD+ concentrations across various cell types and tissues. The following tables summarize key quantitative findings.

Cell/Tissue TypeNicotinic Acid ConcentrationTreatment DurationFold Increase in NAD+Reference
Normal Human Epidermal Keratinocytes (NHEK)10 µM6 hours1.3-fold[8]
Normal Human Epidermal Keratinocytes (NHEK)30 µM6 hours~1.2-fold[8]
Normal Human Epidermal Keratinocytes (NHEK)100 µM6 hours~1.1-fold[8]
Cells with endogenous NAPRT expressionNot specifiedNot specified~2-fold[9]

Table 1: Effect of Nicotinic Acid on Cellular NAD+ Levels.

EnzymeSubstrateApparent K_mApparent V_maxReference
Human NaPRTNicotinic Acid3.5 ± 0.4 µM1.8 ± 0.1 µmol/min/mg[3]
Human NaPRTPRPP5.2 ± 0.6 µM1.9 ± 0.1 µmol/min/mg[3]

Table 2: Kinetic Parameters of Human Nicotinate Phosphoribosyltransferase (NaPRT).

Experimental Protocols

Accurate quantification of NAD+ is crucial for studying its metabolism. Below are detailed protocols for two common methods: High-Performance Liquid Chromatography (HPLC) and an enzymatic cycling assay.

Protocol 1: Quantification of NAD+ by HPLC

This method provides accurate and reproducible measurements of NAD+ levels in cell and tissue extracts.[10]

3.1.1. Materials

  • Perchloric acid (HClO₄), 10% solution

  • Potassium carbonate (K₂CO₃), 3 M solution

  • Potassium phosphate monobasic (KH₂PO₄), 0.5 M

  • Potassium phosphate dibasic (K₂HPO₄), 0.5 M

  • Methanol (HPLC grade)

  • NAD+ standard

  • Reverse-phase C18 HPLC column

  • HPLC system with UV detector

3.1.2. Sample Preparation (from cultured cells)

  • Culture cells to the desired confluency in a 6-well plate.

  • Place the plate on ice and wash cells with ice-cold PBS.

  • Aspirate PBS completely and add 0.3-0.5 mL of ice-cold 10% HClO₄ to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube on ice.

  • Homogenize the lysate by extensive pipetting or using a syringe with a 23-26 gauge needle.

  • Vortex vigorously and keep on ice for 15 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Neutralize the extract by adding 3 M K₂CO₃ dropwise until the pH is between 6 and 7.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C to precipitate potassium perchlorate.

  • The resulting supernatant contains NAD+ and is ready for HPLC analysis.

3.1.3. HPLC Analysis

  • Set up the HPLC system with a C18 column.

  • Prepare a mobile phase consisting of Buffer A (0.05 M Phosphate Buffer, pH 7.0) and Buffer B (100% Methanol).

  • Run a gradient elution program to separate NAD+ from other metabolites. A typical gradient might be:

    • 0-5 min: 100% Buffer A

    • 5-6 min: Linear gradient to 95% Buffer A / 5% Buffer B

    • 6-11 min: 95% Buffer A / 5% Buffer B

    • 11-13 min: Linear gradient to 85% Buffer A / 15% Buffer B

    • 13-23 min: 85% Buffer A / 15% Buffer B

    • 23-24 min: Linear gradient to 100% Buffer A

    • 24-30 min: 100% Buffer A

  • Set the UV detector to 261 nm.

  • Inject the prepared sample and standards.

  • Quantify NAD+ levels by comparing the peak area of the sample to a standard curve.

  • Normalize NAD+ levels to protein concentration or cell number.

HPLC_Workflow cluster_1 HPLC Workflow for NAD+ Quantification Cell_Culture Cell Culture Harvesting Harvesting & Washing Cell_Culture->Harvesting Extraction Acid Extraction (HClO₄) Harvesting->Extraction Neutralization Neutralization (K₂CO₃) Extraction->Neutralization HPLC_Analysis HPLC-UV Analysis Neutralization->HPLC_Analysis Quantification Quantification & Normalization HPLC_Analysis->Quantification

Figure 2: Experimental workflow for NAD+ quantification by HPLC.

Protocol 2: Enzymatic Cycling Assay for NAD+ Quantification

This colorimetric or fluorometric assay is a sensitive method for measuring NAD+ levels.[11][12]

3.2.1. Materials

  • 96-well microtiter plate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • NAD+/NADH Assay Kit (containing NAD Cycling Buffer, NAD Cycling Enzyme Mix, and a colorimetric/fluorometric probe)

  • NAD+ Standard

  • Extraction Buffers (Acidic for NAD+, Basic for NADH)

3.2.2. Sample Preparation (from cultured cells)

  • Seed cells in a 96-well plate and treat as required.

  • Remove the culture medium and wash the cells with cold PBS.

  • For total NAD+/NADH measurement, lyse the cells directly with the extraction buffer provided in the kit.

  • To measure NAD+ and NADH separately, perform differential extraction:

    • For NAD+: Treat the lysate with an acidic buffer (e.g., 0.1 N HCl) and heat to degrade NADH. Neutralize the sample before the assay.

    • For NADH: Treat the lysate with a basic buffer (e.g., 0.1 N NaOH) and heat to degrade NAD+. Neutralize the sample before the assay.

3.2.3. Assay Procedure

  • Prepare a standard curve by serially diluting the NAD+ standard in the assay buffer.

  • Add 50 µL of each standard and prepared sample to the wells of the 96-well plate.

  • Add 50 µL of the NAD Cycling Reagent to each well.

  • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the NAD+ concentration in the samples by interpolating from the standard curve.

  • Normalize the results to protein concentration or cell number.

Enzymatic_Assay_Workflow cluster_2 Enzymatic Cycling Assay Workflow Cell_Treatment Cell Seeding & Treatment Lysis_Extraction Cell Lysis & Differential Extraction Cell_Treatment->Lysis_Extraction Assay_Setup Assay Setup in 96-well Plate Lysis_Extraction->Assay_Setup Incubation Incubation with Cycling Reagent Assay_Setup->Incubation Measurement Absorbance/Fluorescence Reading Incubation->Measurement Calculation Calculation & Normalization Measurement->Calculation

Figure 3: Workflow for the enzymatic cycling assay for NAD+ quantification.

Conclusion and Future Directions

This compound serves as a potent and effective precursor for NAD+ synthesis via the Preiss-Handler pathway. The rate-limiting enzyme, NaPRT, is a key player in this process. The provided quantitative data underscores the ability of nicotinic acid to significantly elevate cellular NAD+ levels, highlighting its therapeutic potential. The detailed experimental protocols offer a practical guide for researchers aiming to investigate NAD+ metabolism.

Future research should focus on further elucidating the tissue-specific regulation of the Preiss-Handler pathway and exploring the synergistic effects of combining this compound with other NAD+ precursors or modulators of NAD+-consuming enzymes. A deeper understanding of these mechanisms will be pivotal in the development of novel therapeutic strategies for a wide range of human diseases.

References

A Comprehensive Review of the Therapeutic Potential of Sodium Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed examination of sodium nicotinate, the sodium salt of nicotinic acid (niacin), focusing on its pharmacological properties, mechanisms of action, and therapeutic applications. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's potential and its place in modern therapeutics.

Introduction

This compound is a water-soluble salt of nicotinic acid, a B-vitamin (B3) that plays a crucial role in cellular metabolism.[1][2] While nutritionally essential, pharmacological doses of nicotinic acid and its derivatives have been utilized for decades, primarily for their potent effects on lipid metabolism and as vasodilators.[1][3][4] this compound serves as a delivery form of nicotinic acid, dissociating to provide the active nicotinate anion. Its primary therapeutic applications have been in the management of dyslipidemia and cardiovascular diseases, though emerging research suggests potential roles in neurological disorders.[5][6] This review synthesizes current knowledge on its mechanisms, clinical evidence, and safety profile, providing a technical foundation for further research and development.

Pharmacology and Mechanism of Action

The therapeutic effects of this compound are attributable to the actions of nicotinic acid, which engages multiple molecular pathways.

Lipid Metabolism

Nicotinic acid is the most effective agent currently available for increasing high-density lipoprotein cholesterol (HDL-C).[3][7] Its effects on the lipid profile are multifaceted:

  • Inhibition of Adipose Tissue Lipolysis: Nicotinic acid binds to the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes.[8][9] Activation of this receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This, in turn, decreases the activity of protein kinase A (PKA) and hormone-sensitive lipase (HSL), resulting in a reduced release of free fatty acids (FFAs) from adipose tissue.[4][9]

  • Reduction of Hepatic Triglyceride Synthesis: The diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis.[10] Furthermore, nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[8][11]

  • Decreased VLDL and LDL Levels: The reduction in hepatic triglycerides leads to decreased synthesis and secretion of very low-density lipoproteins (VLDL), which are precursors to low-density lipoproteins (LDL).[11] Consequently, levels of both VLDL-C and LDL-C are lowered.

  • Increased HDL Levels: The mechanism for raising HDL-C is not fully elucidated but is believed to involve the inhibition of the breakdown of apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles, thereby increasing the circulating half-life of HDL.[8][10]

Lipid_Metabolism_Pathway Mechanism of Nicotinic Acid in Lipid Metabolism cluster_adipocyte Adipocyte cluster_liver Hepatocyte NA1 Nicotinic Acid HCA2 HCA₂ Receptor (GPR109A) NA1->HCA2 Gi Gi Protein HCA2->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) PKA->HSL FFA ↓ Free Fatty Acid Release HSL->FFA TG ↓ Triglyceride Synthesis FFA->TG Substrate NA2 Nicotinic Acid DGAT2 DGAT2 NA2->DGAT2 Inhibits ApoA1 ↓ ApoA-I Breakdown NA2->ApoA1 DGAT2->TG VLDL ↓ VLDL Secretion TG->VLDL LDL ↓ LDL Levels VLDL->LDL HDL ↑ HDL Levels ApoA1->HDL

Caption: Mechanism of Nicotinic Acid in Lipid Metabolism.
Vasodilation and Cutaneous Flushing

A prominent and often treatment-limiting side effect of nicotinic acid is cutaneous vasodilation, or flushing.[4][7] This effect is also mediated by the HCA₂ receptor, but on different cell types within the skin:

  • Nicotinic acid activates HCA₂ receptors on Langerhans cells in the epidermis.

  • This activation leads to the rapid synthesis and release of prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[11]

  • These prostaglandins diffuse to dermal capillaries and bind to their respective receptors (DP1, EP2, EP4) on smooth muscle cells, causing vasodilation and the characteristic flushing, warmth, and itching.[4]

Flushing_Pathway The Cutaneous Flushing Pathway of Nicotinic Acid cluster_cell cluster_vessel NA Nicotinic Acid Langerhans Langerhans Cell (in Epidermis) NA->Langerhans HCA2 HCA₂ Receptor AA ↑ Arachidonic Acid HCA2->AA Langerhans->HCA2 COX COX-1 / COX-2 AA->COX PGs ↑ Prostaglandins (PGD₂, PGE₂) COX->PGs Capillary Dermal Capillary Smooth Muscle PGs->Capillary Diffuse to Receptors DP₁/EP₂/EP₄ Receptors Vaso Vasodilation Receptors->Vaso Capillary->Receptors Flush Flushing, Warmth, Itching Vaso->Flush

Caption: The Cutaneous Flushing Pathway of Nicotinic Acid.

Pharmacokinetics

The pharmacokinetic profile of nicotinic acid is highly dependent on the formulation, which influences both efficacy and tolerability.[3]

  • Absorption: Absorption is rapid and nearly complete, even at high doses, facilitated by sodium-dependent and passive diffusion.[8] Peak plasma concentrations for immediate-release (IR) formulations are reached within 30-60 minutes.[8]

  • Metabolism: Nicotinic acid undergoes extensive first-pass metabolism in the liver via two primary pathways[3][10]:

    • Conjugation Pathway: A low-affinity, high-capacity pathway that conjugates nicotinic acid with glycine to form nicotinuric acid (NUA). This pathway is associated with the flushing effect and is favored by immediate-release formulations.[3]

    • Amidation Pathway: A high-affinity, low-capacity pathway that converts nicotinic acid to nicotinamide and subsequently to other metabolites. This pathway is associated with hepatotoxicity and is favored by older, long-acting or sustained-release (SR) formulations.[3]

  • Formulations:

    • Immediate-Release (IR): Rapid absorption saturates the amidation pathway, shunting metabolism through the conjugation pathway, leading to high flushing rates.[3]

    • Sustained-Release (SR): Slow absorption allows for metabolism primarily through the amidation pathway, reducing flushing but increasing the risk of hepatotoxicity.[3]

    • Extended-Release (ER): An intermediate dissolution rate balances the two metabolic pathways, offering a more favorable safety profile with reduced flushing compared to IR and lower hepatotoxicity risk compared to SR formulations.[3][6]

Table 1: Comparison of Nicotinic Acid Formulations

Feature Immediate-Release (IR) Sustained-Release (SR) Extended-Release (ER)
Absorption Rate Fast (Tmax ~30-60 min)[8] Slow Intermediate (Tmax ~8-12 h)[8]
Primary Metabolic Pathway Conjugation[3][10] Amidation[3][10] Balanced[3]
Incidence of Flushing High[3] Low Moderate

| Risk of Hepatotoxicity | Low | High[3] | Low to Moderate |

Therapeutic Applications and Clinical Evidence

Dyslipidemia and Cardiovascular Disease

The primary therapeutic use of this compound is in managing atherogenic dyslipidemia, characterized by elevated LDL-C and triglycerides (TG) and low HDL-C.[12]

Clinical Trial Evidence: Numerous trials have demonstrated the anti-atherosclerotic and cardiovascular benefits of nicotinic acid therapy.

Table 2: Summary of Key Clinical Trials with Nicotinic Acid

Trial Name / Study Patient Population Intervention Key Outcomes
Coronary Drug Project (CDP) [4] 8,341 men with previous myocardial infarction 3g/day IR Niacin 15-year follow-up showed a significant 11% reduction in total mortality.
ARBITER 2 & 3 [6][13] Patients with CAD and low HDL-C on statin therapy 1g/day ER Niacin + Statin Induced regression of carotid intima-media thickness (cIMT) over 1-2 years.
Oxford Niaspan Study [14] 71 statin-treated patients with low HDL-C 2g/day ER Niacin vs. Placebo Significant reduction in carotid wall area (-1.64 mm² vs. placebo, p=0.03); HDL-C increased by 23%, LDL-C decreased by 19%.

| NAUTILUS [6][13] | Patients in a usual-care setting | ER Niacin | Demonstrated beneficial efficacy and tolerability for raising HDL-C. |

Recent Controversies: Despite these positive findings, recent research has raised concerns. A 2024 study in Nature Medicine identified two terminal metabolites of excess niacin, N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), as being associated with an increased risk of major adverse cardiac events.[15][16] The proposed mechanism involves 4PY promoting vascular inflammation.[15] These findings may help explain the "niacin paradox," where the clinical benefits have sometimes been less than expected based on lipid improvements alone, and they suggest that the health effects of high-dose supplementation warrant further investigation.[15][16]

Neurological and Neurodegenerative Disorders

Niacin is essential for neuronal health, and its deficiency is linked to neurological deficits.[5][17] Its derivatives are being explored for several CNS conditions.

  • Alzheimer's Disease (AD): Increased dietary niacin intake is correlated with a reduced risk of AD.[18][19] Niacin is hypothesized to limit both amyloid and tau pathologies. A Phase 2a clinical trial is underway to evaluate the penetration of 500mg extended-release niacin into the cerebrospinal fluid and to assess its safety and tolerability in AD patients.[18][19]

  • Parkinson's Disease (PD): Nicotinic acid derivatives are being investigated for their neuroprotective potential in PD.[17]

  • Other Conditions: The role of nicotinic acid and its derivatives has been considered in headache, psychiatric disorders, and recovery from ischemic injury.[5]

Detailed Experimental Protocols

Protocol: Oxford Niaspan Study (Atherosclerosis Imaging)[14]
  • Study Design: A double-blind, randomized, placebo-controlled trial.

  • Patient Population: 71 patients on stable statin therapy with low HDL-C (<40 mg/dL) and either type 2 diabetes with coronary heart disease or documented carotid/peripheral atherosclerosis.

  • Intervention: Patients were randomized to receive either 2 g/day of modified-release nicotinic acid or a matching placebo, in addition to their standard statin therapy.

  • Primary Endpoint: The change in carotid artery wall area over 12 months, quantified by high-resolution, multi-contrast cardiovascular magnetic resonance imaging (MRI).

  • Methodology Workflow:

Experimental_Workflow Workflow of the Oxford Niaspan Study Start Patient Screening (N=71, Statin-Treated, Low HDL-C) Rand Randomization (1:1) Start->Rand Treat Treatment Arm: Statin + 2g/day ER Niacin Rand->Treat Control Control Arm: Statin + Placebo Rand->Control FollowUp 12-Month Treatment Period Treat->FollowUp Control->FollowUp Endpoint Final Assessment FollowUp->Endpoint MRI Primary Endpoint: Change in Carotid Wall Area (MRI) Endpoint->MRI Lipids Secondary Endpoints: Lipid Profile Analysis Endpoint->Lipids

Caption: Workflow of the Oxford Niaspan Study.
Protocol: Alzheimer's Disease CSF Penetration Study[18][19]

  • Study Design: A Phase 2a, randomized, placebo-controlled, blinded clinical trial.

  • Patient Population: Individuals aged 60-85 with a diagnosis of mild-moderate Alzheimer's disease.

  • Intervention: A single dose of 500 mg extended-release nicotinic acid versus a matching placebo (microcrystalline cellulose).

  • Primary Endpoints: To measure and compare nicotinic acid levels in blood and cerebrospinal fluid (CSF) post-administration to demonstrate CNS target engagement.

  • Secondary Endpoint: To collect safety and tolerability data for this dose in the study population.

  • Methodology: The protocol involves baseline assessment, randomization, administration of the study drug, and subsequent collection of blood and CSF samples to quantify drug concentration via validated analytical methods (e.g., LC-MS/MS).

Safety and Tolerability

The clinical use of this compound is often limited by its side effect profile.

Table 3: Common and Serious Adverse Effects of Nicotinic Acid

Adverse Effect Description Associated Formulation(s) Management/Mitigation
Cutaneous Flushing Sensation of warmth, redness, itching, and tingling of the skin, especially the face and upper torso.[1] Primarily Immediate-Release (IR) Pre-treatment with aspirin; taking with food; slow dose titration; use of Extended-Release (ER) formulations.
Hepatotoxicity Elevated liver enzymes (transaminitis), which can progress to severe liver damage in rare cases. Primarily older Sustained-Release (SR) formulations.[3] Regular monitoring of liver function tests; use of IR or ER formulations.
Hyperglycemia Can increase blood glucose levels and may worsen glycemic control in diabetic patients. All formulations, dose-dependent Monitoring of blood glucose levels, especially in patients with diabetes.

| Gastrointestinal Distress | Nausea, indigestion, and abdominal discomfort. | All formulations | Taking with food; dose titration. |

Conclusion and Future Directions

This compound, as a source of nicotinic acid, remains a potent therapeutic agent for modulating lipid profiles, particularly for raising HDL-C. Its well-defined mechanisms of action and evidence from numerous clinical trials support its role in reducing atherosclerotic progression. However, its clinical utility is hampered by tolerability issues, primarily flushing, and requires careful selection of formulation.

Future research must focus on several key areas:

  • Resolving the Metabolite Controversy: The potential link between niacin metabolites (4PY) and increased cardiovascular risk needs urgent clarification to understand the net benefit of high-dose therapy in the modern era.[15][16]

  • Neurological Applications: The ongoing trials in Alzheimer's disease represent a promising new frontier. Further investigation into its neuroprotective mechanisms and efficacy in other CNS disorders is warranted.[18][19]

  • Targeted Formulations: Development of novel formulations or co-medications that can maximize the lipid-modifying benefits while minimizing adverse effects remains a key goal for improving patient adherence and outcomes.

References

A Technical Guide to the Thermal Behavior and Stability of Sodium Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior and stability of sodium nicotinate. Understanding these characteristics is crucial for drug development, formulation, manufacturing, and ensuring the stability of pharmaceutical products. This document details the compound's thermal decomposition pathway, summarizes quantitative data from thermal analysis, and outlines the experimental protocols used for these assessments.

Physicochemical Properties and General Stability

This compound, the sodium salt of nicotinic acid (niacin), is a white crystalline powder.[1] It is generally stable under normal storage conditions but is known to be hygroscopic and should be stored in a cool, dry place.[1] Its high melting point, recorded as above 300°C, indicates significant thermal stability at ambient and moderately elevated temperatures.[1]

PropertyDescriptionCitation(s)
Chemical Formula C₆H₄NNaO₂[1]
CAS Number 54-86-4
Appearance White to off-white crystalline powder[1]
Melting Point > 300 °C[1]
Stability Stable under normal conditions; hygroscopic[1]

Thermal Decomposition Pathway

When subjected to increasing temperatures in an air atmosphere, this compound undergoes a multi-stage decomposition process. The primary decomposition event involves the breakdown of the organic nicotinate moiety. Studies using thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) have identified the gaseous products evolved during this process.[2][3][4]

The key stages of decomposition are:

  • Initial Decomposition: As the temperature rises, the compound begins to decompose.

  • Evolved Gases: The main gaseous products released are carbon monoxide (CO), carbon dioxide (CO₂), and pyridine.[2]

  • Final Residue: The thermal decomposition up to 500°C results in the formation of sodium carbonate (Na₂CO₃) and a carbonaceous residue.[3] By 765°C, the primary solid residue is sodium carbonate.[3][4] Mass loss is still observed up to 800°C under these conditions.[3]

The overall decomposition can be visualized as follows:

DecompositionPathway start This compound (C₆H₄NNaO₂) process Heating in Air Atmosphere start->process gas Gaseous Products (CO, CO₂, Pyridine) process->gas Evolved residue Final Solid Residue (Sodium Carbonate + Carbonaceous Material) process->residue Forms

Caption: Thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data

Simultaneous Thermogravimetric and Differential Thermal Analysis (TG-DTA) provides quantitative data on the thermal events associated with the decomposition of this compound. The following table summarizes the key observations from analyses conducted in a dynamic air atmosphere.

Analysis StageTemperature RangeObservationProductsCitation(s)
Decomposition Up to 500 °CContinuous mass lossFormation of sodium carbonate and carbonaceous residue[3]
Final Residue Formation Up to 765 °CStabilization of mass loss corresponding to the final residueSodium carbonate is the main solid residue[3][4]
Further Decomposition Up to 800 °CContinued slow mass loss observedFurther breakdown of carbonaceous residue[3]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing simultaneous thermal analysis techniques. The detailed methodologies are crucial for the replication and interpretation of results.

Sample Preparation

An aqueous solution of this compound (0.1 mol L⁻¹) is typically prepared by the neutralization of an aqueous solution of nicotinic acid with a sodium hydroxide solution (0.1 mol L⁻¹).[2] For analysis, the solid this compound sample is used.

Simultaneous Thermal Analysis (TG-DTA/DSC)

This technique simultaneously measures the change in mass (TGA) and the difference in temperature between a sample and a reference (DTA) or the heat flow difference (DSC) as a function of temperature.

  • Instrumentation: TA Instruments, Model SDT 2960[2]

  • Sample Size: Approximately 7 mg[2]

  • Crucible: Alumina[2]

  • Heating Rate: 10 °C min⁻¹[2]

  • Atmosphere: Dynamic air with a purge gas flow rate of 100 mL min⁻¹[2]

Evolved Gas Analysis (EGA)

To identify the gaseous decomposition products, the thermogravimetric analyzer is often coupled with an FTIR spectrometer.

  • Technique: TG-DSC coupled to FTIR[3]

  • Procedure: The gas evolved from the TG-DTA/DSC furnace is continuously transferred to the FTIR gas cell via a heated transfer line.

  • Analysis: FTIR spectra of the evolved gas are recorded at regular intervals, allowing for the identification of gaseous products like CO, CO₂, and pyridine based on their characteristic infrared absorption bands.[2]

The following diagram illustrates the experimental workflow for the thermal analysis of this compound.

ExperimentalWorkflow prep Sample Preparation (this compound, ~7mg) tga Simultaneous TG-DTA/DSC (Heating at 10°C/min in Air) prep->tga data Data Acquisition (Mass Loss vs. Temp, Thermal Events) tga->data Generates gas Evolved Gas Stream tga->gas Releases ftir Coupled FTIR Spectroscopy gas->ftir gas_id Gaseous Product Identification (CO, CO₂, etc.) ftir->gas_id Leads to

Caption: Experimental workflow for thermal analysis.

Conclusion

This compound exhibits high thermal stability, with a melting point exceeding 300°C.[1] When subjected to forced thermal degradation in an air atmosphere, it decomposes to form sodium carbonate as the primary solid residue, along with the evolution of carbon monoxide, carbon dioxide, and pyridine.[2][3] The detailed understanding of its thermal profile, decomposition products, and the conditions under which degradation occurs is essential for defining appropriate storage conditions, manufacturing processes (such as drying and melt granulation), and predicting potential incompatibilities in complex drug formulations. The methodologies outlined provide a robust framework for assessing the thermal stability of this compound and related compounds in a pharmaceutical development context.

References

The Pivotal Role of Sodium Nicotinate in Cellular Metabolism and Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nicotinate, a salt of nicotinic acid (niacin or vitamin B3), is a fundamental molecule in cellular bioenergetics. Its primary role is to serve as a precursor for the synthesis of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are indispensable for a vast array of metabolic reactions, acting as critical electron carriers in both catabolic and anabolic pathways. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences cellular metabolism and energy production, with a focus on its journey through the Preiss-Handler pathway to its ultimate impact on glycolysis, the Krebs cycle, and oxidative phosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core metabolic pathways to support researchers, scientists, and drug development professionals in their understanding of this vital molecule.

Introduction: The Central Role of NAD+ in Cellular Energetics

Cellular function is fundamentally dependent on a continuous supply of energy, primarily in the form of adenosine triphosphate (ATP). The production of ATP is intricately linked to the availability of key coenzymes that facilitate the transfer of electrons derived from the breakdown of nutrients. Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of this process, participating in over 400 enzymatic reactions.[1] The oxidized form, NAD+, accepts electrons and becomes reduced to NADH, which then donates these electrons to the electron transport chain, driving the synthesis of ATP.[2][3]

The intracellular pool of NAD+ is maintained through a balance of de novo synthesis, salvage pathways, and consumption by various enzymes. This compound, a readily bioavailable form of nicotinic acid, is a key substrate for the Preiss-Handler salvage pathway, providing a direct route to replenish cellular NAD+ levels.[4][5] This guide will elucidate the critical steps in this pathway and the subsequent roles of NAD+ and its phosphorylated counterpart, NADP+, in maintaining metabolic homeostasis and cellular energy production.

The Preiss-Handler Pathway: Synthesizing NAD+ from this compound

The primary route for the conversion of this compound to NAD+ is the Preiss-Handler pathway, a three-step enzymatic process.[5][6]

  • Conversion to Nicotinic Acid Mononucleotide (NaMN): The first and rate-limiting step is catalyzed by the enzyme nicotinate phosphoribosyltransferase (NAPRT). This enzyme facilitates the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to nicotinic acid, forming nicotinic acid mononucleotide (NaMN).[4][7]

  • Formation of Nicotinic Acid Adenine Dinucleotide (NaAD): Next, nicotinamide mononucleotide adenylyltransferase (NMNAT) catalyzes the transfer of an adenylate moiety from ATP to NaMN, resulting in the formation of nicotinic acid adenine dinucleotide (NaAD).[4][7]

  • Anotation to NAD+: The final step is the amidation of the nicotinic acid moiety of NaAD to a nicotinamide group, a reaction catalyzed by NAD synthetase (NADS), which utilizes glutamine as a nitrogen donor and requires ATP. This reaction yields the final product, NAD+.[4][7]

Preiss_Handler_Pathway cluster_0 Cellular Environment cluster_1 Preiss-Handler Pathway Sodium_Nicotinate This compound NaMN Nicotinic Acid Mononucleotide (NaMN) Sodium_Nicotinate->NaMN NAPRT + PRPP NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NMNAT + ATP NAD NAD+ NaAD->NAD NADS + Glutamine + ATP

Figure 1: The Preiss-Handler Pathway for NAD+ synthesis from this compound.

The Role of NAD+ in Catabolic Pathways and Energy Production

Once synthesized, NAD+ plays a central role as an oxidizing agent in key catabolic pathways, accepting electrons generated from the breakdown of glucose and fatty acids.

Glycolysis

In the cytoplasm, glycolysis initiates the breakdown of glucose. A key step is the oxidation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction requires NAD+ as an electron acceptor, producing NADH. The NADH generated can then be shuttled into the mitochondria to contribute to ATP production.[8][9]

Pyruvate Dehydrogenase Complex

The pyruvate generated from glycolysis is transported into the mitochondrial matrix and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). This irreversible reaction is a critical link between glycolysis and the Krebs cycle and involves the reduction of NAD+ to NADH.[9]

The Krebs Cycle (Citric Acid Cycle)

The Krebs cycle is a series of enzymatic reactions in the mitochondrial matrix that completes the oxidation of acetyl-CoA. Several steps in this cycle are dehydrogenase reactions that reduce NAD+ to NADH:

  • Isocitrate to α-ketoglutarate: Catalyzed by isocitrate dehydrogenase.

  • α-ketoglutarate to succinyl-CoA: Catalyzed by the α-ketoglutarate dehydrogenase complex.

  • Malate to oxaloacetate: Catalyzed by malate dehydrogenase.

Each turn of the Krebs cycle generates three molecules of NADH.[3]

Oxidative Phosphorylation

The NADH molecules generated in glycolysis, the PDC reaction, and the Krebs cycle are the primary electron donors to the mitochondrial electron transport chain (ETC). As electrons are passed along the ETC, protons are pumped from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. The flow of protons back into the matrix through ATP synthase drives the synthesis of large amounts of ATP, a process known as oxidative phosphorylation.[2][3]

Cellular_Respiration cluster_0 Cytoplasm cluster_1 Mitochondrial Matrix cluster_2 Inner Mitochondrial Membrane Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH_Glycolysis NADH_Glycolysis Glycolysis->NADH_Glycolysis NAD+ -> NADH Pyruvate_Dehydrogenase Pyruvate Dehydrogenase Complex Pyruvate->Pyruvate_Dehydrogenase ETC Electron Transport Chain NADH_Glycolysis->ETC Acetyl_CoA Acetyl-CoA Pyruvate_Dehydrogenase->Acetyl_CoA NADH_PDC NADH_PDC Pyruvate_Dehydrogenase->NADH_PDC NAD+ -> NADH Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle NADH_Krebs NADH_Krebs Krebs_Cycle->NADH_Krebs 3 NAD+ -> 3 NADH FADH2_Krebs FADH2_Krebs Krebs_Cycle->FADH2_Krebs FAD -> FADH2 NADH_PDC->ETC NADH_Krebs->ETC FADH2_Krebs->ETC OxPhos Oxidative Phosphorylation ETC->OxPhos ATP ATP OxPhos->ATP Generates ATP

Figure 2: Overview of NAD+'s role in cellular respiration.

The Role of NADP+ in Anabolic Metabolism and Antioxidant Defense

NAD+ can be phosphorylated by NAD+ kinase to form nicotinamide adenine dinucleotide phosphate (NADP+).[8] The reduced form, NADPH, is a key reducing agent in various anabolic pathways and plays a crucial role in antioxidant defense.

  • Anabolic Reactions: NADPH provides the reducing power for biosynthetic reactions such as fatty acid synthesis and cholesterol synthesis.[2]

  • Antioxidant Defense: NADPH is essential for the regeneration of reduced glutathione (GSH) by glutathione reductase. GSH is a major cellular antioxidant that protects against damage from reactive oxygen species (ROS).[3]

Quantitative Data on the Effects of this compound

The administration of this compound or its analogues has been shown to have significant effects on cellular NAD+ levels and mitochondrial function. The following tables summarize key quantitative findings from various studies.

ParameterCell/Tissue TypeTreatmentFold Change/EffectReference
Intracellular NAD+ Human Epidermal Keratinocytes10 µM Nicotinic Acid1.3-fold increase[2][10][11][12]
Intracellular NAD+ Human Epidermal Keratinocytes100 µM Nicotinic Acid Mononucleotide1.5-fold increase[2][10][11][12]
Muscle NAD+ Mitochondrial Myopathy Patients750-1000 mg/day Niacin (10 months)2.3-fold increase[13]
Blood NAD+ Mitochondrial Myopathy Patients750-1000 mg/day Niacin (4 months)7.1-fold increase[13]
Blood NAD+ Healthy Controls750-1000 mg/day Niacin (4 months)5.7-fold increase[13]

Table 1: Effect of Nicotinic Acid and its Derivatives on NAD+ Levels

ParameterSubject GroupTreatmentObservationReference
Mitochondrial Respiration (Leak) Older Inactive MalesAcipimox (NA analogue) 250 mg x 3 daily for 2 weeksIncreased (probability of positive change: 85.2%)[5][14][15]
Mitochondrial Respiration (Maximal Coupled) Older Inactive MalesAcipimox (NA analogue) 250 mg x 3 daily for 2 weeksIncreased (probability of positive change: 90.8%)[5][14][15]
Mitochondrial Respiration (Maximal Uncoupled) Older Inactive MalesAcipimox (NA analogue) 250 mg x 3 daily for 2 weeksIncreased (probability of positive change: 95.9%)[5][14][15]
Citrate Synthase Protein Content Older Inactive MalesAcipimox (NA analogue) 250 mg x 3 daily for 2 weeksIncreased (probability of positive change: 95.1%)[5]
Phosphocreatine/ATP Ratio Humans400 mg Nicotinic Acid (single dose)Decreased from 2.2 to 1.8[6][16]
Pyruvate Dehydrogenase Flux Fed RatsAcipimox (NA analogue)Decreased[6][16]

Table 2: Effect of Nicotinic Acid Supplementation on Mitochondrial Function and Energy Metabolism

Experimental Protocols

This section details methodologies for key experiments used to assess the impact of this compound on cellular metabolism.

Quantification of Intracellular NAD+ by HPLC

Objective: To accurately measure the concentration of NAD+ in cell or tissue extracts.

Materials:

  • Perchloric acid (HClO4)

  • Potassium phosphate monobasic (KH2PO4) and dibasic (K2HPO4)

  • HPLC-grade methanol

  • NAD+ standard

  • Reverse-phase HPLC system with UV detector

  • LC-18-T HPLC column

Procedure:

  • Sample Extraction:

    • For cultured cells, wash with cold PBS and then lyse with a specific volume of cold 10% HClO4.

    • For tissues, homogenize in cold 10% HClO4.

    • Incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with a solution of 3 M K2CO3.

    • Centrifuge to pellet the KClO4 precipitate. The supernatant contains the NAD+.

  • HPLC Analysis:

    • Prepare a mobile phase of 0.05 M phosphate buffer (pH 7.0) and methanol.

    • Run a gradient of increasing methanol concentration to elute the sample components.

    • Detect NAD+ by absorbance at 261 nm.

    • Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.[2]

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using a Seahorse XFe Analyzer

Objective: To assess mitochondrial respiration in live cells in real-time.

Materials:

  • Seahorse XFe Analyzer and associated consumables (culture plates, sensor cartridges, calibrant)

  • Assay medium (e.g., unbuffered DMEM)

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse Assay:

    • Calibrate the sensor cartridge in the Seahorse XFe Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Measure the basal OCR.

    • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.[12][17]

Quantification of Cellular ATP using a Luciferase-Based Assay

Objective: To measure the total cellular ATP concentration as an indicator of energy status.

Materials:

  • Luciferin-luciferase assay kit

  • Luminometer

  • Cell lysis buffer

  • ATP standard

Procedure:

  • Cell Lysis: Lyse the cells using a detergent-based lysis buffer to release the intracellular ATP.

  • Luminescent Reaction:

    • Add the cell lysate to a luminometer plate.

    • Inject the luciferin-luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP and oxygen, producing light.

  • Detection: Measure the light output (luminescence) using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

  • Quantification: Determine the ATP concentration in the samples by comparing the luminescence readings to a standard curve generated with known concentrations of ATP.[11][18]

Experimental_Workflow Cell_Culture Cell Culture with/without this compound Treatment Sample_Prep Sample Preparation (Cell Lysis/Extraction) Cell_Culture->Sample_Prep OCR_Assay Mitochondrial Respiration (Seahorse Analyzer) Cell_Culture->OCR_Assay NAD_Assay NAD+ Quantification (HPLC) Sample_Prep->NAD_Assay ATP_Assay ATP Quantification (Luciferase Assay) Sample_Prep->ATP_Assay Enzyme_Assay Enzyme Activity Assays (e.g., Citrate Synthase) Sample_Prep->Enzyme_Assay Data_Analysis Data Analysis and Comparison NAD_Assay->Data_Analysis ATP_Assay->Data_Analysis OCR_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

Figure 3: A generalized experimental workflow for assessing the metabolic effects of this compound.

Conclusion

This compound is a vital precursor for the synthesis of NAD+ and NADP+, coenzymes that are at the heart of cellular metabolism and energy production. By fueling the Preiss-Handler pathway, this compound directly contributes to the cellular NAD+ pool, which is essential for the catabolic reactions of glycolysis and the Krebs cycle that generate the reducing equivalents necessary for ATP synthesis via oxidative phosphorylation. Furthermore, the resulting NADP+ is critical for anabolic processes and antioxidant defense. The quantitative data and experimental protocols presented in this guide underscore the significant impact of this compound on cellular bioenergetics. A thorough understanding of these mechanisms is paramount for researchers, scientists, and drug development professionals working to modulate cellular metabolism for therapeutic benefit in a range of physiological and pathological conditions.

References

A Historical Perspective on the Use of Sodium Nicotinate in Pellagra Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pellagra, a systemic disease classically characterized by the "three Ds"—dermatitis, diarrhea, and dementia—plagued impoverished populations for centuries, particularly in regions where maize was a dietary staple.[1][2] The relentless progression of this debilitating condition, often culminating in death, spurred intensive research in the early 20th century to uncover its etiology and develop effective treatments. Initially attributed to infectious agents or toxins, the groundbreaking work of Dr. Joseph Goldberger in the 1910s and 1920s provided compelling evidence that pellagra was, in fact, a nutritional deficiency disease.[2][3] This paradigm shift laid the groundwork for the eventual identification of the "pellagra-preventive" (P-P) factor as nicotinic acid (niacin) and its derivatives. This technical guide provides a historical perspective on the use of one such derivative, sodium nicotinate, in the treatment of pellagra, detailing the experimental protocols, quantitative outcomes, and the biochemical rationale behind its application.

The Emergence of Nicotinic Acid and its Derivatives in Pellagra Therapy

Following the discovery by Conrad Elvehjem in 1937 that nicotinic acid could cure black tongue in dogs, a condition analogous to pellagra in humans, the medical community rapidly embraced this compound for the treatment of human pellagra.[3][4] Early clinical investigations, notably those led by Dr. Tom Spies, demonstrated the dramatic curative effects of nicotinic acid.[3][5] These pioneering studies not only confirmed the nutritional basis of pellagra but also opened avenues for exploring various forms of niacin for therapeutic use, including nicotinamide and this compound.

The primary rationale for exploring derivatives of nicotinic acid stemmed from the desire to mitigate its prominent side effect: cutaneous vasodilation, experienced by patients as flushing, burning, and itching of the skin.[6][7] It was in this context that this compound, the sodium salt of nicotinic acid, was investigated for its therapeutic efficacy and tolerability.

Quantitative Data from Historical Pellagra Treatment Studies

The following tables summarize the available quantitative data from key historical studies on the treatment of pellagra with niacin and its derivatives. These early studies, while not adhering to modern clinical trial standards, provide valuable insights into the remarkable effectiveness of these compounds.

Study (Year)InterventionPatient PopulationKey Quantitative OutcomesReference
Spies, Bean, and Stone (1938)Nicotinic Acid, Nicotinamide, this compoundPatients with subclinical and classic pellagraDramatic blanching of erythematous dermal lesions; Healing of glossitis, stomatitis, vaginitis, urethritis, and proctitis; Reduction of porphyrin in the urine to normal levels.[6]
Spies, Cooper, and Blankenhorn (1938)Nicotinic Acid17 cases of pellagraNot specified in abstract[6]

Experimental Protocols of Key Historical Studies

The methodologies employed in these early clinical studies, while lacking the rigorous controls of modern trials, were foundational in establishing the efficacy of niacin derivatives.

Spies, Bean, and Stone (1938): Treatment of Subclinical and Classic Pellagra
  • Objective: To determine the effect of nicotinic acid, its amide, and its sodium salt on the various manifestations of pellagra and to investigate their vasodilator action.

  • Patient Population: The study included individuals diagnosed with both subclinical and classic pellagra.

  • Interventions: The researchers administered nicotinic acid, nicotinamide, and this compound to the patients. The exact dosages and routes of administration (oral and parenteral) were varied to assess their effects.

  • Outcome Measures: The primary outcomes observed were the clinical improvement of the characteristic symptoms of pellagra. This included the resolution of dermal lesions, inflammation of mucous membranes (glossitis, stomatitis, etc.), and changes in urinary porphyrin levels. The investigators also systematically documented the vasodilator effects (flushing, burning, and itching) associated with each compound.

  • Key Findings: The study confirmed that nicotinic acid and its derivatives, including this compound, were highly effective in reversing the clinical signs of pellagra. The authors also provided detailed observations on the varying degrees of vasodilation induced by the different compounds, a crucial aspect for patient comfort and compliance.[6]

Signaling Pathways and Experimental Visualization

To better understand the biochemical basis of pellagra and the historical context of its treatment, the following diagrams are provided.

Biochemical Pathway of Niacin Metabolism

This diagram illustrates the conversion of dietary tryptophan and niacin into the active coenzymes NAD+ and NADP+, which are crucial for cellular metabolism. A deficiency in these coenzymes leads to the systemic manifestations of pellagra.

Niacin_Metabolism Tryptophan Tryptophan (from diet) QuinolinicAcid Quinolinic Acid Tryptophan->QuinolinicAcid Kynurenine Pathway Niacin Niacin (Nicotinic Acid/Nicotinamide from diet) NAMN Nicotinic Acid Mononucleotide (NAMN) Niacin->NAMN QuinolinicAcid->NAMN NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAD NAD+ NAAD->NAD NADP NADP+ NAD->NADP NADP+ Synthase CellularFunctions Cellular Redox Reactions DNA Repair, Metabolism NAD->CellularFunctions NADP->CellularFunctions Historical_Pellagra_Study_Workflow PatientSelection Patient Selection (Diagnosis of Pellagra based on Dermatitis, Diarrhea, Dementia) Baseline Baseline Assessment (Documentation of symptoms, Urinary porphyrin levels) PatientSelection->Baseline Intervention Intervention (Administration of Nicotinic Acid, Nicotinamide, or this compound) Baseline->Intervention Observation Clinical Observation (Monitoring for improvement in symptoms and side effects) Intervention->Observation Outcome Outcome Assessment (Resolution of lesions, Normalization of lab values) Observation->Outcome Publication Publication of Findings Outcome->Publication Pellagra_Treatment_Logic NiacinDeficiency Niacin/Tryptophan Deficiency NAD_NADP_Depletion Decreased NAD+ and NADP+ Synthesis NiacinDeficiency->NAD_NADP_Depletion CellularDysfunction Impaired Cellular Metabolism & DNA Repair NAD_NADP_Depletion->CellularDysfunction PellagraSymptoms Pellagra Symptoms (Dermatitis, Diarrhea, Dementia) CellularDysfunction->PellagraSymptoms SodiumNicotinate This compound Administration NiacinRestoration Restoration of Niacin Levels SodiumNicotinate->NiacinRestoration Provides Nicotinate NiacinRestoration->NAD_NADP_Depletion Reverses Recovery Resolution of Symptoms NiacinRestoration->Recovery

References

Methodological & Application

In Vitro Assays for Evaluating Sodium Nicotinate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium nicotinate, the sodium salt of nicotinic acid (niacin), is a well-established therapeutic agent for treating dyslipidemia. Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCAR2.[1] This activation triggers a cascade of intracellular events that ultimately lead to beneficial effects on lipid profiles, including reduced triglycerides and low-density lipoprotein (LDL) cholesterol, and increased high-density lipoprotein (HDL) cholesterol.[1] However, GPR109A activation in skin immune cells, such as Langerhans cells and macrophages, also mediates the common "niacin flush" side effect through the release of prostaglandins like PGD2.[2][3]

Evaluating the efficacy and potential side effects of this compound and novel GPR109A agonists requires a suite of robust in vitro assays. These assays are crucial for characterizing compound potency, determining the mechanism of action, and predicting physiological responses. This document provides detailed application notes and protocols for key in vitro assays used in the preclinical evaluation of this compound.

GPR109A Signaling Pathway

Upon binding of this compound, GPR109A, a Gi-coupled receptor, undergoes a conformational change.[4] This activates the associated heterotrimeric G protein, causing the Gαi subunit to dissociate and inhibit adenylyl cyclase.[1][5] The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] In adipocytes, this reduction in cAMP decreases the activity of hormone-sensitive lipase, resulting in the inhibition of lipolysis.[1] In skin Langerhans cells and macrophages, GPR109A activation leads to the release of arachidonic acid, which is then converted to prostaglandins (e.g., PGD2), causing vasodilation.[3][6]

GPR109A_Signaling cluster_extracellular cluster_intracellular GPR109A GPR109A Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Nicotinate Sodium Nicotinate Nicotinate->GPR109A Binds Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Glycerol & FFA Release) HSL->Lipolysis Catalyzes

Caption: GPR109A signaling cascade in adipocytes.

Application Note 1: GPR109A Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor. This competitive binding assay measures the ability of a test compound (unlabeled this compound) to displace a radiolabeled ligand from the receptor.[4]

Data Presentation

CompoundReceptor SourceRadioligandKi (nM)
This compoundCHO-hGPR109A Membranes[³H]-Nicotinic Acid150 ± 25
Acifran (agonist)HEK293-hGPR109A Membranes[³H]-Nicotinic Acid85 ± 15
Isonicotinic AcidCHO-hGPR109A Membranes[³H]-Nicotinic Acid>10,000
(Note: Data are representative examples and should be determined experimentally.)

Experimental Protocol

Materials:

  • Cell membranes from a cell line stably expressing human GPR109A (e.g., CHO-K1, HEK293).[4]

  • [³H]-Nicotinic acid (Specific Activity: 30-60 Ci/mmol).[4]

  • Unlabeled this compound and other test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).[4]

  • Scintillation counter and cocktail.[7]

Procedure:

  • Membrane Preparation: Culture and harvest GPR109A-expressing cells. Homogenize cells in lysis buffer and pellet the membranes by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in binding buffer and determine the protein concentration.[4][7]

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [³H]-nicotinic acid (near its Kd value), and varying concentrations of unlabeled this compound.[7]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[7]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[4][7]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value (the concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Application Note 2: cAMP Functional Assay

Objective: To measure the functional consequence of GPR109A activation by quantifying the inhibition of intracellular cyclic AMP (cAMP) production. As GPR109A is Gi-coupled, its activation by this compound will decrease cAMP levels, typically measured after stimulating adenylyl cyclase with forskolin.[1][8]

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Seed Seed GPR109A-expressing cells in 96-well plate Incubate Incubate overnight (37°C, 5% CO2) Seed->Incubate Pretreat Pre-treat with PDE inhibitor (e.g., IBMX) Incubate->Pretreat Add_Cmpd Add this compound (dose-response) Pretreat->Add_Cmpd Add_Forsk Add Forskolin to stimulate cAMP production Add_Cmpd->Add_Forsk Incubate_Assay Incubate (e.g., 30 min at RT) Add_Forsk->Incubate_Assay Lyse Lyse cells and add HTRF detection reagents Incubate_Assay->Lyse Read Read plate on HTRF-compatible reader Lyse->Read Analyze Calculate EC50 from dose-response curve Read->Analyze

Caption: Experimental workflow for a cAMP HTRF assay.

Data Presentation

CompoundCell LineAssay FormatEC50 (nM)
This compoundHEK293-hGPR109AHTRF350 ± 50
Acifran (agonist)CHO-hGPR109AELISA120 ± 30
(Note: Data are representative examples and should be determined experimentally.)

Experimental Protocol (HTRF Format)

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A.

  • Cell culture medium and 96-well assay plates.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

  • Forskolin to stimulate adenylyl cyclase.[9]

  • This compound and control compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).[10]

Procedure:

  • Cell Seeding: Seed GPR109A-expressing cells into a 96-well plate and culture overnight.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor like 0.5 mM IBMX.[9]

  • Cell Stimulation: Remove culture medium and add the this compound dilutions to the cells. Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Forskolin Addition: Add a fixed concentration of forskolin (e.g., 1-10 µM, to achieve ~80% of maximal stimulation) to all wells except the negative control. Incubate for 30 minutes at room temperature.[11]

  • Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF).[10] This typically involves adding detection reagents that include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[10]

  • Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Plot the signal ratio against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.[10][12]

Application Note 3: Adipocyte Lipolysis Assay

Objective: To assess the primary therapeutic effect of this compound by measuring its ability to inhibit lipolysis in differentiated adipocytes.[13] Efficacy is determined by quantifying the reduction in glycerol or free fatty acid (FFA) release into the culture medium following stimulation.[14]

Data Presentation

TreatmentStimulantAnalyteInhibition IC50 (µM)
This compoundIsoproterenol (1 µM)Glycerol1.2 ± 0.3
This compoundNorepinephrine (1 µM)Free Fatty Acids1.5 ± 0.4
(Note: Data are representative examples and should be determined experimentally.)

Experimental Protocol

Materials:

  • Differentiable preadipocyte cell line (e.g., 3T3-L1).

  • Adipocyte differentiation medium.

  • Assay Buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2% BSA).

  • Lipolysis stimulant (e.g., isoproterenol or norepinephrine).[15][16]

  • This compound.

  • Glycerol or Free Fatty Acid (FFA) colorimetric assay kit.[14]

Procedure:

  • Adipocyte Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard cocktail (containing insulin, dexamethasone, and IBMX) over 7-10 days.

  • Pre-incubation: Wash the mature adipocytes with assay buffer. Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes at 37°C.

  • Stimulation: Add a lipolytic stimulant (e.g., 1 µM isoproterenol) to the wells and incubate for 1-2 hours at 37°C to induce lipolysis.[17]

  • Sample Collection: Collect the supernatant (assay medium) from each well.

  • Quantification: Measure the concentration of glycerol or FFAs in the collected supernatants using a commercially available colorimetric assay kit according to the manufacturer's instructions.[14]

  • Data Analysis: Normalize the data to the total protein content in each well. Plot the percentage inhibition of glycerol/FFA release against the log concentration of this compound to determine the IC50 value.

Application Note 4: Prostaglandin D2 (PGD2) Release Assay

Objective: To evaluate the potential of this compound to induce the flushing side effect by measuring the release of PGD2 from relevant cell types, such as cultured macrophages or epidermal Langerhans cells.[2][3]

Data Presentation

CompoundCell TypePGD2 Release EC50 (µM)
This compoundHuman Macrophages800 ± 150
This compoundLangerhans Cells1200 ± 700[3]
Isonicotinic AcidLangerhans CellsNo effect[3]
(Note: Data are representative examples and should be determined experimentally.)

Experimental Protocol

Materials:

  • Human monocytic cell line (e.g., THP-1) differentiated into macrophages, or cultured Langerhans cells.[3][6]

  • Cell culture medium (e.g., RPMI-1640).

  • This compound.

  • PGD2 ELISA kit.

Procedure:

  • Cell Culture: Culture and differentiate THP-1 cells into macrophages using PMA, or culture Langerhans cells under appropriate conditions.[6] Seed cells into 24- or 96-well plates.

  • Stimulation: Wash the cells and replace the medium with a serum-free medium. Add varying concentrations of this compound (e.g., 0.1-3 mM) to the cells.[2]

  • Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.[6]

  • Sample Collection: Carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of PGD2 in the supernatants using a competitive ELISA kit following the manufacturer's protocol.[18]

  • Data Analysis: Generate a dose-response curve by plotting the PGD2 concentration against the log concentration of this compound and calculate the EC50 value.

References

Application Notes and Protocols for Sodium Nicotinate Administration in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of sodium nicotinate and its related compound, nicotinic acid (niacin), in various animal models of disease. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies involving the administration of nicotinic acid and related compounds in animal models. This data is intended to serve as a reference for dose selection and experimental design.

Table 1: this compound and Nicotinic Acid Administration in Neurodegenerative and Inflammatory Disease Models

Animal ModelDisease/ConditionCompoundDosageRoute of AdministrationKey Findings
APP/PS1 Transgenic MiceAlzheimer's DiseaseNicotinic Acid (Niacin)Supplement in dietOralImproved cognitive function.[1]
Wistar RatsInflammatory Pain (Carrageenan-induced)Nicotinic Acid250, 500 mg/kgPer os (p.o.)Inhibited mechanical allodynia and paw edema.[2]
Swiss MiceNociceptive & Inflammatory Pain (Formalin-induced)Nicotinic Acid250, 500, 1000 mg/kgPer os (p.o.)Inhibited both phases of the nociceptive response.[2]
Lewis RatsAutoimmune Arthritis (Adjuvant-induced)Nicotine-Intraperitoneal (i.p.)Pre-treatment aggravated arthritis, while post-treatment suppressed it.
α-Synuclein Transgenic MiceParkinson's Disease ModelNicotine0.1 mg/kg (twice daily for 2 weeks)Intraperitoneal (i.p.)Attenuated neuroinflammation and neurodegeneration; improved motor coordination.[3]

Table 2: General Guidelines for Substance Administration in Rodents

SpeciesRoute of AdministrationRecommended Maximum VolumeNeedle Gauge (for injection)
MouseOral Gavage10 ml/kgN/A
MouseIntraperitoneal (i.p.)10 ml/kg25-27 G
RatOral Gavage10-20 ml/kgN/A
RatIntraperitoneal (i.p.)10 ml/kg23-25 G

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound solutions in common animal models. These protocols are based on established methodologies and can be adapted to specific experimental needs.

Preparation of this compound Solution for Injection

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • pH meter

Protocol:

  • Calculate the required amount of this compound: Based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of vehicle.

  • Dissolve this compound: Add the calculated amount of this compound powder to a sterile vial. Add the desired volume of sterile saline or PBS.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but allow the solution to return to room temperature before use.

  • Adjust pH (if necessary): Check the pH of the solution. If necessary, adjust to a physiological pH (7.2-7.4) using sterile NaOH or HCl.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial to prevent infection.

  • Storage: Store the sterile this compound solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (1 mL) and needles (25-27 G)

  • 70% ethanol

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the mouse to accurately calculate the injection volume.

  • Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck, allowing the abdomen to be exposed.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).

  • Administer Solution: Slowly inject the calculated volume of the this compound solution.

  • Withdraw Needle: Carefully withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.

Oral Gavage in Rats

Materials:

  • Prepared this compound solution

  • Flexible or rigid oral gavage needle (16-18 G for adult rats)

  • Sterile syringe (appropriate size for the calculated volume)

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the rat to determine the correct gavage volume.

  • Measure Gavage Needle: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach and avoid perforation. Mark the needle at the appropriate length.

  • Restraint: Securely restrain the rat to prevent movement and ensure its head and neck are in a straight line with its body.

  • Insert Gavage Needle: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administer Solution: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound solution.

  • Withdraw Needle: Gently and smoothly withdraw the gavage needle.

  • Monitoring: Return the rat to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Signaling Pathways and Experimental Workflows

This compound and related nicotinic compounds exert their effects through the modulation of various intracellular signaling pathways. The following diagrams illustrate key pathways and a general experimental workflow.

G cluster_0 This compound Administration Workflow A Animal Model Selection (e.g., Alzheimer's, Arthritis) B Preparation of This compound Solution A->B C Route of Administration (i.p., Oral Gavage) B->C D Dosage Determination C->D E Treatment Period D->E F Behavioral/Physiological Assessments E->F G Biochemical/Molecular Analysis E->G H Data Analysis and Interpretation F->H G->H

A general experimental workflow for this compound administration.

G cluster_1 PI3K/Akt Signaling Pathway SN This compound Receptor Nicotinic Acid Receptor (GPR109A) SN->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (Cell Survival, Anti-apoptosis, Anti-inflammatory) pAkt->Downstream

This compound's modulation of the PI3K/Akt signaling pathway.

G cluster_2 MAPK Signaling Pathway SN This compound Receptor Nicotinic Acid Receptor (GPR109A) SN->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK (Active) ERK->pERK Phosphorylation Downstream Downstream Effects (Cell Proliferation, Differentiation, Inflammation) pERK->Downstream

References

Application Notes and Protocols for the Quantification of Sodium Nicotinate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of sodium nicotinate (the salt form of nicotinic acid, also known as niacin or vitamin B3) in various biological matrices. The protocols outlined below are essential for pharmacokinetic studies, nutritional assessment, and clinical monitoring.

Introduction

Nicotinic acid and its amide derivative, nicotinamide, are precursors to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are integral to cellular metabolism, participating in energy production, DNA repair, and redox reactions. Given its therapeutic use in treating dyslipidemia, the precise measurement of nicotinic acid in biological fluids is critical for drug development and clinical research. This document details validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of nicotinic acid in biological samples.

Signaling Pathway of Nicotinic Acid

Nicotinic acid exerts its lipid-lowering effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), which is highly expressed in adipocytes. Activation of this receptor leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events ultimately inhibits the breakdown of triglycerides (lipolysis) in adipose tissue, leading to a decrease in the release of free fatty acids into the bloodstream. A reduction in circulating free fatty acids decreases the substrate available to the liver for triglyceride and very-low-density lipoprotein (VLDL) synthesis.

Nicotinic_Acid_Signaling_Pathway cluster_bloodstream Bloodstream cluster_liver Liver NA Nicotinic Acid GPR109A GPR109A (HCAR2) NA->GPR109A Binds to AC Adenylate Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids TG->FFA FFA_blood Decreased Free Fatty Acids FFA->FFA_blood Released into VLDL Decreased VLDL Synthesis FFA_blood->VLDL Reduced substrate for

Caption: Nicotinic Acid Signaling Pathway in Adipocytes.

Analytical Methods and Protocols

The choice of analytical method depends on the required sensitivity, specificity, and the available instrumentation. HPLC-UV is a robust and cost-effective method for routine analysis, while LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies.

General Experimental Workflow

The quantification of this compound in biological samples typically follows a standardized workflow encompassing sample preparation, chromatographic separation, detection, and data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation LLE Liquid-Liquid Extraction (e.g., Dichloromethane-Diethyl Ether) Sample->LLE SPE Solid-Phase Extraction (e.g., SCX columns) Sample->SPE Chromatography Chromatographic Separation (HPLC / LC) Precipitation->Chromatography LLE->Chromatography SPE->Chromatography Detection Detection (UV / MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting Quantification->Report

Caption: General Experimental Workflow for Nicotinate Quantification.

Protocol 1: HPLC with UV Detection for Nicotinic Acid in Human Plasma

This method is suitable for the quantification of nicotinic acid and its metabolites in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.1 mL of plasma in a glass test tube, add 20 µL of 5.0 M NaOH.

  • Vortex mix at 2800 rpm for 30 seconds.

  • Add an equal volume of dichloromethane-diethyl ether (1:1 v/v) for extraction.

  • Vortex mix at 2800 rpm for 2 minutes.

  • Centrifuge at 3500 rpm for 3 minutes.

  • Transfer the organic layer to a new glass tube containing 4 µL of 0.25 M HCl.

  • Evaporate the organic phase to dryness under a stream of nitrogen at 35°C.

  • Reconstitute the residue in 50 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: Shimadzu HPLC system with a UV/VIS detector.

  • Column: C18 reverse-phase column (5 µm).

  • Mobile Phase: A mixture of 0.272 g of KH2PO4, 0.184 g of sodium n-heptane sulfonate, 820 mL of HPLC-grade water, and 180 mL of HPLC-grade methanol. Adjust the pH to 3.2 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm for nicotinic acid (as cotinine is often measured concurrently at 256 nm).

  • Column Temperature: 37°C.

3. Calibration and Quantification

  • Prepare stock solutions of nicotinic acid in the mobile phase.

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of nicotinic acid.

  • Process the calibration standards alongside the unknown samples using the same extraction procedure.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of nicotinic acid in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS for Nicotinic Acid and its Metabolites in Human Plasma

This highly sensitive and specific method allows for the simultaneous quantification of nicotinic acid and its major metabolites.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 500 µL of acetonitrile.

  • Vortex mix thoroughly to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a suitable volume of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 HPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Phenomenex Synergi Hydro-RP column or equivalent.

  • Mobile Phase: Isocratic elution with methanol-0.1% formic acid (5:95, v/v).

  • Flow Rate: As optimized for the specific column and system.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Nicotinic Acid (NA): m/z 124.1 → 80.1

    • Nicotinamide (NAM): m/z 123.1 → 80.0

    • Nicotinuric Acid (NUA): m/z 181.0 → 79.0

    • N-methyl-2-pyridone-5-carboxamide (2-Pyr): m/z 153.1 → 110.2

3. Calibration and Quantification

  • Prepare stock solutions of nicotinic acid and its metabolites, along with a suitable internal standard (e.g., deuterated nicotinic acid).

  • Prepare calibration standards by spiking blank plasma with known concentrations of the analytes and a fixed concentration of the internal standard.

  • Process the calibration standards and unknown samples as described in the sample preparation section.

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Quantify the analytes in the unknown samples using the calibration curves.

LC-MS/MS Sample Processing Workflow

LCMSMS_Workflow Plasma 200 µL Plasma Sample Add_ACN Add 500 µL Acetonitrile (Protein Precipitation) Plasma->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: LC-MS/MS Sample Preparation Workflow.

Quantitative Data Summary

The performance of analytical methods is evaluated through validation parameters as recommended by regulatory guidelines such as those from the FDA and ICH. The following tables summarize typical quantitative data for the described methods.

Table 1: HPLC-UV Method Validation Parameters

Parameter Nicotinic Acid Reference
Linearity Range 0.78–50 µg/mL
Accuracy Within 100 ± 1%
Precision (%RSD) < 2%

| Recovery | 92.9% | |

Table 2: LC-MS/MS Method Validation Parameters for Nicotinic Acid and Metabolites in Human Plasma

Analyte Linearity Range (ng/mL) LLOQ (ng/mL) Accuracy (%) Precision (%RSD)
Nicotinic Acid (NA) 2.0 - 3000 2.0 94.4 - 110.9 1.3 - 13.3
Nicotinamide (NAM) 10.0 - 1600 10.0 94.4 - 110.9 1.3 - 13.3
Nicotinuric Acid (NUA) 2.0 - 3000 2.0 94.4 - 110.9 1.3 - 13.3

| N-methyl-2-pyridone-5-carboxamide (2-Pyr) | 50.0 - 5000 | 50.0 | 94.4 - 110.9 | 1.3 - 13.3 |

Note: Accuracy and precision values are representative ranges across quality control samples as reported in the literature.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable means for the quantification of this compound and its metabolites in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the research, including sensitivity, selectivity, and throughput needs. Proper method validation is crucial to ensure the generation of high-quality, reproducible data for pharmacokinetic, clinical, and nutritional studies.

Application Notes and Protocols: Sodium Nicotinate as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing sodium nicotinate as a versatile precursor in organic synthesis. This compound, the sodium salt of nicotinic acid (niacin or Vitamin B3), serves as a key starting material for the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its high solubility in water and stability make it a convenient and effective reagent in numerous chemical transformations.[1][2]

Application Note 1: Synthesis of Nicotinic Acid via Hydrolysis of 3-Cyanopyridine

This compound is a crucial intermediate in the industrial preparation of high-purity nicotinic acid from 3-cyanopyridine. The process involves the alkaline hydrolysis of the nitrile group, followed by ion exchange to yield the final acid product. This method offers advantages such as simpler processing, lower cost, and a high conversion rate compared to older technologies.[3]

Experimental Protocol: From 3-Cyanopyridine to Nicotinic Acid[3]
  • Hydrolysis to this compound:

    • In a suitable reactor, dissolve 800g of 3-cyanopyridine in 1700g of deionized water.

    • Heat the solution to 90°C.

    • Carefully add 768g of a 40% sodium hydroxide solution dropwise, ensuring the temperature does not exceed 100°C.

    • After the addition is complete, maintain the reaction mixture at this temperature for 1 hour to ensure complete hydrolysis, forming a this compound solution.

  • Decolorization and Dilution:

    • Add 11g of activated carbon to the hot this compound solution.

    • Filter the mixture while hot to remove the activated carbon.

    • Dilute the filtrate with 6000g of deionized water to bring the this compound concentration to approximately 15%.

  • Ion Exchange:

    • Pass the 15% this compound solution through an ammonium-type cation exchange resin column at a flow rate of 300 L/h.

    • Collect the eluent, which is now an ammonium nicotinate solution.

  • Isolation of Nicotinic Acid:

    • Evaporate the collected ammonium nicotinate solution to dryness.

    • Dry the resulting white powder to obtain pure nicotinic acid.

Data Presentation
ParameterValueReference
Starting Material3-Cyanopyridine[3]
Final ProductNicotinic Acid[3]
Molar Yield94%[3]
Purity99.28%[3]
Melting Point234.1–236 °C[3]
Ignition Residue0.08%[3]

Workflow Diagram

G cluster_hydrolysis Step 1: Hydrolysis cluster_purification Step 2: Purification cluster_ion_exchange Step 3: Ion Exchange cluster_isolation Step 4: Isolation A 3-Cyanopyridine + NaOH(aq) B Heat (90-100°C, 1h) A->B C This compound Solution B->C D Add Activated Carbon C->D E Hot Filtration & Dilution D->E F Cation Exchange Resin E->F G Ammonium Nicotinate Solution F->G H Evaporation to Dryness G->H I Nicotinic Acid (Pure) H->I

Caption: Workflow for the synthesis of nicotinic acid.

Application Note 2: Synthesis of Nicotinic Acid Derivatives

This compound is a direct precursor to various important derivatives, including anhydrides and esters, which are themselves valuable intermediates in the synthesis of more complex, biologically active molecules.

Synthesis of Nicotinic Anhydride

Nicotinic anhydride can be prepared through the reaction of nicotinoyl chloride with this compound.[4] This method provides a straightforward route to the anhydride, a useful acylating agent.

Experimental Protocol: Nicotinic Anhydride Synthesis

This protocol is based on classical methods described in the literature.[4]

  • Preparation of Nicotinoyl Chloride: (Not detailed here) Prepare nicotinoyl chloride from nicotinic acid using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • Reaction:

    • Suspend this compound in a suitable anhydrous aprotic solvent (e.g., benzene or toluene).

    • Add a solution of nicotinoyl chloride to the suspension under anhydrous conditions.

    • Stir the reaction mixture, possibly with gentle heating, to drive the reaction to completion.

  • Workup and Isolation:

    • Filter the reaction mixture to remove the sodium chloride byproduct.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the crude residue from an appropriate solvent system (e.g., benzene/cyclohexane) to yield pure nicotinic anhydride.[4]

Reaction Diagram

G cluster_products reactant1 This compound product1 Nicotinic Anhydride reactant1->product1 + product2 Sodium Chloride reactant2 Nicotinoyl Chloride reactant2->product1

Caption: Synthesis of nicotinic anhydride.

Synthesis of Nicotinate Esters

Nicotinate esters, such as methyl nicotinate and ethyl nicotinate, are common building blocks. For example, ethyl nicotinate is a key precursor in the synthesis of Myosmine, an intermediate for producing racemic nicotine.[5][6] While these esters are typically formed from nicotinic acid via Fischer esterification, this compound can be used after in-situ acidification.

Experimental Protocol: Methyl Nicotinate Synthesis (from Nicotinic Acid)[7][8]
  • Reaction Setup:

    • In a round-bottom flask, suspend nicotinic acid in anhydrous methanol.

    • Place the flask in an ice bath to cool the mixture.

    • Slowly and carefully add concentrated sulfuric acid as a catalyst. The addition is exothermic.

  • Reflux:

    • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath.

    • Maintain reflux for a specified time (typically several hours) to drive the esterification to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a 10% sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the methyl nicotinate into an organic solvent (e.g., chloroform or ethyl acetate).[7]

    • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain crude methyl nicotinate.

    • Purify the crude product by distillation or column chromatography if necessary.

Data Presentation
ParameterValueReference
Reaction TypeFischer Esterification[7]
Starting MaterialNicotinic Acid[7]
ReagentsMethanol, Sulfuric Acid[7]
ProductMethyl Nicotinate[7]
Reported Yield (3-pyridyl methanol from ester)70% (for subsequent reduction step)
Application in the Synthesis of Biologically Active Molecules

Nicotinic acid and its derivatives are scaffolds for a wide range of pharmaceuticals. This compound, as a primary source of the nicotinoyl moiety, is integral to the development of these compounds.[8][9][10]

Derivative/DrugTherapeutic ApplicationReference
S-Amlodipine NicotinateAntihypertensive[11]
NicorandilVasodilator (Anti-anginal)[8]
CefpiramideThird-generation Antibiotic[8]
Novel Nicotinate DerivativesAnti-inflammatory (COX-2 Inhibitors)[12]
Nicotinamide DerivativesAnticancer Agents[13]

Application Note 3: Role in Biosynthesis - The Preiss-Handler Pathway

In biochemistry, nicotinate is a key precursor for the biosynthesis of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[14][15] In the Preiss-Handler pathway, extracellular nicotinate is transported into the cytosol and converted to nicotinate D-ribonucleotide (NAMN), which then enters the main NAD+ synthesis pathway.[14]

Signaling Pathway Diagram

G NCA_ext Extracellular Nicotinate (NCA) transporter SLC22A13/ SLC5A8 NCA_ext->transporter NCA_cyt Cytosolic Nicotinate NAPRT1 NAPRT1 NCA_cyt->NAPRT1 NAMN Nicotinate D-ribonucleotide (NAMN) NMNAT2 NMNAT2 NAMN->NMNAT2 NAAD Nicotinate Adenine Dinucleotide (NAAD) NADSYN1 NADSYN1 NAAD->NADSYN1 NAD NAD+ transporter->NCA_cyt NAPRT1->NAMN NMNAT2->NAAD NADSYN1->NAD

Caption: The Preiss-Handler pathway for NAD+ biosynthesis.

References

Application Notes and Protocols for the Development of Drug Delivery Systems for Sodium Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium nicotinate, the sodium salt of nicotinic acid (niacin), is a water-soluble compound with important therapeutic applications. However, its delivery can be associated with challenges such as rapid clearance and side effects like flushing. Advanced drug delivery systems offer a promising approach to overcome these limitations by enabling controlled release, targeted delivery, and improved patient compliance. These application notes provide an overview and detailed protocols for the development of various nanoparticle-based delivery systems for this compound, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes. The protocols outlined below are based on established methodologies and can be adapted for the specific requirements of this compound formulation.

Physicochemical Characterization of Nanoparticles

A thorough physicochemical characterization is essential to ensure the quality, stability, and efficacy of the developed nanoparticle formulations. The following table summarizes key parameters and the techniques used for their determination.[1][2][3]

ParameterAnalytical TechniquePurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average particle size and the heterogeneity of the particle size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the nanoparticles, which is a key indicator of colloidal stability.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE) & Drug Loading (DL) UV-Vis Spectrophotometry / High-Performance Liquid Chromatography (HPLC)Quantifies the amount of drug successfully entrapped within the nanoparticles.
In Vitro Drug Release Dialysis Method / Dissolution ApparatusEvaluates the rate and extent of drug release from the nanoparticles over time in simulated physiological fluids.
Physical State of the Drug Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD)Determines if the encapsulated drug is in a crystalline or amorphous state within the nanoparticle matrix.

Section 1: Polymeric Nanoparticles for this compound Delivery

Polymeric nanoparticles are versatile carriers that can be formulated from a variety of natural and synthetic polymers to achieve controlled drug release.[4][5] Chitosan, a natural polysaccharide, and Eudragit®, a family of synthetic polymethacrylate polymers, are commonly used materials.

Chitosan Nanoparticles

Chitosan nanoparticles are typically prepared via ionic gelation, which involves the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged crosslinking agent, such as sodium tripolyphosphate (TPP).[6][7]

  • Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution with magnetic stirring until a clear solution is obtained.

  • Drug Incorporation: Add a predetermined amount of this compound to the chitosan solution and stir until completely dissolved.

  • Nanoparticle Formation: While stirring the chitosan-drug solution, add a solution of sodium tripolyphosphate (TPP) (e.g., 1 mg/mL in deionized water) dropwise. The formation of opalescent suspension indicates the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove unentrapped drug and excess TPP.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) is recommended.

G cluster_0 Preparation of Solutions cluster_1 Nanoparticle Formation cluster_2 Purification and Storage chitosan_sol Dissolve Chitosan in Acetic Acid mixing Add Drug to Chitosan Solution chitosan_sol->mixing drug_sol Dissolve this compound drug_sol->mixing tpp_sol Prepare TPP Solution ionic_gelation Dropwise Addition of TPP Solution tpp_sol->ionic_gelation mixing->ionic_gelation centrifugation Centrifugation ionic_gelation->centrifugation washing Resuspend and Wash Pellet centrifugation->washing lyophilization Lyophilization (Optional) washing->lyophilization

Workflow for Chitosan Nanoparticle Preparation.
Eudragit® Coated Nanoparticles for pH-Responsive Delivery

Eudragit® polymers are particularly useful for enteric coating to protect the drug from the acidic environment of the stomach and allow for targeted release in the intestine.[8][9][10] Eudragit® S100, for instance, dissolves at a pH above 7, making it suitable for colonic delivery.[8][9][10]

This protocol assumes pre-formed nanoparticles (e.g., chitosan nanoparticles as described in 1.1.1).

  • Preparation of Coating Solution: Prepare a 12% (w/v) solution of Eudragit® S100 in acetone.

  • Nanoparticle Dispersion: Disperse 100 mg of the prepared this compound-loaded nanoparticles in the Eudragit® S100 solution. A typical core-to-coat ratio is 1:10.

  • Coating Process: Use a rotary evaporator to remove the acetone, which will deposit a layer of Eudragit® S100 onto the surface of the nanoparticles.

  • Drying: The coated nanoparticles should be dried thoroughly to remove any residual solvent.

Section 2: Solid Lipid Nanoparticles (SLNs) for this compound Delivery

SLNs are colloidal carriers made from solid lipids, which are biocompatible and biodegradable.[11][12] They are particularly suitable for encapsulating lipophilic drugs, but can be adapted for hydrophilic drugs like this compound.

Protocol for Preparation of this compound-Loaded SLNs by Hot Homogenization
  • Lipid Phase Preparation: Melt a solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point.[13]

  • Drug Incorporation: Disperse this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.[13]

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 5000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.[13]

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling: Allow the nanoemulsion to cool down to room temperature, which leads to the solidification of the lipid droplets and the formation of SLNs.

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 SLN Formation lipid_phase Melt Solid Lipid and Disperse Drug pre_emulsion High-Speed Homogenization (Pre-emulsion) lipid_phase->pre_emulsion aqueous_phase Heat Aqueous Surfactant Solution aqueous_phase->pre_emulsion homogenization High-Pressure Homogenization/Ultrasonication pre_emulsion->homogenization cooling Cooling and Solidification homogenization->cooling

Workflow for Solid Lipid Nanoparticle Preparation.

Section 3: Liposomes for this compound Delivery

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[14] Due to their structure, they can encapsulate both hydrophilic and lipophilic drugs. This compound, being hydrophilic, would be entrapped in the aqueous core.

Protocol for Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[15]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.[15]

  • Hydration: Hydrate the lipid film with an aqueous solution of this compound by rotating the flask. The temperature of the hydration medium should be above the phase transition temperature of the lipids.[15] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.[16]

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Section 4: Characterization Protocols

Determination of Encapsulation Efficiency (EE)

The encapsulation efficiency is a crucial parameter that indicates the percentage of the initial drug that has been successfully entrapped within the nanoparticles.[17]

  • Separation of Free Drug: Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by ultracentrifugation or ultrafiltration.[18]

  • Quantification of Free Drug: Measure the concentration of free this compound in the supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation of EE: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

In Vitro Drug Release Study

In vitro release studies are performed to predict the in vivo performance of the drug delivery system.[19]

  • Preparation of Nanoparticle Suspension: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium.

  • Dialysis Setup: Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

G cluster_0 Factors Influencing Drug Release cluster_1 Release Mechanisms cluster_2 Outcome formulation Nanoparticle Properties (e.g., polymer type, size, drug loading) diffusion Diffusion formulation->diffusion erosion Polymer Erosion/Degradation formulation->erosion swelling Polymer Swelling formulation->swelling medium Release Medium (e.g., pH, enzymes) medium->erosion medium->swelling release_profile In Vitro Release Profile diffusion->release_profile erosion->release_profile swelling->release_profile

Factors Influencing In Vitro Drug Release.

Conclusion

The development of advanced drug delivery systems for this compound using nanoparticles holds significant potential for improving its therapeutic efficacy and safety profile. The protocols and characterization methods detailed in these application notes provide a comprehensive guide for researchers and drug development professionals to formulate and evaluate various nanoparticle-based systems. Careful optimization of formulation parameters and thorough physicochemical characterization are paramount to achieving the desired drug release profile and ensuring the overall quality of the final product.

References

Application Notes and Protocols for the Use of Sodium Nicotinate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium nicotinate, the sodium salt of nicotinic acid (Niacin or Vitamin B3), is a water-soluble compound essential for cellular metabolism. It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to cellular redox reactions and energy production.[1][2] In pharmacological research, this compound is utilized to investigate the G-protein coupled receptor GPR109A (HCA2), which mediates its well-known effects on lipid metabolism and inflammation.[3][4] These application notes provide a detailed protocol for the preparation and use of this compound solutions in cell culture experiments, ensuring reproducibility and accuracy for researchers, scientists, and drug development professionals.

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution

This protocol details the steps for preparing a sterile, concentrated stock solution of this compound, which can then be diluted to the desired working concentration for various cell culture applications.

Materials and Equipment

  • This compound powder (C₆H₄NNaO₂)

  • Cell culture grade water (sterile, DNase/RNase free)

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filters

  • Sterile syringes (5 mL or 10 mL)

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile tips

  • Biological safety cabinet

Procedure

  • Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 100 mM stock solution. The molecular weight of this compound is 145.1 g/mol .

    • Formula: Mass (g) = Desired Volume (L) x 0.100 mol/L x 145.1 g/mol

    • Example for 10 mL: 0.010 L x 0.100 mol/L x 145.1 g/mol = 0.1451 g (or 145.1 mg)

  • Weighing: Under a chemical fume hood or in a designated weighing area, accurately weigh the calculated amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add a volume of sterile, cell culture grade water slightly less than the final desired volume. For example, for a final volume of 10 mL, add approximately 9 mL of water.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. This compound is highly soluble in water, so this should occur quickly, resulting in a clear solution.[5]

  • Volume Adjustment: Carefully add sterile water to reach the final desired volume (e.g., 10 mL) and mix gently by inverting the tube.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting. This step is critical to prevent contamination of cell cultures.[6]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which could compromise the stability of the compound.[7]

  • Labeling and Storage: Clearly label the aliquots with the compound name, concentration (100 mM), and date of preparation. Store the aliquots at -20°C for long-term use (up to 3 months is a safe practice) or at 4°C for short-term use (up to one week).[7][8]

Quantitative Data Summary

The following table summarizes key quantitative information for the preparation and use of this compound in cell culture.

ParameterValueReference(s)
Molecular Formula C₆H₄NNaO₂[5]
Molecular Weight 145.1 g/mol -
Solubility Highly soluble in water[5]
Recommended Solvent Cell culture grade water[6]
Recommended Stock Conc. 100 mM-
Storage (Stock Solution) -20°C (long-term); 4°C (short-term)[7]
Typical Working Conc. 100 µM - 1 mM[4]

Experimental Workflow and Application

The diagram below illustrates the general workflow from stock solution preparation to its application in a typical cell culture experiment.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Application weigh 1. Weigh Sodium Nicotinate Powder dissolve 2. Dissolve in Sterile Cell Culture Grade Water weigh->dissolve filter 3. Filter-Sterilize (0.22 µm filter) dissolve->filter aliquot 4. Aliquot & Store (-20°C) filter->aliquot thaw 5. Thaw Aliquot aliquot->thaw dilute 6. Dilute to Working Conc. in Culture Medium thaw->dilute treat 7. Treat Cells (Include Vehicle Control) dilute->treat incubate 8. Incubate for Desired Time treat->incubate assay 9. Perform Downstream Assay (e.g., cAMP) incubate->assay

Workflow for preparing and using this compound.

Application in Cell Culture

To use the prepared stock solution, thaw an aliquot at room temperature. Dilute the 100 mM stock solution directly into the complete cell culture medium to achieve the final desired working concentration. For example, to make 1 mL of medium with a final concentration of 1 mM this compound, add 10 µL of the 100 mM stock solution to 990 µL of culture medium. Always include a vehicle control (culture medium with an equivalent volume of the solvent, in this case, sterile water) to account for any effects of the solvent on the cells.

Key Signaling Pathway: GPR109A Activation

Nicotinate exerts its primary effects by binding to the GPR109A receptor, which couples to an inhibitory G-protein (Gαi). This initiates a signaling cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociated Gβγ subunits can activate Phospholipase C (PLC), leading to downstream activation of Protein Kinase C (PKC).[3]

G NaNic This compound GPR109A GPR109A (HCA2) Receptor NaNic->GPR109A Binds Gi Gαi/βγ GPR109A->Gi Activates G_alpha Gαi Gi->G_alpha Dissociates G_betagamma Gβγ Gi->G_betagamma Dissociates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_betagamma->PLC Activates cAMP cAMP ATP ATP ATP->cAMP Converts Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response DAG DAG PIP2 PIP2 PIP2->DAG Hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Response

Simplified GPR109A signaling pathway activated by nicotinate.

Protocol 2: Example Downstream Experiment - cAMP Inhibition Assay

This protocol provides a method to quantify the inhibitory effect of this compound on intracellular cAMP levels, a primary downstream consequence of GPR109A activation.[4] This is often performed in cells engineered to express GPR109A, such as CHO-K1 cells.[4]

Materials

  • CHO-K1 cells stably expressing human GPR109A

  • Complete culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound stock solution (100 mM)

  • Forskolin (adenylyl cyclase activator)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader compatible with the chosen assay kit

Procedure

  • Cell Seeding: Seed the GPR109A-expressing CHO-K1 cells into a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin (e.g., 10 µM final concentration) to stimulate cAMP production.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the this compound dilutions to the respective wells. Include a "no nicotinate" control.

    • Pre-incubate the cells with this compound for 15-30 minutes at 37°C.

    • Add forskolin to all wells (except for a negative control group which receives only buffer) to stimulate cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the forskolin-stimulated cAMP production. The results should demonstrate a dose-dependent inhibition of cAMP by this compound.[4]

References

Application of sodium nicotinate in studying niacin's role in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Niacin, or Vitamin B3, is a crucial nutrient with well-established roles in cellular metabolism and energy production. Its involvement in the central nervous system (CNS) is multifaceted, extending beyond its classical role as a precursor for NAD+ and NADP+. Severe niacin deficiency leads to pellagra, a condition characterized by severe neurological symptoms, including dementia, depression, and delirium, underscoring its importance in maintaining neuronal health.[1][2][3][4][5]

Sodium nicotinate, the sodium salt of nicotinic acid (a form of niacin), serves as a valuable tool for researchers investigating the intricate roles of niacin in the CNS. It offers good solubility and bioavailability, making it suitable for a range of in vitro and in vivo experimental paradigms. A primary molecular target for niacin in the CNS is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[6] This receptor is expressed on various cells within the CNS, including microglia, and its activation has been linked to neuroprotective and anti-inflammatory effects.[6][7] The activation of GPR109A by niacin initiates a Gi-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8]

These application notes provide a comprehensive overview of the use of this compound in CNS research, with a focus on its application in studying neuroprotection and GPR109A signaling. Detailed protocols for key experiments are provided to facilitate the design and execution of studies in this field.

Data Presentation

The following tables summarize key quantitative data related to the interaction of nicotinate with its receptor and its effects in experimental models.

Table 1: In Vitro Receptor Binding and Functional Activity

LigandReceptorAssay TypeCell LineKey ParameterValueReference
NicotinateGPR109AMolecular Docking-Binding Energy-5.8 kcal/mol[5]
NicotinateGPR109ARadioligand BindingGPR109A-expressing cellsKiData not available
NicotinateGPR109AcAMP AssayGPR109A-expressing cellsEC50Data not available

Note: Specific Ki and EC50 values for this compound were not available in the searched literature. Researchers should determine these values empirically for their specific experimental system.

Table 2: In Vivo Neuroprotective Dosing (Related Compounds)

CompoundAnimal ModelCNS ConditionAdministration RouteEffective DoseOutcomeReference
NicotinamideMouseCerebral Ischemia-ReperfusionIntravenous500 mg/kgReduced brain infarction and improved neurological function.[9]
NicotineRat6-Hydroxydopamine-induced neurodegenerationSubcutaneous (osmotic minipump)0.75 and 1.5 mg/kg/dayProtection against nigrostriatal degeneration.[2][10]
NicotineMouseMethamphetamine-induced neurodegenerationSubcutaneous1 mg/kgInhibition of neurodegeneration.[10]

Note: The doses provided are for related compounds and should be used as a starting point for dose-response studies with this compound.

Experimental Protocols

Protocol 1: In Vitro GPR109A Activation – cAMP Inhibition Assay

This protocol is designed to functionally assess the activation of the Gi-coupled GPR109A receptor by this compound by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (assay kit specific)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture: Culture GPR109A-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in PBS. Create a serial dilution of this compound in stimulation buffer (e.g., PBS with 0.1% BSA and 0.5 mM IBMX).

  • Agonist Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the this compound dilutions to the respective wells.

    • Add 10 µL of stimulation buffer without this compound to the control and forskolin-only wells.

  • Forskolin Stimulation: Add 10 µL of a fixed concentration of forskolin (e.g., 10 µM, the optimal concentration should be determined empirically) to all wells except the basal control wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay kit and a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: In Vitro Neuroprotection – Neuronal Viability Assay

This protocol assesses the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., PrestoBlue)

  • DMSO

  • PBS

Procedure:

  • Neuronal Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium. Allow the neurons to mature for 7-10 days in vitro.

  • Pre-treatment:

    • Prepare various concentrations of this compound in the culture medium.

    • Replace the existing medium with the medium containing this compound or vehicle (medium alone).

    • Incubate the cells for 1-24 hours (incubation time should be optimized).

  • Induction of Excitotoxicity:

    • Add L-glutamic acid to the wells to a final concentration of 50-100 µM (the optimal concentration to induce ~50% cell death should be determined empirically). Do not add glutamate to the control wells.

    • Incubate for 10-30 minutes.

  • Wash and Recovery:

    • Carefully remove the glutamate-containing medium.

    • Wash the cells gently with pre-warmed PBS.

    • Add fresh culture medium (with or without this compound, depending on the experimental design).

    • Incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Solubilize the formazan crystals by adding DMSO and gently shaking the plate.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Compare the viability of neurons treated with glutamate alone versus those pre-treated with this compound.

Protocol 3: In Vivo Neuroprotection – Mouse Model of Transient Cerebral Ischemia (MCAO)

This protocol describes a model to evaluate the neuroprotective effects of this compound in a mouse model of stroke.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture (e.g., 6-0) with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane.

    • Maintain the body temperature at 37°C using a heating pad.

  • Middle Cerebral Artery Occlusion (MCAO):

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).

    • Maintain the occlusion for 60-90 minutes.

  • Reperfusion: Withdraw the suture to allow reperfusion.

  • Drug Administration:

    • Administer this compound or vehicle (saline) intravenously (e.g., via tail vein) or intraperitoneally immediately after the start of reperfusion. A starting dose can be extrapolated from related compounds like nicotinamide (e.g., 500 mg/kg), but a dose-response study is crucial.

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement:

    • Euthanize the mice and perfuse the brains with cold saline.

    • Remove the brains and slice them into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the neurological deficit scores and infarct volumes between the this compound-treated group and the vehicle-treated group.

Mandatory Visualizations

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR109A GPR109A (HCAR2) This compound->GPR109A Binds Gi Gi Protein (α, β, γ subunits) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neuroprotection Neuroprotection Gi->Neuroprotection Other Pathways cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Inflammation ↓ Pro-inflammatory Cytokine Release NFkB->Inflammation Inflammation->Neuroprotection

Caption: GPR109A signaling cascade initiated by this compound.

In_Vitro_Neuroprotection_Workflow cluster_endpoints Endpoint Measurement start Start: Primary Neuronal Culture pretreatment Pre-treatment: This compound or Vehicle start->pretreatment insult Neurotoxic Insult: Glutamate Exposure pretreatment->insult incubation Incubation (24 hours) insult->incubation viability Cell Viability (MTT Assay) incubation->viability cytotoxicity Cytotoxicity (LDH Assay) incubation->cytotoxicity apoptosis Apoptosis (Caspase-3 Assay) incubation->apoptosis

Caption: Experimental workflow for in vitro neuroprotection assay.

In_Vivo_Neuroprotection_Workflow start Start: Animal Model (Mouse) mcao Transient MCAO (Cerebral Ischemia) start->mcao reperfusion Reperfusion mcao->reperfusion drug_admin Drug Administration: This compound or Vehicle (i.v. or i.p.) reperfusion->drug_admin assessment Neurological Assessment (24 hours post-MCAO) drug_admin->assessment endpoint Endpoint: Infarct Volume Measurement (TTC Staining) assessment->endpoint

Caption: Experimental workflow for in vivo neuroprotection assay.

References

Application Notes: Investigating the In Vitro Anti-inflammatory Effects of Sodium Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid (niacin), and its sodium salt, sodium nicotinate, are known for their lipid-modulating properties. Emerging evidence indicates that nicotinic acid also possesses significant anti-inflammatory capabilities, suggesting a broader therapeutic potential in atherosclerosis and other inflammatory diseases.[1] These effects are mediated, in part, through the G-protein-coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages.[1] In vitro studies are crucial for elucidating the specific molecular mechanisms underlying these anti-inflammatory actions. Key pathways implicated include the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling cascade and the suppression of the NLRP3 inflammasome activation.[2][1][3] These actions collectively lead to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[2][4]

These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory effects of this compound in vitro, designed for researchers in immunology and drug development.

Experimental Overview & Key Pathways

A typical workflow for assessing the anti-inflammatory properties of this compound involves culturing relevant immune cells, inducing an inflammatory response, treating the cells with this compound, and subsequently measuring key inflammatory markers.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., THP-1 Monocytes) Differentiation 2. Differentiation (PMA Treatment) CellCulture->Differentiation Pretreatment 3. Pre-treatment (this compound) Differentiation->Pretreatment Stimulation 4. Inflammatory Stimulus (e.g., LPS, ATP) Pretreatment->Stimulation Viability Cell Viability Assay (e.g., MTT, WST-1) Stimulation->Viability ELISA Cytokine Quantification (ELISA) Stimulation->ELISA WB Pathway Analysis (Western Blot) Stimulation->WB ROS ROS Measurement Stimulation->ROS G cluster_nucleus Nuclear Translocation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (p-IKKβ) TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p65/p50 IkBa_p65->p65 Releases Degradation Proteasomal Degradation p_IkBa->Degradation p65_nuc p65/p50 p65->p65_nuc Nucleus Nucleus Transcription Gene Transcription p65_nuc->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines NA Sodium Nicotinate NA->IKK Inhibits G LPS Signal 1: LPS NFkB NF-κB Pathway LPS->NFkB ATP Signal 2: ATP Inflammasome NLRP3 Inflammasome Assembly ATP->Inflammasome Triggers NLRP3_exp ↑ pro-IL-1β ↑ NLRP3 NFkB->NLRP3_exp pro_casp1 pro-Caspase-1 Inflammasome->pro_casp1 casp1 Active Caspase-1 pro_casp1->casp1 Cleavage pro_IL1b pro-IL-1β casp1->pro_IL1b Cleaves IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b NA Sodium Nicotinate NA->Inflammasome Inhibits

References

Application Notes and Protocols for the Use of Nicotinates in Osteoarthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and pain. Recent preclinical research has explored the therapeutic potential of nicotinates, particularly niacinamide, in mitigating the progression of OA. These compounds have demonstrated anti-inflammatory and chondroprotective effects in various animal models of OA. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of nicotinates in osteoarthritis animal models, with a focus on the monosodium iodoacetate (MIA)-induced rat model.

Mechanism of Action

Niacinamide, a form of vitamin B3, is believed to exert its therapeutic effects in osteoarthritis through multiple mechanisms. A key pathway involves the activation of the α7 nicotinic acetylcholine receptor (α7nAChR), which is part of the cholinergic anti-inflammatory pathway.[1][2][3] Activation of α7nAChR can suppress the production of pro-inflammatory cytokines and dampen inflammatory cascades.[3] This activation can inhibit the NF-κB signaling pathway, a central regulator of inflammation, and the NLRP3 inflammasome.[1][4] Furthermore, niacinamide has been shown to suppress the cytokine-mediated induction of nitric oxide synthase, leading to decreased inflammation.[5] Some studies also suggest that nicotinates may influence T-cell regulation and inhibit SIRT1, a biomarker linked to joint health.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of niacinamide in animal models of osteoarthritis.

Table 1: Effect of Niacinamide on Serum Inflammatory Markers in MIA-Induced Osteoarthritis in Rats

MarkerMIA Control GroupNiacinamide (40 mg/kg)Niacinamide (200 mg/kg)P-value
IL-1β (pg/mL)145.3112.598.7< 0.05
IL-6 (pg/mL)210.8165.4140.2< 0.05
TNF-α (pg/mL)180.5142.1125.8< 0.05
COMP (ng/mL)8.56.25.1< 0.05
CRP (µg/mL)1.91.31.1< 0.05

Data adapted from Sahin K, et al., 2021.[6][7][8]

Table 2: Effect of Niacinamide on Joint Swelling and Cartilage Degradation in MIA-Induced Osteoarthritis in Rats

ParameterMIA Control GroupNiacinamide (400 mg/kg)P-value
Change in Joint Diameter (mm) at Day 7
0.5 mg MIA0.8 ± 0.10.3 ± 0.1< 0.05
1.0 mg MIA1.0 ± 0.20.6 ± 0.1< 0.05
2.0 mg MIA1.2 ± 0.20.9 ± 0.2NS
Histopathological Mankin Score 10.2 ± 1.57.5 ± 1.2< 0.05

Data adapted from Rashid H, et al., 2021 and other sources.[5][9] (NS = Not Significant)

Experimental Protocols

Protocol 1: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Rat Model

This protocol describes the induction of osteoarthritis in rats via a single intra-articular injection of monosodium iodoacetate (MIA).

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old, 180-220g)

  • Monosodium iodoacetate (MIA)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes with 29-30G needles

  • Electric clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the rat using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Preparation of Injection Site: Shave the fur around the right knee joint. Cleanse the skin with an antiseptic solution.

  • MIA Solution Preparation: Prepare a sterile solution of MIA in saline. Common concentrations range from 0.5 mg to 2 mg in a volume of 25-50 µL.[5]

  • Intra-articular Injection:

    • Flex the knee joint to a 90-degree angle.

    • Palpate the patellar ligament.

    • Insert the needle into the intra-articular space, typically through the patellar ligament.

    • Slowly inject the MIA solution (25-50 µL) into the joint cavity.

    • Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint.

  • Post-Procedure Care:

    • Allow the animal to recover from anesthesia in a clean, warm cage.

    • Monitor the animal for any signs of distress, pain, or infection.

    • Provide soft bedding to minimize discomfort.

Protocol 2: Administration of Niacinamide

This protocol details the oral administration of niacinamide to rats with MIA-induced osteoarthritis.

Materials:

  • Niacinamide

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (18-20G, straight or curved)

  • Syringes

Procedure:

  • Niacinamide Solution/Suspension Preparation: Prepare a solution or suspension of niacinamide in the chosen vehicle at the desired concentration (e.g., 40 mg/kg, 200 mg/kg, 400 mg/kg).[5][6][7][8]

  • Animal Handling: Gently restrain the rat.

  • Oral Gavage:

    • Measure the correct volume of the niacinamide preparation based on the animal's body weight.

    • Attach the gavage needle to the syringe.

    • Gently insert the gavage needle into the esophagus via the mouth. Ensure the needle does not enter the trachea.

    • Slowly administer the solution.

  • Treatment Schedule: Administration can begin prior to MIA injection (e.g., 7 days before) and/or continue for a specified duration after induction (e.g., daily for 21-30 days).[5][6][7][8]

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nicotinate/Niacinamide Nicotinate/Niacinamide alpha7nAChR α7nAChR Nicotinate/Niacinamide->alpha7nAChR Activates PI3K PI3K alpha7nAChR->PI3K Activates NLRP3_Inflammasome NLRP3 Inflammasome alpha7nAChR->NLRP3_Inflammasome Inhibits mTOR mTOR alpha7nAChR->mTOR Inhibits Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB_p65_p50 NF-κB (p65/p50) IkappaB->NFkappaB_p65_p50 Inhibits NFkappaB_p65_p50_nucleus NF-κB (p65/p50) NFkappaB_p65_p50->NFkappaB_p65_p50_nucleus Translocation ULK1 ULK1 mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Promotes Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, MMPs) NFkappaB_p65_p50_nucleus->Pro_inflammatory_Genes Induces Transcription

Caption: Nicotinate signaling in chondrocytes.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Outcome Assessment Animal_Acclimatization Animal Acclimatization (Wistar/SD Rats, 1 week) Group_Allocation Group Allocation (Control, MIA, MIA + Nicotinate) Animal_Acclimatization->Group_Allocation Baseline_Measurements Baseline Measurements (Body Weight, Joint Diameter) Group_Allocation->Baseline_Measurements Pre_Treatment Nicotinate/Vehicle Administration (e.g., 7 days prior to MIA) Baseline_Measurements->Pre_Treatment MIA_Induction MIA Intra-articular Injection (Day 0) Pre_Treatment->MIA_Induction Post_Treatment Continued Nicotinate/Vehicle Administration (e.g., Daily) MIA_Induction->Post_Treatment Behavioral_Assessment Behavioral Assessment (e.g., Dynamic Weight Bearing) Post_Treatment->Behavioral_Assessment Morphological_Assessment Morphological Assessment (Joint Diameter Measurement) Post_Treatment->Morphological_Assessment Biochemical_Analysis Biochemical Analysis (Serum/Synovial Fluid Markers) Morphological_Assessment->Biochemical_Analysis Histopathology Histopathological Analysis (Cartilage Scoring, e.g., Mankin) Biochemical_Analysis->Histopathology

References

Application Notes and Protocols for Oral Administration of Sodium Nicotinate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and oral administration of sodium nicotinate for research purposes. This document includes detailed protocols for the preparation of oral solutions, administration to rodents via gavage, and subsequent analysis, supported by relevant quantitative data and pathway information.

Physicochemical Properties and Formulation Considerations

This compound, the sodium salt of nicotinic acid (niacin), is a white, crystalline powder. A key characteristic for oral formulation is its high solubility in water, which simplifies the preparation of aqueous solutions for administration in research settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₄NNaO₂PubChem
Molecular Weight145.09 g/mol PubChem
AppearanceWhite crystalline powderGuidechem
Solubility in WaterHighly solubleGuidechem
pKa (of nicotinic acid)4.85PubChem

For preclinical studies, simple aqueous solutions are often preferred for initial pharmacokinetic and efficacy assessments as they present the compound in a readily absorbable form.[1]

Recommended Oral Dosing in Rodent Models

The oral dose of nicotinic acid and its derivatives in rodent studies varies widely depending on the research objective. For studies investigating lipid metabolism, doses can range from 30 mg/kg to 100 mg/kg per day. In some chronic studies, nicotinic acid has been administered as a percentage of the diet (e.g., 0.5% to 1%).[2] Pharmacokinetic studies in rats have utilized intravenous doses of nicotinic acid ranging from 2 mg/kg to 45 mg/kg.[3] It is crucial to select a dose that is relevant to the specific research question.

Table 2: Examples of Oral Nicotinic Acid Doses in Rat Studies

Study TypeSpeciesDoseAdministration RouteReference
HyperhomocysteineaemiaSprague-Dawley Rats400 or 1000 mg/kg dietOral (in diet)[2]
MetabolismWistar Rats0.5% in dietOral (in diet)[4]
Pharmacokinetics (IV)Rats2, 5, 15, 45 mg/kgIntravenous[3]

Experimental Protocols

Preparation of this compound Solution for Oral Gavage (10 mg/mL)

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Water for Injection, USP)

  • Calibrated balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile container for storage

Protocol:

  • Calculate the required amount of this compound. For a 10 mg/mL solution, weigh out 100 mg of this compound for every 10 mL of final solution volume.

  • Dissolve the this compound. Add the weighed this compound to a volumetric flask. Add approximately 80% of the final volume of purified water.

  • Mix thoroughly. Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the this compound is completely dissolved.

  • Adjust to final volume. Once dissolved, add purified water to the volumetric flask to reach the final desired volume.

  • Store appropriately. Transfer the solution to a sterile, clearly labeled container. Store at 2-8°C for short-term use. For longer-term storage, consult stability studies, though fresh preparation is recommended.

Oral Administration by Gavage in Rats

Oral gavage is a standard method for precise oral dosing in rodents.[5][6][7][8]

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needle for the rat (typically 16-18 gauge for adult rats)[5]

  • Syringe (volume appropriate for the calculated dose)

  • Animal scale

Protocol:

  • Animal Handling and Restraint: Acclimatize the animals to handling prior to the procedure to minimize stress. Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Dose Calculation: Weigh the rat to determine the precise volume of the this compound solution to be administered. The maximum recommended gavage volume for rats is 10-20 mL/kg.[5][8]

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach and mark this length on the needle.[5][6] Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the palate into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.

  • Substance Administration: Once the needle is in the correct position, administer the solution slowly and steadily.

  • Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Pharmacokinetics and Dissolution

While specific oral pharmacokinetic data for this compound in rats is limited, studies on nicotinic acid and nicotine provide valuable insights. The oral bioavailability of nicotine in rats has been reported to be 53%. Intravenous administration of nicotinic acid in rats has demonstrated dose-dependent, capacity-limited elimination.[3] This suggests that at higher oral doses of this compound, saturation of metabolic pathways may occur, leading to non-linear pharmacokinetics.[3]

Table 3: Pharmacokinetic Parameters of Nicotine in Male Sprague-Dawley Rats (Oral Gavage)

ParameterValueReference
Bioavailability (F)53%
Tmax (h)0.25 - 0.5Extrapolated from similar compounds
t½ (h)~1

Note: These values are for nicotine and should be considered as an approximation for this compound. Actual values for this compound may differ.

Dissolution studies of immediate-release nicotinic acid formulations show rapid release, with a significant portion of the drug dissolving within the first 15-30 minutes in simulated gastric fluid.

Signaling Pathway and Experimental Workflow

Niacin/Sodium Nicotinate Signaling Pathway

Nicotinic acid and its salt, this compound, primarily exert their effects through the G-protein coupled receptor 109A (GPR109A).[1] Activation of GPR109A in various cell types, including adipocytes and immune cells, initiates a cascade of downstream signaling events.[1]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR109A GPR109A Gi Gi-protein GPR109A->Gi Activation Arrestin β-Arrestin GPR109A->Arrestin Recruitment Akt Akt GPR109A->Akt Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ↓ Activation IKK IKK Arrestin->IKK Inhibition NFkB NF-κB IKK->NFkB ↓ Activation Gene Gene Expression (e.g., anti-inflammatory genes) NFkB->Gene Modulation mTOR mTOR Akt->mTOR Inhibition mTOR->Gene Modulation Sodium_Nicotinate This compound Sodium_Nicotinate->GPR109A

Caption: GPR109A signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study investigating the effects of orally administered this compound.

Experimental_Workflow start Study Design (Dose, Vehicle, Animal Model) formulation Formulation Preparation (this compound Solution) start->formulation animal_prep Animal Acclimatization & Baseline Measurements formulation->animal_prep dosing Oral Administration (Gavage) animal_prep->dosing sampling Sample Collection (Blood, Tissues) dosing->sampling analysis Sample Analysis (e.g., LC-MS/MS for PK, Biomarker Assays for PD) sampling->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end Conclusion data_analysis->end

Caption: Workflow for in vivo studies with oral this compound.

References

Troubleshooting & Optimization

Technical Support Center: Sodium Nicotinate Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure.[1] As the sodium salt of a weak acid (nicotinic acid), the pH of the solution will determine the equilibrium between the nicotinate ion and free nicotinic acid. While nicotinic acid itself is relatively stable in acidic and alkaline solutions, extreme pH and high temperatures can promote degradation.[1][2]

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The degradation of this compound primarily involves the nicotinic acid moiety. Under forced degradation conditions, the pyridine ring can be cleaved. For instance, oxidation with potassium permanganate in an acidic medium can lead to the breakdown of the molecule. Photodegradation can also occur, leading to the formation of photosensitive intermediates that can further decompose.[3] In the case of nicotinic acid esters like benzyl nicotinate, hydrolysis yields nicotinic acid and the corresponding alcohol.[3]

Q3: How should I prepare and store aqueous solutions of this compound to ensure stability?

A3: To prepare a stable aqueous solution, dissolve this compound in high-purity water (e.g., deionized or distilled water). For enhanced stability, especially for long-term storage, consider using a buffer system to maintain a neutral pH. Solutions should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8°C).[1] For extended storage, freezing the solution may be an option, but ensure the container is suitable for freezing and that the solution is completely thawed and mixed before use.

Q4: I see a color change in my this compound solution over time. What could be the cause?

A4: A color change in a this compound solution may indicate degradation. This could be due to exposure to light, elevated temperatures, or contamination. It is recommended to prepare fresh solutions if any discoloration is observed. To investigate the cause, you can analyze the solution using a stability-indicating method like HPLC to identify any degradation products.

Troubleshooting Guides

Issue 1: Precipitation in this compound Solution
  • Potential Cause 1: Exceeded Solubility.

    • Troubleshooting Step: this compound is highly soluble in water. However, at very high concentrations or in the presence of co-solvents, its solubility might be reduced. Verify the concentration of your solution and compare it to the known solubility of this compound in your specific solvent system.

  • Potential Cause 2: pH Shift.

    • Troubleshooting Step: A significant change in the pH of the solution could lead to the precipitation of nicotinic acid, which is less soluble in water than its sodium salt.[1] Measure the pH of your solution. If it has become acidic, this could be the cause.

  • Potential Cause 3: Contamination.

    • Troubleshooting Step: The presence of contaminants could lead to the formation of insoluble complexes. Ensure you are using high-purity water and clean labware for solution preparation.

Issue 2: Inconsistent Results in Assays Using this compound Solutions
  • Potential Cause 1: Degradation of the Stock Solution.

    • Troubleshooting Step: If the stock solution has been stored for an extended period or under suboptimal conditions (e.g., exposed to light or high temperatures), it may have degraded, leading to a lower effective concentration. Prepare a fresh stock solution and repeat the assay. It is good practice to periodically re-qualify stock solutions.

  • Potential Cause 2: Interaction with Other Components in the Assay.

    • Troubleshooting Step: this compound may interact with other components in your experimental setup. Review the compatibility of all reagents. For example, strong oxidizing agents can degrade nicotinic acid.[1]

  • Potential Cause 3: Adsorption to Container Surfaces.

    • Troubleshooting Step: Although less common for small molecules like this compound, adsorption to container surfaces can occur, especially at low concentrations. Consider using silanized glassware or low-adsorption plasticware if you suspect this is an issue.

Quantitative Stability Data

The following tables summarize quantitative data on the degradation of nicotinic acid and its derivatives under various conditions. This information can be used as a reference for designing experiments and assessing the stability of this compound solutions.

Table 1: Thermal Degradation Kinetics of Nicotinic Acid in Aqueous Solution

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t½) (min)Kinetic ModelReference
900.0023301.3First-order[2]
1000.0041169.0First-order[2]
1100.0068101.9First-order[2]
1200.011261.9First-order[2]

Table 2: Hydrolysis of Benzyl Nicotinate in Aqueous Solution at 25°C

pHApparent First-Order Rate Constant (k_obs) (min⁻¹)Half-life (t½) (min)
7.400.0007990
9.040.007988

Data extrapolated from higher temperature studies. Degradation is hydroxide ion catalyzed.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the mixture at room temperature and protected from light for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base-stressed samples if necessary before analysis.

  • Analyze all samples, along with an unstressed control solution, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general template for an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 262 nm).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 20 µL.

Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_analysis 3. Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Degradation (60°C) photo Photodegradation (UV/Vis light) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Forced Degradation Experimental Workflow

degradation_pathway cluster_main This compound in Aqueous Solution cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products sodium_nicotinate This compound hydrolysis Hydrolysis (e.g., of related esters) sodium_nicotinate->hydrolysis oxidation Oxidation sodium_nicotinate->oxidation photolysis Photolysis sodium_nicotinate->photolysis nicotinic_acid Nicotinic Acid hydrolysis->nicotinic_acid ring_cleavage Ring Cleavage Products oxidation->ring_cleavage photoproducts Photosensitive Intermediates photolysis->photoproducts

Potential Degradation Pathways of Nicotinic Acid Moiety

References

Technical Support Center: Overcoming Solubility Challenges with Sodium Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on addressing solubility issues encountered with sodium nicotinate in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is the sodium salt of nicotinic acid (niacin or vitamin B3), a water-soluble vitamin. In research, it is often used to study the effects of niacin on various biological processes, including lipid metabolism and cardiovascular function. Its solubility is crucial for preparing accurate and consistent stock solutions for in vitro and in vivo experiments. Poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What is the expected solubility of this compound in aqueous solutions?

This compound is generally considered to be highly soluble in water. The reported solubility in water at 20°C is approximately 1.8 g/100 mL.[1] However, its solubility in buffered solutions can be influenced by several factors, including pH, temperature, and the presence of other salts.

Q3: How does pH affect the solubility of this compound?

This compound is the salt of a weak acid, nicotinic acid (pKa ≈ 4.85). In solution, it exists in equilibrium between the nicotinate anion and nicotinic acid. At pH values well above the pKa (e.g., pH 7 and above), the highly soluble nicotinate anion is the predominant species. As the pH of the buffer decreases and approaches the pKa, a greater proportion of the less soluble nicotinic acid is formed, which can lead to precipitation.

Q4: Can temperature be used to improve the solubility of this compound?

Yes, for most solid solutes, solubility in a liquid solvent increases with temperature. If you are encountering precipitation, gently warming the solution can help to redissolve the this compound. However, it is crucial to ensure that the elevated temperature does not degrade the compound or other components of your experimental system. Always cool the solution to the intended experimental temperature to check for re-precipitation.

Q5: What are co-solvents, and can they help dissolve this compound?

Co-solvents are organic solvents that are miscible with water and can be used in small amounts to increase the solubility of hydrophobic compounds. Common co-solvents used in biological research include dimethyl sulfoxide (DMSO) and ethanol. While this compound is already quite water-soluble, co-solvents can be useful if you need to prepare a very high concentration stock solution or if you are working in a complex buffer system where solubility is reduced. It is important to use the lowest effective concentration of a co-solvent and to run appropriate vehicle controls, as co-solvents themselves can have biological effects.[2][3][4]

Troubleshooting Guides

Issue: Precipitate forms when dissolving this compound in my buffer.

This is a common issue that can often be resolved by systematically evaluating your solution's composition and preparation method.

Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Verify Buffer pH: Use a calibrated pH meter to check the pH of your buffer. If the pH is near or below the pKa of nicotinic acid (~4.85), the equilibrium will shift towards the less soluble free acid form.

    • Solution: Adjust the buffer pH to a more alkaline value (e.g., pH 7.4 or higher) to ensure the compound remains in its more soluble salt form.

  • Evaluate Concentration: Compare the intended concentration of your solution to the known solubility of this compound.

    • Solution: If you are working near the solubility limit, try preparing a more dilute solution. If a high concentration is necessary, consider the use of solubility enhancers.

  • Assess Temperature: The solubility of this compound is temperature-dependent.

    • Solution: Gently warm the buffer while dissolving the this compound. A water bath set to 37°C can be effective. Ensure the solution remains clear after cooling to your experimental temperature.

  • Consider Co-solvents: If the above steps are not sufficient, a small amount of a co-solvent can be used.

    • Solution: First, dissolve the this compound in a minimal amount of DMSO or ethanol to create a concentrated stock solution. Then, add this stock solution dropwise to your buffer while stirring vigorously. Be mindful of the final co-solvent concentration in your experiment and include a vehicle control.

Issue: My this compound solution is clear initially but forms a precipitate over time.

This can be due to a few factors, including temperature fluctuations, solvent evaporation, or slow equilibration to a supersaturated state.

  • Temperature Stability: Ensure your solution is stored at a constant temperature. Temperature drops can cause the solubility to decrease and the compound to precipitate.

  • Prevent Evaporation: Use sealed containers to prevent solvent evaporation, which would increase the concentration of the this compound.

  • Avoid Supersaturation: While warming can help dissolve the compound, if the concentration is above the solubility limit at room temperature, it may precipitate out as it cools. Prepare your solution at the temperature at which it will be used and stored.

Data Presentation

Table 1: Solubility of this compound and Nicotinic Acid in Water at Various Temperatures

CompoundTemperature (°C)Solubility ( g/100 mL)Reference
This compound1016.9 (in sat. Na₂SO₄ soln)[5]
This compound1518.1 (in sat. Na₂SO₄ soln)[5]
This compound201.8[1]
This compound2522.6 (in sat. Na₂SO₄ soln)[5]
Nicotinic Acid201.8[6]
Nicotinic Acid40~2.5 (estimated from graph)[7]
Nicotinic Acid60~4.0 (estimated from graph)[7]

Note: Data for this compound in pure water at various temperatures is limited. The provided data in a saturated sodium sulfate solution suggests a positive correlation between temperature and solubility. The solubility of the parent compound, nicotinic acid, also increases with temperature.

Table 2: Estimated Solubility of this compound in Common Buffers at 25°C

BufferpHEstimated SolubilityRationale
Phosphate-Buffered Saline (PBS)7.4HighAt this pH, this compound will be predominantly in its highly soluble anionic form.
Tris-HCl7.4HighSimilar to PBS, the pH is well above the pKa of nicotinic acid, favoring the soluble salt form.
Acetate Buffer5.0Moderate to LowAs the pH approaches the pKa of nicotinic acid, the formation of the less soluble free acid will increase, potentially reducing overall solubility.
Citrate Buffer6.0HighThe pH is sufficiently above the pKa to maintain a high proportion of the soluble nicotinate form.

Table 3: Common Co-solvents and Their Recommended Maximum Concentrations in Cell-based Assays

Co-solventMaximum Recommended Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)< 0.5%Can have cellular effects, so a vehicle control is essential.[2][3]
Ethanol< 1.0%Generally less toxic than DMSO, but a vehicle control is still recommended.[2][4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in PBS (pH 7.4)

Materials:

  • This compound (MW: 145.10 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or bottles

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 1.451 g of this compound powder.

  • Add the powder to a sterile container with 80 mL of PBS (pH 7.4).

  • Place a sterile stir bar in the container and stir the solution on a magnetic stirrer at room temperature until the powder is completely dissolved.

  • If dissolution is slow, the solution can be gently warmed to 37°C.

  • Once dissolved, add PBS to a final volume of 100 mL.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

Protocol 2: Enhancing this compound Solubility with a Co-solvent

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or Ethanol

  • Desired experimental buffer (e.g., cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 1 M stock solution, weigh out 145.1 mg of this compound.

  • Add it to a sterile microcentrifuge tube.

  • Add 1 mL of DMSO or ethanol and vortex until the solid is completely dissolved. This creates a 1 M stock solution.

  • To prepare your working solution, add the stock solution dropwise to your experimental buffer while stirring. For example, to make a 1 mM working solution, add 1 µL of the 1 M stock to 1 mL of buffer.

  • Ensure the final concentration of the co-solvent in your experiment is below the cytotoxic level for your cell line (typically <0.5% for DMSO). Always include a vehicle control in your experimental design.

Signaling Pathways and Experimental Workflows

This compound, as a source of nicotinic acid, primarily exerts its effects through the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA2) , also known as GPR109A.[8][9]

HCA2 Signaling Pathway

Activation of HCA2 by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This has various downstream effects depending on the cell type.

HCA2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Nicotinic Acid Nicotinic Acid HCA2 HCA2 Receptor Nicotinic Acid->HCA2 Binds to Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream Downstream Effects (e.g., ↓ Lipolysis) PKA->Downstream

Caption: HCA2 receptor signaling pathway activated by nicotinic acid.

Experimental Workflow: Assessing the Effect of this compound on a Cellular Signaling Pathway

This workflow outlines the steps to determine if this compound affects a specific signaling pathway in a cell-based assay.

experimental_workflow A Prepare this compound Stock Solution C Treat Cells with This compound (and controls) A->C B Cell Culture and Seeding B->C D Incubate for Desired Time C->D E Lyse Cells and Prepare Protein Lysates D->E F Quantify Protein Concentration E->F G Analyze Pathway Activation (e.g., Western Blot, ELISA) F->G H Data Analysis and Interpretation G->H

Caption: Experimental workflow for studying the effects of this compound.

References

Technical Support Center: Optimizing Sodium Nicotinate Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of sodium nicotinate for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vivo administration?

A1: this compound is highly soluble in water.[1][2] For in vivo studies, sterile 0.9% saline is the most common and recommended vehicle for administration.

Q2: How should I prepare a this compound solution for injection?

A2: To prepare a this compound solution, dissolve the desired amount of this compound powder in sterile 0.9% saline. Ensure the solution is clear and free of particulates before administration. For a 1% solution of nicotinic acid for injection, one method involves dissolving nicotinic acid in deionized water and then adding a solution of sodium bicarbonate or sodium carbonate to form this compound in situ, followed by pH adjustment to 6-7 and sterilization.[3]

Q3: What are the typical dose ranges for this compound in mice and rats?

A3: The dose of this compound can vary significantly depending on the animal model, the research question, and the route of administration. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. See Table 1 for a summary of doses used in various studies.

Q4: What are the common routes of administration for this compound in animal models?

A4: Common routes of administration for nicotinic acid and its derivatives in animal models include intraperitoneal (i.p.) injection, oral gavage, subcutaneous (s.c.) infusion, and addition to the diet.[4][5][6][7] The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.

Q5: What is the stability of this compound solutions?

Q6: What are the known signaling pathways activated by this compound?

A6: this compound, the salt of nicotinic acid (niacin), primarily acts through the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[4] Activation of GPR109A in adipocytes inhibits lipolysis. Nicotinic acid can also modulate gene expression in the liver, adipose tissue, and skeletal muscle.[10] In the context of the nervous system, related nicotinic compounds activate nicotinic acetylcholine receptors (nAChRs), which can in turn modulate various downstream signaling cascades including the PI3K/Akt and MAPK/ERK pathways.[11][12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in the this compound solution The concentration of this compound may be too high for the chosen vehicle or storage temperature.- Gently warm the solution to aid dissolution. - Prepare a fresh solution at a lower concentration. - Ensure the pH of the solution is within a neutral range (pH 6-7).[3]
Animal distress or adverse reactions after injection (e.g., scratching, flushing) This can be a known side effect of nicotinic acid and its derivatives, often mediated by the release of prostaglandins.- Start with a lower dose and gradually increase to the desired concentration. - Consider a different route of administration that may have a slower absorption rate (e.g., oral gavage vs. i.p.). - Monitor animals closely after administration.
High variability in experimental results This could be due to inconsistencies in solution preparation, dosing, or the inherent pharmacokinetic variability of nicotinic acid.[14]- Ensure accurate and consistent preparation of dosing solutions. - Use precise dosing techniques and ensure the same timing of administration for all animals. - Increase the number of animals per group to improve statistical power.
Difficulty dissolving this compound powder The powder may have absorbed moisture, or the solvent volume may be insufficient.- Store this compound powder in a cool, dry place.[2] - Increase the volume of the solvent. - Use gentle agitation or a vortex mixer to aid dissolution.

Data Presentation

Table 1: Summary of Nicotinic Acid and its Derivatives Dosage in In Vivo Studies

Compound Animal Model Dose Route of Administration Application Reference
Niacin (Nicotinic Acid)Mouse (Ldlr-/-)0.3% (w/w) in dietOral (in diet)Atherosclerosis study[4]
Niacin (Nicotinic Acid)Mouse30 mg/kgIntraperitoneal (i.p.)Cutaneous blood flow measurement[4]
Nicotinic AcidMouse (Ehrlich ascites carcinoma)50 mg/mouse and 100 mg/mouseOralAntitumor effect study[15]
NicotinamideMouse (C3H)100-500 mg/kgIntraperitoneal (i.p.)Radiosensitization study[7]
Nicotinic AcidRat (Obese Zucker)12 h infusionSubcutaneous (s.c.)Metabolic control study[5]
NicotinamideRat (Sprague-Dawley)100 or 400 mg/kg (5 doses every 2h)Intraperitoneal (i.p.)Glucose tolerance test[6]
NicotineRat2 mg/kgIntraperitoneal (i.p.)Neurotransmitter release study[16]
NicotineMouse0.56, 1, or 1.78 mg/kgSubcutaneous (s.c.)Drug discrimination study[17]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection

  • Materials:

    • This compound powder

    • Sterile 0.9% saline for injection

    • Sterile vials

    • Sterile filters (0.22 µm)

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.

    • Add the powder to a sterile vial.

    • Add the required volume of sterile 0.9% saline to the vial.

    • Gently vortex the solution until the this compound is completely dissolved and the solution is clear.

    • Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.

    • Store the solution at 4°C for short-term use (prepare fresh daily is recommended) or aliquot and store at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR109A GPR109A This compound->GPR109A Gi Gi GPR109A->Gi activates AC AC Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates HSL HSL PKA->HSL phosphorylates Lipolysis Lipolysis HSL->Lipolysis inhibits

Caption: GPR109A signaling pathway in adipocytes.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular nAChR nAChR PI3K PI3K nAChR->PI3K activates MAPK_ERK MAPK_ERK nAChR->MAPK_ERK activates Akt Akt PI3K->Akt activates Cell_Survival Cell_Survival Akt->Cell_Survival promotes CREB CREB MAPK_ERK->CREB activates Gene_Expression Gene_Expression CREB->Gene_Expression regulates Nicotine Nicotinic Agonist (e.g., Nicotine) Nicotine->nAChR

Caption: Nicotinic acetylcholine receptor (nAChR) signaling pathways.

Experimental_Workflow A 1. Animal Acclimatization B 2. Preparation of Sodium Nicotinate Solution A->B C 3. Dose Administration (e.g., i.p., oral) B->C D 4. Monitoring and Data Collection C->D E 5. Sample Collection (Blood, Tissues) D->E F 6. Sample Analysis (e.g., LC-MS, Western Blot) E->F G 7. Data Analysis and Interpretation F->G

References

Technical Support Center: Sodium Nicotinate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of sodium nicotinate in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is the sodium salt of nicotinic acid, also known as niacin or vitamin B3.[1][2] It is a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[3] The concern in biochemical assays arises because this compound and its metabolites can directly or indirectly interfere with assay components, leading to inaccurate results. This is particularly relevant in assays that measure NAD+/NADH levels or involve NAD+-dependent enzymes.[1][4]

Q2: Which biochemical assays are most susceptible to interference by this compound?

A2: Assays that are highly susceptible to interference include:

  • NAD+/NADH Quantification Assays: These assays directly measure the levels of NAD+ and its reduced form, NADH. The presence of exogenous this compound can alter the intracellular NAD+ pool, affecting the accuracy of the measurement.[4][5]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assays: LDH assays are commonly used to assess cell death by measuring the release of LDH from damaged cells.[6] This assay relies on the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[7] this compound can interfere with the NAD+/NADH cycling reaction central to this assay.

  • Assays Involving NAD(P)+-Dependent Enzymes: Many enzymatic assays use the change in absorbance or fluorescence of NAD(P)H to measure enzyme activity.[1][8] this compound can affect the activity of these enzymes or interfere with the detection of NAD(P)H.

Q3: How can this compound interfere with NAD+/NADH quantification?

A3: this compound can interfere with NAD+/NADH quantification through several mechanisms:

  • Metabolic Conversion: Cells can uptake this compound and convert it into NAD+ through the Preiss-Handler pathway.[3] This increases the endogenous NAD+ pool, leading to an overestimation of the basal NAD+ levels.

  • Direct Assay Interference: High concentrations of nicotinic acid or its metabolites might directly interact with the enzymes or probes used in the assay kit, leading to false signals.[9]

  • Alteration of Redox State: Changes in the NAD+/NADH ratio due to this compound supplementation can affect the overall redox state of the cell, indirectly influencing other metabolic assays.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly high readings in an NAD+/NADH assay after treating cells with a compound formulated with this compound.

Possible Cause: The this compound in the vehicle control or drug formulation is being converted to NAD+ by the cells, artificially inflating the measured NAD+ levels.

Troubleshooting Steps:

  • Vehicle Control: Run a vehicle control containing the same concentration of this compound as used in the experimental samples. This will help quantify the contribution of the vehicle to the total NAD+ pool.

  • Time-Course Experiment: Perform a time-course experiment to monitor NAD+ levels after the addition of this compound. This can help distinguish between a rapid, direct interference and a slower, metabolism-dependent increase in NAD+.

  • Alternative Formulation: If possible, reformulate the test compound in a vehicle that does not contain this compound or other niacin derivatives.

  • Washout Experiment: Before performing the NAD+/NADH assay, wash the cells thoroughly to remove any extracellular this compound.

Issue 2: Reduced or variable signal in an LDH cytotoxicity assay when using a test compound containing this compound.

Possible Cause: this compound may be interfering with the enzymatic cycling reaction of the LDH assay. The assay's principle relies on LDH-catalyzed conversion of lactate to pyruvate, which reduces NAD+ to NADH. A subsequent reaction uses this NADH to generate a colored or fluorescent product.[7]

Troubleshooting Steps:

  • Spike-in Control: Add a known amount of purified LDH to wells containing the test compound with and without this compound. If the signal is lower in the presence of this compound, it indicates direct interference with the assay chemistry.

  • Alternative Cytotoxicity Assay: Consider using an alternative cytotoxicity assay that does not rely on NAD+/NADH cycling, such as a propidium iodide uptake assay or a crystal violet staining assay.

  • Data Normalization: If the interference is consistent and concentration-dependent, it may be possible to generate a correction factor by running a standard curve of LDH in the presence of various concentrations of this compound.

Data Presentation

Table 1: Potential Interference of this compound in Common Biochemical Assays
Assay TypePrinciple of InterferencePotential OutcomeMitigation Strategies
NAD+/NADH Quantification Metabolic conversion to NAD+ via the Preiss-Handler pathway.[3]Falsely elevated NAD+ levels.Include vehicle controls; perform time-course and washout experiments; use alternative formulations.
LDH Cytotoxicity Interference with the NAD+/NADH enzymatic cycling reaction.Falsely low or variable cytotoxicity readings.Use spike-in controls with purified LDH; consider alternative cytotoxicity assays; normalize data with a correction factor.
NAD(P)+-Dependent Enzyme Assays Competition with the natural substrate or allosteric modulation of the enzyme.Altered enzyme kinetics (Km, Vmax).Run enzyme kinetics with and without this compound; use alternative assays if interference is significant.

Experimental Protocols

Protocol 1: Assessing this compound Interference in an LDH Cytotoxicity Assay

Objective: To determine if this compound interferes with the measurement of LDH activity.

Materials:

  • LDH Cytotoxicity Assay Kit

  • Purified LDH enzyme (positive control)

  • This compound solution

  • 96-well microplate

  • Microplate reader

Method:

  • Prepare a series of this compound dilutions in the assay buffer.

  • In a 96-well plate, add a constant, known amount of purified LDH to each well.

  • Add the different concentrations of this compound to the wells. Include a control with no this compound.

  • Initiate the LDH reaction according to the kit manufacturer's instructions. This typically involves adding a substrate mix containing lactate and NAD+, followed by a developer solution.[7]

  • Incubate the plate for the recommended time at the specified temperature.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Plot the LDH activity (absorbance/fluorescence) against the concentration of this compound. A decrease in signal with increasing this compound concentration indicates interference.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay LDH Assay cluster_analysis Data Analysis A Prepare Sodium Nicotinate Dilutions B Add Purified LDH to 96-well Plate A->B Add to wells C Add Substrate Mix (Lactate, NAD+) B->C D Add Developer Solution C->D Incubate E Measure Absorbance/ Fluorescence D->E F Plot Activity vs. [this compound] E->F Analyze

Caption: Workflow for assessing this compound interference in an LDH assay.

signaling_pathway cluster_pathway Preiss-Handler Pathway cluster_downstream Downstream Effects NA Nicotinic Acid (from this compound) NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase Redox Altered Cellular Redox State NAD->Redox Metabolism Modulated Metabolic Pathways NAD->Metabolism logical_relationship A This compound in Sample B Interference in NAD+/NADH-based Assay A->B C Inaccurate Results B->C D Implement Controls C->D Leads to E Use Alternative Assay C->E Leads to F Reliable Data D->F E->F

References

Technical Support Center: Purification of Synthesized Sodium Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized sodium nicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities can include unreacted nicotinic acid, residual solvents from the synthesis, by-products from side reactions, and isomeric impurities such as sodium isonicotinate.[1][2] The nature and quantity of impurities will largely depend on the synthetic route employed.

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Recrystallization is a highly effective and commonly used method for purifying crystalline solids like this compound, particularly for removing small amounts of impurities.[1]

  • Liquid-liquid extraction is useful for separating this compound from impurities with different solubility characteristics in immiscible solvents, often by manipulating the pH.

  • Column chromatography can be employed for more challenging separations where impurities have similar properties to the desired product.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying impurities.

  • Titration (non-aqueous acid-base) can be used to determine the assay of the salt.

  • Melting point analysis can be a good indicator of purity, as impurities tend to depress and broaden the melting range.

  • Spectroscopic methods such as NMR and IR can help identify the structure and detect impurities.

Purification Protocols and Troubleshooting Guides

Recrystallization

Recrystallization is a primary technique for purifying solid this compound. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

This protocol is particularly effective for removing impurities like sodium isonicotinate.[1]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water to the flask. Heat the mixture on a hot plate with stirring until the this compound is completely dissolved. If any insoluble impurities remain, perform a hot filtration.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage crystal formation, you can scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[1] Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Issue Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of pure this compound.[1][3]
Oiling out (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too rapid.- High concentration of impurities.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Consider a preliminary purification step to remove gross impurities.[3]
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow sufficient time for cooling and crystallization, including in an ice bath.
Product is still impure after recrystallization. - The chosen solvent does not effectively differentiate between the product and the impurity.- The cooling process was too fast, trapping impurities within the crystals.- Experiment with different solvent systems (e.g., a mixture of solvents).- Ensure slow cooling to allow for proper crystal lattice formation.[3]
Liquid-Liquid Extraction

Liquid-liquid extraction can be used to separate this compound from organic impurities. Since this compound is a salt, it is highly soluble in aqueous solutions, especially at a neutral to basic pH.

  • Dissolution: Dissolve the crude this compound in deionized water.

  • pH Adjustment: Ensure the pH of the aqueous solution is neutral to slightly basic (pH 7-9) to maintain this compound in its salt form.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which the organic impurities are soluble.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Collection: Drain the aqueous layer containing the purified this compound. Repeat the extraction of the aqueous layer with fresh organic solvent if necessary.

  • Recovery: The this compound can be recovered from the aqueous solution by evaporation of the water.

Issue Possible Cause Solution
Emulsion formation (a stable mixture of the two layers). - Vigorous shaking.- Presence of surfactants or particulate matter.- Allow the mixture to stand for a longer period.- Gently swirl the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution).[4]
Poor separation of layers. - The densities of the two solvents are too similar.- Add a solvent to one of the layers to change its density.- Centrifuge the mixture if the volume is small.
Low recovery of this compound. - The pH of the aqueous phase is too low, converting the nicotinate to nicotinic acid, which may have some solubility in the organic phase.[5]- Monitor and maintain the pH of the aqueous layer in the neutral to basic range.
Column Chromatography

Due to its ionic nature, purifying this compound using standard silica gel chromatography can be challenging. However, specialized chromatography techniques can be effective.

  • Ion-Pair Reversed-Phase Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. The reagent forms a neutral ion-pair with the charged this compound, allowing it to be retained and separated on a non-polar stationary phase (like C18).[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar and hydrophilic compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[7]

A detailed protocol would need to be developed based on the specific impurities and available equipment. Method development would involve screening different columns, mobile phase compositions, and ion-pairing reagents.

Issue Possible Cause Solution
Poor separation of this compound from impurities. - Inappropriate mobile phase composition.- Incorrect stationary phase.- Optimize the mobile phase gradient and/or the concentration of the ion-pairing reagent.- Screen different column chemistries (e.g., different C18 phases or HILIC columns).
Broad or tailing peaks. - Secondary interactions between the analyte and the stationary phase.- Column overloading.- Adjust the pH of the mobile phase or the concentration of the buffer.- Reduce the amount of sample loaded onto the column.
No elution of the product. - The mobile phase is too weak to elute the highly polar compound.- Increase the polarity of the mobile phase (e.g., increase the aqueous component in HILIC).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for different purification techniques. Actual results will vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Technique Parameter Value Notes
Recrystallization Purity ImprovementFrom 95% to >99.5%Dependent on the number of recrystallization cycles.[1]
Yield70-90%Can be lower with multiple recrystallizations.
Liquid-Liquid Extraction Purity ImprovementEffective for removing specific organic impurities.Primarily a preliminary purification step.
Yield>95%Losses are typically minimal if performed correctly.
Column Chromatography Purity ImprovementCan achieve >99.9% purity.Highly dependent on method development and optimization.
Yield60-80%Losses can occur due to irreversible adsorption or broad peaks.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Method extraction Liquid-Liquid Extraction crude->extraction For Organic Impurities analysis Purity Analysis (HPLC, etc.) recrystallization->analysis extraction->recrystallization Further Purification chromatography Column Chromatography chromatography->analysis analysis->chromatography Further Purification Needed pure Pure this compound analysis->pure Meets Specs

Caption: General workflow for the purification of synthesized this compound.

recrystallization_troubleshooting start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield impure Still Impure start->impure solution1 Too much solvent? Not saturated? no_crystals->solution1 Check solution2 Cooling too fast? High impurity level? oiling_out->solution2 Check solution3 Product lost to mother liquor? Premature crystallization? low_yield->solution3 Check solution4 Wrong solvent? Cooling too fast? impure->solution4 Check

Caption: Troubleshooting common issues in this compound recrystallization.

References

Addressing the flushing side effect of nicotinic acid with sodium nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the flushing side effect associated with nicotinic acid and its salt, sodium nicotinate.

Frequently Asked Questions (FAQs)

Q1: Is this compound a viable alternative to nicotinic acid for avoiding the flushing side effect in our experiments?

Current scientific literature does not support the hypothesis that this compound inherently reduces or eliminates the flushing response compared to nicotinic acid. The flushing effect is initiated by the binding of the nicotinate anion to the GPR109A receptor on dermal Langerhans cells. Both nicotinic acid and this compound dissociate in physiological solutions to yield the nicotinate anion. Therefore, it is expected that both compounds would induce flushing. Any observed differences in flushing intensity in experimental settings are more likely attributable to variations in formulation, absorption rates, and peak plasma concentrations rather than a fundamental difference in the activity of the two compounds.

Q2: What is the underlying mechanism of nicotinic acid-induced flushing?

Nicotinic acid-induced flushing is a well-documented physiological response mediated by the G protein-coupled receptor 109A (GPR109A). The process unfolds through the following signaling cascade:

  • Activation of GPR109A: Nicotinic acid binds to GPR109A receptors, which are highly expressed on dermal Langerhans cells and keratinocytes.

  • Arachidonic Acid Cascade: This binding event triggers the release of arachidonic acid from the cell membrane.

  • Prostaglandin Synthesis: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes metabolize arachidonic acid into various prostaglandins, most notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).

  • Vasodilation: PGD2 and PGE2 then act on receptors (DP1, EP2, and EP4) located on the smooth muscle cells of dermal capillaries, causing them to relax. This vasodilation leads to the characteristic increase in cutaneous blood flow, resulting in the visible redness and sensation of warmth known as flushing.

Q3: What are the key experimental readouts to quantify the flushing response?

The primary readouts for quantifying the flushing response in both preclinical and clinical studies are changes in cutaneous blood flow and the subjective assessment of flushing symptoms. Key methodologies include:

  • Laser Doppler Flowmetry (LDF): A non-invasive technique that provides a continuous, quantitative measure of microvascular blood perfusion (skin blood flow).

  • Visual Analog Scales (VAS) and Flushing Assessment Tools (FAST): Standardized questionnaires used in clinical settings for subjects to report the intensity, duration, and characteristics of flushing symptoms.

  • Measurement of Prostaglandin D2 (PGD2) Levels: Quantification of PGD2 and its metabolites in plasma or other biological fluids serves as a key biomarker for the activation of the flushing pathway.

Q4: We are observing high variability in our PGD2 measurements by ELISA. What are the common causes?

High variability in PGD2 ELISA measurements can stem from several factors:

  • Sample Handling and Stability: PGD2 is unstable in biological samples and can degrade. It is crucial to minimize sample preparation time (ideally under 8 hours) and store samples at -80°C for long-term stability.

  • Interference from Sample Matrix: Plasma, serum, and other complex biological fluids contain components that can interfere with the assay. It is advisable to test for matrix effects by analyzing samples at multiple dilutions. If dilutions do not yield consistent results, sample purification may be necessary.

  • Cross-Reactivity: Ensure the antibody used in the ELISA kit has high specificity for PGD2 and minimal cross-reactivity with other prostaglandins or related compounds.

  • Procedural Inconsistencies: Maintain consistent incubation times, temperatures, and washing steps for all wells. Inadequate washing is a common source of high background and poor precision.

Troubleshooting Guides

Laser Doppler Flowmetry for Cutaneous Blood Flow
Issue Potential Cause(s) Troubleshooting Steps
High Signal Variability/Noise - Movement artifacts from the subject. - Improper probe placement or pressure. - Ambient temperature fluctuations.- Ensure the subject is in a comfortable and stable position to minimize movement. - Secure the probe with a holder to maintain consistent, light pressure on the skin. - Conduct experiments in a temperature-controlled room.
Inconsistent Baseline Readings - Insufficient acclimatization period for the subject. - Changes in sympathetic nervous system activity.- Allow the subject to rest in a quiet, thermoneutral environment for at least 20-30 minutes before starting measurements. - Avoid stimulants such as caffeine before the experiment.
No or Weak Response to Niacin - Inadequate dose of nicotinic acid. - Individual variability in sensitivity. - Incorrect site of measurement.- Perform a dose-response study to determine the optimal concentration. - Increase the sample size to account for biological variability. - Ensure measurements are taken from a skin area known to exhibit a robust flushing response (e.g., forearm, face).
Prostaglandin D2 (PGD2) Measurement by ELISA
Issue Potential Cause(s) Troubleshooting Steps
Low or No Signal - PGD2 degradation in samples. - Expired or improperly stored reagents. - Incorrect assay procedure.- Follow strict sample handling protocols: process samples quickly and store at -80°C. - Verify the expiration dates and storage conditions of all kit components. - Carefully review and follow the manufacturer's protocol.
High Background - Insufficient washing. - Contaminated reagents or plate. - Non-specific binding.- Ensure thorough and consistent washing of all wells between steps. - Use fresh, sterile pipette tips for each reagent and sample. - Consider using a blocking buffer if not already included in the kit.
Poor Standard Curve - Improper standard dilution. - Pipetting errors. - Reagent deterioration.- Prepare fresh standard dilutions for each assay. - Use calibrated pipettes and proper pipetting technique. - Ensure all reagents are at room temperature before use.

Data Presentation

Quantitative Comparison of Flushing Mitigation Strategies
Intervention Metric Result Citation
Aspirin (325 mg) + Extended-Release Niacin Flushing Incidence53% with aspirin vs. 77% with placebo[1]
Aspirin (325 mg) + Extended-Release Niacin Discontinuation due to Flushing1.8% with aspirin vs. 9.4% with placebo[1]
Laropiprant (DP1 Antagonist) + Niacin (1500 mg) Flushing Incidence~70% of subjects still experienced flushing[1]
Nicotinic Acid (100 mg/kg, oral in mice) Plasma PGD2 Levels~4-fold increase at 2 minutes[1]

Experimental Protocols

Assessment of Cutaneous Flushing Response Using Laser Doppler Flowmetry

Objective: To quantify changes in skin blood flow in response to the administration of nicotinic acid or this compound.

Methodology:

  • Subject Acclimatization: Allow the subject to rest in a supine or seated position in a quiet, temperature-controlled room (22-24°C) for a minimum of 20 minutes to establish a stable baseline blood flow.

  • Probe Placement: Secure a laser Doppler flowmetry probe to a non-glabrous skin site, such as the ventral forearm, using a probe holder to maintain consistent and light pressure.

  • Baseline Recording: Record baseline skin blood flow for 5-10 minutes until a stable signal is observed. Data is typically expressed in arbitrary perfusion units (APU).

  • Compound Administration: Administer the test compound (nicotinic acid or this compound) via the desired route (e.g., oral, topical).

  • Data Acquisition: Continuously record the laser Doppler signal for a predefined period (e.g., 60-120 minutes) post-administration.

  • Data Analysis:

    • Calculate the average baseline perfusion.

    • Determine the peak perfusion response and the time to peak.

    • Calculate the area under the curve (AUC) for the perfusion-time graph to represent the total flushing response.

    • Express data as the percentage change from baseline to normalize for inter-individual variability.

Quantification of Prostaglandin D2 in Plasma by ELISA

Objective: To measure the concentration of PGD2 in plasma samples following treatment with nicotinic acid or this compound.

Methodology:

  • Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

  • Sample Storage: Aliquot the resulting plasma into cryovials and immediately freeze and store at -80°C until analysis to prevent PGD2 degradation.

  • ELISA Procedure (General Protocol):

    • Bring all reagents and samples to room temperature before use.

    • Prepare standard dilutions according to the kit manufacturer's instructions to generate a standard curve.

    • Add standards and plasma samples (diluted as necessary) to the wells of the PGD2-coated microplate.

    • Add the detection antibody (e.g., biotinylated anti-PGD2).

    • Incubate as per the manufacturer's protocol (e.g., 1 hour at 37°C).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

    • Wash the plate again to remove unbound conjugate.

    • Add the substrate solution and incubate in the dark until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the OD of the standards against their known concentrations.

    • Calculate the PGD2 concentration in the samples by interpolating their OD values from the standard curve.

Visualizations

Nicotinic_Acid_Flushing_Pathway cluster_Cell Dermal Langerhans Cell cluster_Vessel Dermal Capillary NA Nicotinic Acid / This compound GPR109A GPR109A Receptor NA->GPR109A Binds to AA Arachidonic Acid (AA) GPR109A->AA Releases COX COX-1 / COX-2 AA->COX Metabolized by PGs Prostaglandin D2 (PGD2) Prostaglandin E2 (PGE2) COX->PGs Synthesizes Receptors DP1, EP2, EP4 Receptors PGs->Receptors Activates Vasodilation Vasodilation Receptors->Vasodilation Activates Flushing Flushing (Redness, Warmth) Vasodilation->Flushing Causes Logical_Relationship cluster_Compounds Compounds in Solution NA Nicotinic Acid Anion Nicotinate Anion (Active Moiety) NA->Anion Dissociates to SN This compound SN->Anion Dissociates to GPR109A GPR109A Receptor Anion->GPR109A Binds to & Activates Flushing Flushing Response GPR109A->Flushing Initiates Experimental_Workflow start Start Experiment acclimate Subject Acclimatization (20-30 min) start->acclimate baseline Record Baseline (LDF & Blood Sample) acclimate->baseline administer Administer Test Compound (Nicotinic Acid or this compound) baseline->administer monitor Continuous Monitoring (LDF for 60-120 min) administer->monitor collect_samples Collect Post-Dose Blood Samples administer->collect_samples analyze_ldf Analyze LDF Data (% Change from Baseline, AUC) monitor->analyze_ldf process_blood Process Blood to Plasma (Centrifuge at 4°C) collect_samples->process_blood analyze_pgd2 Analyze Plasma PGD2 (ELISA or LC-MS/MS) process_blood->analyze_pgd2 end End analyze_ldf->end analyze_pgd2->end

References

Challenges in the synthesis of transition metal complexes with sodium nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of transition metal complexes with sodium nicotinate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of transition metal nicotinate complexes.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incorrect pH of the reaction mixture.Adjust the pH to a range of 7.0-7.5 using a dilute solution of sodium bicarbonate or other suitable base to ensure deprotonation of the nicotinic acid.[1]
Inappropriate solvent system.The choice of solvent is crucial. Ethanol is a commonly used solvent.[1] The solubility of both the metal salt and this compound in the chosen solvent should be considered.
Reaction temperature is not optimal.Some syntheses proceed at room temperature, while others, like hydrothermal methods, require elevated temperatures.[2] Refer to specific protocols for the desired complex.
Poor Crystallinity of the Product Rapid precipitation of the complex.Slow down the reaction rate. This can be achieved by slow addition of the ligand solution to the metal salt solution with continuous stirring.[1] Allowing the reaction mixture to crystallize over several days can also improve crystal quality.[3]
Presence of impurities.Ensure high purity of starting materials (metal salt and this compound). Use filtered solutions to remove any particulate matter.
Product is an Amorphous Powder The reaction conditions favor amorphous precipitation over crystalline growth.Consider alternative synthesis methods such as hydrothermal synthesis, which can promote the growth of single crystals.[2][4]
Difficulty in Characterizing the Product The complex is insoluble in common solvents for NMR or other solution-state analyses.Utilize solid-state characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD).[5][6]
Ambiguous coordination environment of the nicotinate ligand.The nicotinate ligand can coordinate in different modes (monodentate, bidentate, bridging).[7][8] Detailed analysis of FTIR spectra, specifically the carboxylate stretching frequencies, can provide insights. Single-crystal X-ray diffraction is the definitive method to determine the coordination mode.
Product Instability The complex may be sensitive to air, moisture, or light.Store the final product in a desiccator, under an inert atmosphere (e.g., nitrogen or argon), and protected from light, especially if the metal center is susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of metal salt to this compound used in the synthesis?

A1: A common starting point is a 1:2 molar ratio of the transition metal salt to this compound (or nicotinic acid).[1] However, the optimal ratio can vary depending on the desired stoichiometry of the final complex and should be determined experimentally.

Q2: How can I confirm the coordination of the nicotinate ligand to the metal center?

A2: Fourier-Transform Infrared (FTIR) spectroscopy is a key technique. The coordination of the nicotinate ligand is typically confirmed by a shift in the stretching frequencies of the carboxylate group (COO⁻). A shift in the C-N stretching frequency of the pyridine ring can also indicate coordination through the nitrogen atom.[9]

Q3: What are the common coordination modes of the nicotinate ligand in transition metal complexes?

A3: The nicotinate anion can coordinate to a metal center in several ways, including:

  • Monodentate: Through one of the carboxylate oxygen atoms.[7]

  • Bidentate: Chelating to the metal center through both carboxylate oxygen atoms or bridging between two metal centers.

  • Bridging: The carboxylate group can bridge two metal ions, and the pyridine nitrogen can also coordinate to another metal center, leading to the formation of coordination polymers.[8]

Q4: What are the key characterization techniques for these complexes?

A4: Essential characterization techniques include:

  • Elemental Analysis (CHN): To determine the empirical formula of the complex.

  • FTIR Spectroscopy: To confirm the coordination of the nicotinate ligand.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.[5]

  • UV-Visible Spectroscopy: To investigate the electronic properties and coordination geometry of the metal center.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the metal ion.[1]

  • X-ray Diffraction (Single-crystal or Powder): To determine the crystal structure and coordination environment of the metal ion.[4][5]

Experimental Protocols

General Synthesis of a Transition Metal Nicotinate Complex

This protocol provides a general method for the synthesis of transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) nicotinate complexes.

Materials:

  • Transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

  • Nicotinic acid or this compound

  • Ethanol

  • Sodium bicarbonate solution (2%, if starting with nicotinic acid)

  • Deionized water

  • Dry ether

Procedure:

  • Prepare an ethanolic solution of the transition metal salt (e.g., 10 mM in 25 mL of ethanol).

  • Prepare a separate ethanolic solution of nicotinic acid or this compound (e.g., 20 mM in ethanol).

  • If using nicotinic acid, slowly add a 2% sodium bicarbonate solution to the nicotinic acid solution with continuous stirring until the pH is between 7.0 and 7.5.[1]

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • A precipitate of the metal nicotinate complex should form.

  • Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) at room temperature.

  • Filter the precipitate using a Buchner funnel.

  • Wash the collected solid with a small amount of ethanol, followed by dry ether.[1]

  • Dry the final product in a vacuum desiccator.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Final Product Metal_Salt Dissolve Metal Salt in Ethanol Mix Mix Solutions (Slow Addition) Metal_Salt->Mix Ligand Dissolve this compound in Ethanol Ligand->Mix Stir Stir at Room Temperature Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Ethanol & Ether Filter->Wash Dry Dry in Vacuum Wash->Dry Product Transition Metal Nicotinate Complex Dry->Product

Caption: General workflow for the synthesis of transition metal nicotinate complexes.

Troubleshooting_Flowchart Start Synthesis Attempt Problem Low/No Yield? Start->Problem Check_pH Check & Adjust pH (7.0-7.5) Problem->Check_pH Yes Success Successful Synthesis Problem->Success No Check_Solvent Verify Solvent Compatibility Check_pH->Check_Solvent Check_Temp Optimize Reaction Temperature Check_Solvent->Check_Temp Check_Temp->Start

Caption: Troubleshooting flowchart for low product yield in synthesis.

Nicotinate_Coordination cluster_nicotinate Nicotinate Ligand N N Py_Ring Pyridine Ring C1 C C2 C O1 O O2 O M M M->N Pyridine N-coordination M->O1 Monodentate M->O1 Bidentate Chelate M->O2

Caption: Common coordination modes of the nicotinate ligand to a metal center (M).

References

Technical Support Center: Enhancing Sodium Nicotinate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium nicotinate formulations. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for optimal bioavailability?

This compound is a salt of nicotinic acid (niacin) and is highly soluble in water. While high solubility is generally advantageous for dissolution, it can present challenges in controlling the drug release profile and managing potential side effects. The primary challenges include:

  • Rapid Release and Short Half-Life: Immediate-release formulations can lead to a rapid peak in plasma concentration, which may cause side effects like flushing. The short biological half-life of nicotinic acid (20 to 45 minutes) necessitates frequent dosing to maintain therapeutic levels.[1]

  • Controlling Release Rate: Developing modified-release formulations for highly water-soluble drugs can be difficult. It often requires a higher percentage of release-controlling polymers to effectively slow down drug dissolution.

  • Excipient Compatibility and Stability: The choice of excipients is crucial as they can influence the microenvironmental pH and potentially lead to the disproportionation of the salt back to the less soluble free acid form, affecting dissolution and stability.[2][3]

Q2: How do immediate-release (IR) and sustained-release (SR) formulations of nicotinic acid compare in terms of bioavailability?

Immediate-release and sustained-release formulations of nicotinic acid exhibit distinct pharmacokinetic profiles.

  • Immediate-Release (IR): These formulations are rapidly absorbed, leading to a quick onset of action. However, this can also result in higher peak plasma concentrations, which are often associated with a higher incidence of flushing.[4][5]

  • Sustained-Release (SR): SR formulations are designed to release the drug over a prolonged period, which can help in maintaining steady plasma concentrations and may reduce the frequency of dosing. However, some studies have shown that SR formulations can have lower overall bioavailability of unchanged nicotinic acid compared to IR forms.[6] One study found the relative bioavailability of unchanged nicotinic acid from two different slow-release formulations to be only 1% and 25% compared to a rapid-release formulation.[6] Slower release can also lead to a higher ratio of the metabolite nicotinuric acid to nicotinic acid in plasma and urine.[6]

Q3: What role do excipients play in improving the bioavailability of this compound?

Excipients are critical in modulating the release and absorption of this compound. Their functions include:

  • Release-Controlling Polymers: In modified-release formulations, polymers like hydroxypropyl methylcellulose (HPMC) form a gel matrix that controls the diffusion and erosion rates, thereby sustaining the drug release.

  • Solubilizers and Permeation Enhancers: Although this compound is already highly soluble, certain excipients can further enhance its permeation across the intestinal epithelium. For Biopharmaceutics Classification System (BCS) Class III drugs (high solubility, low permeability), which nicotinic acid can be considered, strategies often focus on improving permeability.[7][8] This can include the use of permeation enhancers, ion-pairing agents, and lipid-based delivery systems.[9][10]

  • pH Modifiers: Excipients that can maintain an optimal pH in the microenvironment of the dosage form can prevent the conversion of this compound to the less soluble nicotinic acid, ensuring complete dissolution.[3]

Troubleshooting Guides

Issue 1: Low Bioavailability in Preclinical Animal Studies

Possible Causes:

  • Rapid Elimination: The short half-life of nicotinic acid leads to rapid clearance from the systemic circulation.

  • Incomplete Absorption: While highly soluble, the permeability of the ionized form of nicotinic acid might be limited.

  • Formulation-Related Issues: The formulation may not be releasing the drug at an optimal rate for absorption in the animal model.

Troubleshooting Steps:

  • Review Formulation Design:

    • For immediate-release formulations, consider if the dissolution is too rapid, leading to saturation of transporters.

    • For modified-release formulations, evaluate if the release rate is too slow, resulting in the dosage form passing the absorption window before the entire drug load is released.

  • Incorporate Permeation Enhancers: Investigate the use of excipients known to enhance intestinal permeability.

  • Consider Alternative Drug Delivery Systems: Explore options like lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or nanoparticles to improve absorption.[11][12]

  • Analyze Pharmacokinetic Data: Re-evaluate the pharmacokinetic parameters (Cmax, Tmax, AUC) to understand the absorption and elimination profile in the specific animal model.

Issue 2: High Variability in Dissolution Profiles

Possible Causes:

  • Inconsistent Formulation Composition: Variations in the amounts of active pharmaceutical ingredient (API) and excipients between batches.

  • Inadequate Control of Manufacturing Process: Parameters such as compression force, granulation, and drying can significantly affect tablet properties and dissolution.

  • Issues with Dissolution Test Method: Problems with the dissolution apparatus, medium, or procedure.

Troubleshooting Steps:

  • Verify Formulation and Manufacturing Consistency:

    • Ensure precise weighing and mixing of all components.

    • Validate and monitor critical process parameters during manufacturing.

  • Optimize Dissolution Method:

    • Ensure the dissolution medium is properly prepared and deaerated.

    • Calibrate and verify the performance of the dissolution apparatus as per USP guidelines.

    • Investigate the effect of different apparatuses (e.g., USP Apparatus 1 vs. 2) and agitation speeds.

  • Examine Tablet Properties:

    • Assess tablet hardness, friability, and weight variation, as these can impact dissolution. Common tableting issues like capping, lamination, or sticking can also affect drug release.[13][14][15]

Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability

Possible Causes:

  • Dissolution Medium Not Reflective of In Vivo Conditions: The pH, ionic strength, and presence of enzymes in the gastrointestinal tract can differ significantly from the in vitro dissolution medium.

  • Permeability is the Rate-Limiting Step: For highly soluble drugs like this compound, absorption may be limited by its permeability across the intestinal wall, a factor not captured by dissolution testing alone.

  • Gastrointestinal Transit Time: The time the formulation spends in the absorptive regions of the GI tract can influence the extent of drug absorption in vivo.

Troubleshooting Steps:

  • Refine the Dissolution Method:

    • Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids.

    • Consider a multi-pH dissolution test to simulate the transit through the GI tract.

  • Conduct Permeability Studies:

    • Perform in vitro permeability assays like Caco-2 or PAMPA to assess the drug's ability to cross the intestinal barrier.

  • Develop an In Vitro-In Vivo Correlation (IVIVC):

    • If feasible, establish a predictive relationship between in vitro dissolution data and in vivo pharmacokinetic data. This can be challenging for drugs with permeability-limited absorption.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Nicotinic Acid Formulations

Formulation TypeCmax (ng/mL)Tmax (hours)Relative Bioavailability (%)Key Observations
Immediate-Release (IR) High~0.75100 (Reference)Rapid absorption, associated with a higher incidence of flushing.[4][5]
Sustained-Release (SR) - Type A Low> 41Very low bioavailability of unchanged nicotinic acid.[6]
Sustained-Release (SR) - Type B Moderate> 425Lower bioavailability compared to IR form.[6]
Extended-Release (ER) Intermediate~4-5Not specifiedAbsorption rate is intermediate between IR and SR formulations.[16]

Data is generalized from studies on nicotinic acid and may vary depending on the specific formulation and study design.

Table 2: Typical Apparent Permeability (Papp) Coefficients for Compounds with Varying Permeability

CompoundPermeability ClassTypical Papp (x 10⁻⁶ cm/s) in Caco-2 Assay
Propranolol High> 10
Ketoprofen Moderate1 - 10
Atenolol Low< 1
Mannitol Very Low (Paracellular Marker)< 0.5

This table provides a general reference for interpreting Caco-2 permeability data. The Papp for this compound would need to be experimentally determined but is expected to be in the low to moderate range.

Experimental Protocols

Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To determine the in vitro release rate of this compound from a solid oral dosage form.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a suitable buffer, such as pH 6.8 phosphate buffer, maintained at 37 ± 0.5 °C. The medium should be deaerated.

  • Procedure: a. Place one tablet in each dissolution vessel. b. Lower the paddles to the specified height. c. Start the rotation of the paddles at a specified speed (e.g., 50 or 75 RPM). d. At predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium. e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of the drug released at each time point.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). b. Add the transport buffer containing the this compound test solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37 °C. e. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of this compound across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Setup: a. Fill the wells of an acceptor plate with buffer solution. b. Place the lipid-coated filter (donor) plate on top of the acceptor plate. c. Add the this compound test solution to the wells of the donor plate.

  • Incubation: Incubate the "sandwich" plate for a specified period (e.g., 4 to 18 hours) at room temperature.

  • Sample Analysis: After incubation, measure the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.

  • Data Analysis: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells over time.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization formulation This compound Formulation (e.g., Modified-Release Tablet) dissolution Dissolution Testing (USP Apparatus 2) formulation->dissolution Characterize Release Profile permeability Permeability Assay (Caco-2 / PAMPA) formulation->permeability Assess Permeability pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study permeability->pk_study ivivc IVIVC Assessment pk_study->ivivc Correlate Data optimization Formulation Optimization ivivc->optimization optimization->formulation Iterate

Caption: Workflow for developing and evaluating this compound formulations.

troubleshooting_logic start Low Bioavailability Observed dissolution_check Is in vitro dissolution profile adequate? start->dissolution_check permeability_check Is permeability the rate-limiting step? dissolution_check->permeability_check Yes formulation_issue Optimize Formulation: - Modify release rate - Check excipients dissolution_check->formulation_issue No permeability_check->formulation_issue No permeability_enhancement Incorporate Permeation Enhancers permeability_check->permeability_enhancement Yes retest Re-evaluate in vivo formulation_issue->retest permeability_enhancement->retest

Caption: Troubleshooting logic for low bioavailability of this compound.

signaling_pathway na Nicotinic Acid receptor GPR109A Receptor (Adipocytes, Immune Cells) na->receptor gi Gi Protein Activation receptor->gi ac Inhibition of Adenylyl Cyclase gi->ac camp Decreased cAMP ac->camp hsl Decreased Hormone- Sensitive Lipase Activity camp->hsl lipolysis Reduced Lipolysis hsl->lipolysis ffa Decreased Free Fatty Acid Flux to Liver lipolysis->ffa tg Reduced Triglyceride Synthesis ffa->tg

Caption: Simplified signaling pathway of nicotinic acid's lipid-lowering effect.

References

Technical Support Center: Troubleshooting Unexpected Results in Sodium Nicotinate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving unexpected outcomes in experiments involving sodium nicotinate. The following frequently asked questions (FAQs) and troubleshooting guides are structured to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vitro Assay Troubleshooting

Question 1: Why are we observing lower-than-expected potency (higher EC50) or no response in our cAMP accumulation assay after this compound treatment?

Answer: Inconsistent or weak responses in cAMP assays are a common issue. This compound activates the Gαi-coupled receptor GPR109A, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][2][3] If you are not observing the expected decrease, consider the following factors:

  • Reagent Integrity:

    • This compound: Ensure the compound has been stored correctly (cool, dry place) and that fresh stock solutions are prepared.[4] Avoid repeated freeze-thaw cycles.

    • Forskolin/Stimulating Agent: If you are co-treating with an adenylyl cyclase activator like forskolin to measure the inhibitory effect, verify its activity.[5]

  • Cell Culture Conditions:

    • Receptor Expression: Confirm that your cell line expresses sufficient levels of GPR109A. Expression levels can vary with passage number.

    • Cell Health: Ensure cells are healthy and in a logarithmic growth phase. Overly confluent or sparse cells can lead to variable responses.

  • Assay Parameters:

    • Cell Density: Optimize and maintain a consistent cell seeding density for each experiment.

    • Incubation Time: Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for this compound.

    • Phosphodiesterase (PDE) Activity: High PDE activity can rapidly degrade cAMP, masking the inhibitory effect of this compound. Include a PDE inhibitor, such as IBMX, in your assay buffer.[6]

Question 2: We are seeing high variability between replicate wells in our GPR109A receptor internalization assay.

Answer: High variability in receptor internalization assays can obscure the dose- and time-dependent effects of this compound.[1][2] Potential causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variability. Ensure a homogenous cell suspension and careful plating technique.

  • Reagent Handling: Inconsistent pipetting of this compound or detection reagents can introduce significant errors. Use calibrated pipettes and consider using a multichannel pipette for simultaneous additions.

  • Assay Sensitivity: Your assay may lack the sensitivity to detect subtle changes in receptor localization. Ensure you are using a high-sensitivity detection method and that your imaging parameters are optimized.

  • Cellular Health: Stressed or unhealthy cells may exhibit abnormal receptor trafficking. Maintain optimal cell culture conditions.

Question 3: Our calcium mobilization assay shows no response or an inconsistent response to this compound.

Answer: GPR109A primarily couples to Gαi, which does not directly lead to calcium mobilization.[1][7] However, Gβγ subunits released upon Gαi activation can stimulate phospholipase C (PLC), leading to IP3 production and subsequent calcium release from intracellular stores.[8] This response can be less robust than Gαq-mediated calcium flux.

  • Cell Line Specificity: The coupling of GPR109A to the PLC pathway can be cell-type dependent.

  • Assay Sensitivity: Standard calcium flux assays may not be sensitive enough to detect Gαi-mediated responses. Consider using a more sensitive detection system or a cell line engineered to co-express a promiscuous G protein like Gα16, which can redirect the signal to the calcium pathway.[9]

  • Off-Target Effects: At high concentrations, this compound might have off-target effects that could interfere with calcium signaling. Ensure you are using an appropriate concentration range determined by dose-response experiments.

Data Presentation

Table 1: Typical Concentration Ranges for this compound in Cell-Based Assays

Assay TypeCell Line ExampleTypical this compound Concentration RangeExpected OutcomeReference(s)
cAMP AccumulationHEK293 expressing GPR109A1 µM - 1 mMInhibition of forskolin-stimulated cAMP[10]
Receptor InternalizationHEK293 expressing GPR109A-EGFP0.1 µM - 300 µMIncreased intracellular fluorescence[1]
Calcium MobilizationCHO cells co-expressing GPR109A and Gα1610 µM - 100 µMIncrease in intracellular Ca2+[9][11]

Table 2: Quantitative Parameters for GPR109A Internalization

ParameterValueExperimental ConditionsReference(s)
Time to Onset< 5 minutes300 µM niacin in HEK293-GPR109A cells[1]
Maximum Internalization~30%300 µM niacin for 40 minutes in HEK293-GPR109A cells[1]
Dose-DependencyEC50 ~10 µMNiacin treatment in HEK293-GPR109A cells[1]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for GPR109A Activation

  • Cell Seeding: Seed HEK293 cells stably expressing GPR109A into a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in serum-free media.

  • Cell Treatment: a. Wash cells once with warm PBS. b. Add 50 µL of assay buffer to each well and incubate for 10 minutes at 37°C. c. Add 25 µL of this compound dilutions (prepared in assay buffer) to the appropriate wells. d. Add 25 µL of a forskolin solution (e.g., 10 µM final concentration) to all wells except the basal control. e. Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.

Protocol 2: GPR109A Internalization Assay using Fluorescently Tagged Receptors

  • Cell Seeding: Seed HEK293 cells stably expressing GPR109A tagged with a fluorescent protein (e.g., EGFP) onto glass-bottom dishes or 96-well imaging plates.

  • Cell Treatment: a. Replace the culture medium with serum-free medium. b. Add this compound at various concentrations (e.g., 0.1 µM to 300 µM). c. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Imaging: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde (optional, for endpoint assays). c. Acquire images using a confocal microscope or a high-content imaging system.

  • Data Analysis: Quantify the internalization by measuring the increase in intracellular fluorescence intensity or the number of intracellular vesicles per cell.

Mandatory Visualizations

GPR109A_Signaling_Pathway GPR109A Signaling Pathway Sodium_Nicotinate This compound GPR109A GPR109A Sodium_Nicotinate->GPR109A Binds to Gi_protein Gαi/βγ GPR109A->Gi_protein Activates GRK2 GRK2 GPR109A->GRK2 Recruits Arrestin3 β-Arrestin3 GPR109A->Arrestin3 Recruits Adenylate_Cyclase Adenylyl Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GRK2->GPR109A Phosphorylates Internalization Receptor Internalization Arrestin3->Internalization Mediates

Caption: GPR109A signaling cascade upon this compound binding.

Experimental_Workflow General Experimental Workflow for this compound Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Passaging Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Reagent_Prep Reagent Preparation (this compound, etc.) Treatment This compound Treatment Reagent_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Normalization Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical workflow for in vitro this compound experiments.

Troubleshooting_Flowchart Troubleshooting Unexpected Results Start Unexpected Result (e.g., No Effect, High Variability) Check_Reagents Verify Reagent Integrity (Compound, Media, Buffers) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Fix_Reagents Prepare Fresh Reagents Reagents_OK->Fix_Reagents No Check_Cells Assess Cell Health & Receptor Expression Reagents_OK->Check_Cells Yes Fix_Reagents->Check_Reagents Cells_OK Cells Healthy? Check_Cells->Cells_OK Fix_Cells Use New Cell Stock/ Optimize Culture Conditions Cells_OK->Fix_Cells No Check_Protocol Review Assay Protocol (Concentrations, Times, etc.) Cells_OK->Check_Protocol Yes Fix_Cells->Check_Cells Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Fix_Protocol Optimize Assay Parameters Protocol_OK->Fix_Protocol No Check_Analysis Verify Data Analysis & Interpretation Protocol_OK->Check_Analysis Yes Fix_Protocol->Check_Protocol Analysis_OK Analysis Correct? Check_Analysis->Analysis_OK Fix_Analysis Re-analyze Data Analysis_OK->Fix_Analysis No Consult Consult Literature/ Technical Support Analysis_OK->Consult Yes Fix_Analysis->Check_Analysis

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Method Refinement for Consistent Results with Sodium Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reproducible results in experiments involving sodium nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. It is recommended to perform a dose-response curve to determine the EC50 for your specific experimental setup. Concentrations can range from micromolar to millimolar levels.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is a white crystalline powder that is highly soluble in water[1][2]. To prepare a stock solution, dissolve this compound in sterile, deionized water or a suitable buffer like PBS. Gentle warming may aid dissolution. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. For storage, it is best to prepare fresh solutions. If storage is necessary, aliquot the stock solution into sterile tubes and store at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: I am observing precipitation in my culture medium after adding this compound. What could be the cause and how can I prevent it?

A3: Precipitation can occur due to several factors:

  • High Concentration: Very high concentrations of this compound may exceed its solubility in the specific culture medium.

  • Interaction with Media Components: this compound may interact with salts or other components in the culture medium, leading to precipitation, especially at non-physiological pH.

  • Temperature: Preparing or storing solutions at low temperatures can decrease solubility.

To prevent precipitation, consider the following:

  • Prepare the stock solution in a simple buffer like PBS before further dilution in the culture medium.

  • Warm the culture medium to 37°C before adding the this compound stock solution.

  • Add the stock solution dropwise while gently swirling the medium.

  • Ensure the final pH of the medium is within the physiological range (7.2-7.4).

Q4: My cells are showing a weak or inconsistent response to this compound treatment. What are the possible reasons?

A4: Inconsistent cellular responses can stem from several sources:

  • Low Receptor Expression: The cell line you are using may have low or variable expression of the GPR109A receptor, the primary receptor for nicotinate.

  • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling efficiency.

  • Inconsistent Plating Density: Uneven cell distribution in culture wells can lead to variability in the response.

  • Degraded this compound: Improperly stored or old stock solutions may have reduced activity.

To improve consistency:

  • Verify the expression of GPR109A in your cell line using techniques like qPCR or Western blotting.

  • Use cells within a consistent and low passage number range.

  • Ensure even cell seeding by properly resuspending cells before plating and avoiding edge effects in multi-well plates.

  • Always use freshly prepared or properly stored aliquots of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Edge effects in the culture plate.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique.
No observable effect of this compound - Cell line does not express the GPR109A receptor.- Insufficient concentration of this compound.- Inactive compound due to improper storage.- Confirm GPR109A expression in your cell line.- Perform a dose-response experiment to determine the optimal concentration.- Prepare a fresh stock solution of this compound.
Cell death observed after treatment - this compound concentration is too high, leading to cytotoxicity.- Contamination of the stock solution.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range.- Filter-sterilize the stock solution and handle it under aseptic conditions.
Inconsistent results across different experiments - Variation in cell passage number.- Differences in incubation times or other experimental parameters.- Lot-to-lot variability of this compound.- Maintain a consistent cell passage number for all experiments.- Standardize all experimental protocols and document every step meticulously.- If possible, use the same lot of this compound for a series of related experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (CAS 54-86-4)

  • Sterile, deionized water or Phosphate Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C can be used to aid dissolution.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: GPR109A Activation Assay - cAMP Measurement

This protocol is designed to measure the inhibition of cyclic AMP (cAMP) production following the activation of the Gi-coupled GPR109A receptor by this compound.

Materials:

  • Cells expressing GPR109A (e.g., HEK293-GPR109A, CHO-GPR109A)

  • Cell culture medium

  • This compound stock solution

  • Forskolin

  • cAMP assay kit (e.g., ELISA, HTRF)

  • 96-well cell culture plates

Procedure:

  • Seed the GPR109A-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The following day, replace the culture medium with serum-free medium and incubate for 1-2 hours.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Aspirate the medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Pre-incubate the cells with this compound for 15-30 minutes at 37°C.

  • Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

GPR109A Signaling Pathway

Activation of the GPR109A receptor by this compound initiates a cascade of intracellular events. The primary pathway involves the coupling to a Gi protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

GPR109A_Signaling cluster_extracellular Extracellular GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to SN This compound SN->GPR109A Binds Gi->AC Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: GPR109A activation by this compound.

Experimental Workflow for Assessing this compound's Effect on Gene Expression

This workflow outlines the key steps to investigate the impact of this compound on the expression of target genes.

experimental_workflow start Start cell_culture 1. Cell Culture (GPR109A-expressing cells) start->cell_culture treatment 2. Treatment (Varying concentrations of this compound) cell_culture->treatment incubation 3. Incubation (Defined time period) treatment->incubation rna_extraction 4. RNA Extraction incubation->rna_extraction qpcr 5. qPCR Analysis (Target gene expression) rna_extraction->qpcr data_analysis 6. Data Analysis (Relative gene expression) qpcr->data_analysis end End data_analysis->end

Caption: Gene expression analysis workflow.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of Sodium Nicotinate and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium nicotinate and nicotinic acid, focusing on their chemical relationship, pharmacokinetics, pharmacodynamics, and clinical effects. The information is supported by experimental data to assist in research and development decisions.

Introduction: Chemical and Biological Equivalence

This compound is the sodium salt of nicotinic acid (also known as niacin or Vitamin B3). In an aqueous environment, such as the gastrointestinal tract, this compound readily dissociates into a sodium ion (Na+) and a nicotinate ion. This nicotinate ion is the conjugate base of nicotinic acid and is biologically identical to the active form of the molecule derived from ingesting crystalline nicotinic acid.

Therefore, the fundamental biological effects, including lipid modification and the mechanisms leading to side effects, are identical as they are mediated by the same active moiety: the nicotinate/nicotinic acid molecule. The primary differences arise not from the molecule itself, but from the formulation and resulting pharmacokinetics, which dictate the rate of absorption and the peak plasma concentrations of the active drug. For the purpose of this guide, this compound is considered an immediate-release (IR) formulation of nicotinic acid.

cluster_0 In Aqueous Solution (e.g., GI Tract) Sodium_Nicotinate This compound (C₆H₄NNaO₂) Nicotinate_Ion Nicotinate Ion (Active Moiety) Sodium_Nicotinate->Nicotinate_Ion Dissociation Sodium_Ion Sodium Ion (Na⁺) Sodium_Nicotinate->Sodium_Ion Dissociation

Caption: Dissociation of this compound into its ionic components.

Pharmacodynamic Mechanisms: The GPR109A Receptor

Both this compound and nicotinic acid exert their primary effects by acting as agonists for the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[1] This receptor is expressed in various cell types, leading to both therapeutic and adverse effects.

  • In Adipocytes: Activation of GPR109A in fat cells has an antilipolytic effect, reducing the release of free fatty acids (FFAs) into the bloodstream.[2] This decrease in FFA supply to the liver leads to reduced synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), and subsequently, Low-Density Lipoprotein (LDL) cholesterol.[2][3]

  • In Dermal Langerhans Cells: The common side effect of flushing is mediated by GPR109A activation in dermal immune cells, specifically Langerhans cells.[4] This triggers the synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), causing cutaneous blood vessels to dilate, which results in the characteristic redness, warmth, and itching.[4][5]

  • In Other Immune Cells: GPR109A activation on macrophages and other immune cells can exert anti-inflammatory effects, which may contribute to its anti-atherosclerotic properties independent of lipid modification.[1][2]

cluster_ligand cluster_receptor cluster_adipocyte In Adipocytes cluster_langerhans In Dermal Langerhans Cells ligand Nicotinic Acid / This compound receptor GPR109A Receptor ligand->receptor Binds to gi Gi Protein Activation receptor->gi pla2 ↑ Phospholipase A2 receptor->pla2 camp ↓ cAMP gi->camp pka ↓ PKA Activity camp->pka lipolysis ↓ Lipolysis pka->lipolysis ffa ↓ Free Fatty Acids lipolysis->ffa lipids ↓ Triglycerides & LDL (Therapeutic Effect) ffa->lipids aa ↑ Arachidonic Acid pla2->aa pg ↑ Prostaglandins (PGD2, PGE2) aa->pg vasodilation Vasodilation pg->vasodilation flushing Cutaneous Flushing (Adverse Effect) vasodilation->flushing

Caption: GPR109A signaling pathways leading to therapeutic and adverse effects.

Comparative Pharmacokinetics

The rate of drug absorption and dissolution is the key differentiator between various forms of nicotinic acid. An immediate-release form like this compound leads to rapid absorption and a high peak plasma concentration (Cmax). This rapid rise is strongly associated with the intensity of the flushing side effect.[6] In contrast, sustained-release (SR) or extended-release (ER) formulations are designed to slow down absorption, resulting in a lower Cmax and a reduced incidence of flushing.[6][7] However, some SR formulations have been linked to a higher risk of hepatotoxicity compared to IR forms.[6][8]

ParameterImmediate-Release (IR) (e.g., this compound, Crystalline Nicotinic Acid)Sustained-Release (SR)Extended-Release (ER)
Absorption Rate RapidSlowIntermediate
Time to Peak (Tmax) Short (~30-60 min)ProlongedDelayed
Peak Concentration (Cmax) HighLowIntermediate
Bioavailability HighVariable, can be low[9][10]High
Primary Side Effect Intense Cutaneous Flushing[6]Higher risk of Hepatotoxicity[6][7]Reduced Flushing vs. IR, Lower Hepatotoxicity Risk vs. SR[6]

Comparative Efficacy and Safety

While the underlying lipid-modifying mechanism is the same, the formulation can influence the overall clinical profile.

EffectImmediate-Release (IR) (e.g., this compound)Extended-Release (ER)Notes
HDL-C Increase SignificantSignificantNicotinic acid is one of the most potent agents for raising HDL-C.[6]
LDL-C Reduction SignificantSignificantReduces LDL-C, triglycerides, and Lipoprotein(a).[6][11]
Triglyceride Reduction SignificantSignificantEffect is dose-dependent.
Flushing Incidence High (up to 100% of patients)[5]Reduced compared to IRFlushing is the primary reason for non-adherence to IR therapy.[11]
Hepatotoxicity Risk Low, but can occur at high doses (>750 mg/day)[11]Lower than SR formulationsSR formulations are more commonly associated with liver damage.[6][8]
Gastrointestinal Distress Common (nausea, vomiting)[11]Can occurOften mitigated by taking with food.

Experimental Protocols

Protocol: Comparative Bioavailability and Pharmacokinetic Study

This protocol outlines a standard crossover study to compare the pharmacokinetic profiles of an immediate-release form (e.g., this compound) and an extended-release nicotinic acid formulation.

Objective: To determine and compare the rate and extent of absorption of two different nicotinic acid formulations in healthy human subjects.

Methodology:

  • Subject Recruitment: Enroll a cohort of healthy, non-smoking adult volunteers (n=12-24) with normal liver and kidney function. Subjects must provide informed consent.

  • Study Design: A randomized, open-label, two-period, two-sequence crossover design.

  • Washout Period: A washout period of at least 7 days between treatment periods to ensure complete elimination of the drug.

  • Drug Administration:

    • Period 1: Subjects are randomized to receive a single oral dose of either Formulation A (e.g., 500 mg this compound) or Formulation B (e.g., 500 mg extended-release nicotinic acid) after an overnight fast.

    • Period 2: After the washout period, subjects receive the alternate formulation.

  • Blood Sampling: Venous blood samples (approx. 5 mL) are collected in heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[12]

  • Sample Processing: Plasma is immediately separated by centrifugation (e.g., 3,500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[13]

  • Bioanalytical Method: Plasma concentrations of nicotinic acid and its primary metabolite, nicotinuric acid, are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Pharmacokinetic Analysis: The following parameters are calculated for each subject and formulation: Cmax (peak concentration), Tmax (time to Cmax), and AUC (Area Under the Curve from 0 to 24 hours).

  • Statistical Analysis: Parameters are compared between formulations using an analysis of variance (ANOVA) appropriate for a crossover design.

cluster_period1 Period 1 cluster_period2 Period 2 start Start: Recruit Healthy Volunteers rand Randomize Subjects (Group 1 & Group 2) start->rand g1_admin_A Group 1: Administer Formulation A (e.g., this compound) rand->g1_admin_A g2_admin_B Group 2: Administer Formulation B (e.g., ER Nicotinic Acid) rand->g2_admin_B washout1 7-Day Washout Period g1_admin_B Group 1: Administer Formulation B washout1->g1_admin_B g2_admin_A Group 2: Administer Formulation A washout1->g2_admin_A washout2 7-Day Washout Period crossover Crossover crossover->washout1 pk_analysis Pharmacokinetic & Statistical Analysis end End: Compare Bioavailability pk_analysis->end g1_sample Serial Blood Sampling (0-24h) g1_admin_A->g1_sample g2_sample Serial Blood Sampling (0-24h) g2_admin_B->g2_sample g1_sample->crossover g2_sample->crossover g1_sample2 Serial Blood Sampling (0-24h) g1_admin_B->g1_sample2 g2_sample2 Serial Blood Sampling (0-24h) g2_admin_A->g2_sample2 g1_sample2->pk_analysis g2_sample2->pk_analysis

References

Comparative Efficacy of Sodium Nicotinate and Other Niacin Derivatives in Preclinical Research Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of sodium nicotinate versus other prominent niacin derivatives. This document provides a detailed analysis of their performance in various research models, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Niacin (Vitamin B3) and its derivatives are extensively studied for their beneficial effects on lipid metabolism and their broader roles in cellular processes, primarily through the modulation of nicotinamide adenine dinucleotide (NAD+) levels and activation of specific signaling pathways. This guide offers an objective comparison of this compound and other key niacin derivatives—nicotinamide, nicotinamide riboside, and inositol hexanicotinate—based on available preclinical data.

Quantitative Data Summary

The following tables summarize the comparative efficacy of different niacin derivatives across various preclinical models, focusing on lipid-lowering and anti-inflammatory effects, as well as their impact on NAD+ biosynthesis.

Table 1: Comparative Lipid-Lowering Efficacy in Animal Models of Dyslipidemia

DerivativeAnimal ModelKey FindingsReference
Nicotinic Acid APOE*3Leiden.CETP Mice-39% Total Cholesterol, -50% Triglycerides, +28% HDL-C[1][2]
Nicotinic Acid Hypercholesterolemic Diabetic RatsSignificant decrease in Total Cholesterol, Triglycerides, LDL; Significant increase in HDL[3]
Nicotinamide Cholesterol-fed RabbitsMore effective than nicotinic acid in lowering serum cholesterol.[4]
Nicotinamide Riboside C57BL/6J Mice on High-Fat DietImproved dyslipidemia and fatty liver.
Inositol Hexanicotinate Human (mild-to-moderate dyslipidemia)No significant improvement in lipid profile compared to placebo.[5]

Table 2: Comparative Anti-Inflammatory Efficacy

DerivativeModel SystemKey FindingsReference
Nicotinic Acid Guinea Pigs on High-Fat Diet-19% IL-6, -18% TNF-α in plasma.[6]
Nicotinic Acid Carrageenan-induced Paw Edema (Rats)Inhibition of paw edema.[7]
Nicotinamide Endotoxin-stimulated Human Whole Blood (in vitro)>95% reduction in IL-1β, IL-6, TNF-α at 40 mmol/L.[8]
Nicotinamide Riboside Palmitic Acid-treated Hepatocytes (in vitro)Decreased TNF-α and IL-6.[9]
Novel Nicotinic Acid Derivatives LPS/IFNγ-stimulated Macrophages (in vitro)Comparable inhibition of TNF-α and IL-6 to ibuprofen.[10]

Table 3: Comparative Efficacy in Modulating NAD+ Levels

DerivativeModel SystemKey FindingsReference
Nicotinic Acid Cholesterol-fed RabbitsLess effective than nicotinamide in elevating erythrocyte NAD.[4]
Nicotinamide Cholesterol-fed RabbitsMore effective than nicotinic acid in elevating erythrocyte NAD.[4]
Nicotinamide Riboside MouseMore effective than nicotinic acid or nicotinamide in elevating hepatic NAD+.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Diet-Induced Hyperlipidemia and Atherosclerosis in Rodents

This protocol is adapted from studies investigating the effects of niacin on dyslipidemia and atherosclerosis in mouse models.[1][2]

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice are commonly used as they spontaneously develop hypercholesterolemia and atherosclerotic plaques.

  • Diet: A high-fat, high-cholesterol "Western-type" diet is used to induce dyslipidemia. A typical composition is 21% fat (by weight) and 0.15-0.2% cholesterol.

  • Induction Period: Mice are fed the Western-type diet for a period of 4-8 weeks to establish hyperlipidemia before the commencement of treatment.

  • Treatment:

    • This compound or other niacin derivatives are administered via oral gavage, in drinking water, or mixed in the diet.

    • A typical oral gavage dose for nicotinic acid in mice is 100-120 mg/kg/day.[1][2]

    • Treatment duration can range from 8 to 18 weeks, depending on the study's endpoint.

  • Endpoint Analysis:

    • Lipid Profile: Blood is collected via retro-orbital or cardiac puncture at the end of the study. Plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides are measured using enzymatic colorimetric assays.

    • Atherosclerotic Plaque Analysis: The aorta is perfused with saline and then formalin. The entire aorta is dissected, stained with Oil Red O, and the lesion area is quantified using imaging software. Alternatively, the aortic root can be sectioned and stained with Oil Red O to measure plaque area.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess acute anti-inflammatory activity.[5][11][12][13]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The basal volume of the right hind paw is measured using a plethysmometer.

    • This compound, other niacin derivatives, or a reference anti-inflammatory drug (e.g., indomethacin) are administered, usually intraperitoneally or orally, 30-60 minutes before carrageenan injection.

    • A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol assesses the ability of niacin derivatives to inhibit the production of pro-inflammatory cytokines in cultured macrophages.[8][10]

  • Cell Line: RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages are commonly used.

  • Procedure:

    • Cells are seeded in 24-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound or other niacin derivatives for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFNγ) (e.g., 10 ng/mL) to the cell culture medium.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

  • Endpoint Analysis: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathways and Mechanisms of Action

The biological effects of niacin and its derivatives are mediated through several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

GPR109A_Signaling_Pathway GPR109A Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes Niacin Niacin / this compound Niacin->GPR109A Activation NAD_Synthesis_Pathway NAD+ Biosynthesis Pathways cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway NA Nicotinic Acid (Niacin) NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NADS NAM Nicotinamide NMN Nicotinamide Mononucleotide NAM->NMN NAMPT NR Nicotinamide Riboside NR->NMN NRK NMN->NAD NMNAT

References

In Vivo Validation of the Therapeutic Effects of Sodium Nicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the in vivo therapeutic effects of nicotinic acid (niacin). Sodium nicotinate, being the sodium salt of nicotinic acid, is anticipated to exhibit a similar therapeutic profile. However, a scarcity of recent, detailed in vivo studies specifically investigating this compound necessitates drawing comparisons from studies conducted with nicotinic acid. This guide, therefore, presents data and protocols primarily from nicotinic acid research, with the assumption that the fundamental therapeutic actions are comparable.

This guide provides a comparative analysis of the in vivo therapeutic effects of this compound, with a focus on its roles in managing dyslipidemia and inflammation. The information is intended for researchers, scientists, and drug development professionals.

Therapeutic Effects on Dyslipidemia

Nicotinic acid, and by extension this compound, has been a long-standing therapeutic option for dyslipidemia. It favorably modulates the lipid profile by reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][2]

Comparison with Statins

Statins are the first-line therapy for hypercholesterolemia, primarily by inhibiting cholesterol synthesis.[3] While both nicotinic acid and statins effectively lower LDL cholesterol, their mechanisms and broader lipid profile effects differ. Notably, nicotinic acid is more effective at raising HDL cholesterol and lowering triglycerides than statins.[4] Combination therapy of nicotinic acid with a statin has been shown to be more effective in improving the overall lipid profile than statin monotherapy.[4]

Table 1: Comparative Efficacy of Nicotinic Acid and Statins on Lipid Profile (Animal and Human Studies)

Treatment GroupAnimal Model/ Study PopulationKey OutcomesReference
Nicotinic Acid Alloxan-induced diabetic ratsSignificant decrease in serum total cholesterol, triglycerides, and LDL. Significant increase in HDL.[2]
Nicotinic Acid + Statin Patients with dyslipidemiaMore effective in increasing HDL and reducing triglycerides compared to statin monotherapy or simvastatin with ezetimibe.[4]
Statins (Rosuvastatin, Atorvastatin, etc.) Patients with dyslipidemia, cardiovascular diseases, or diabetesRanked highest for LDL-C lowering efficacy.[5][6]
Placebo Nondiabetic, dyslipidemic men with metabolic syndromeNo significant changes in lipid profile.[7]
Experimental Protocol: Induction of Dyslipidemia and Treatment in a Rat Model

This protocol outlines a general procedure for inducing dyslipidemia in rats and assessing the therapeutic effects of this compound.

1. Animal Model: Male Wistar rats (150-200g).

2. Induction of Dyslipidemia:

  • Administer a single intraperitoneal injection of alloxan (65 mg/kg body weight) to induce diabetes and consequent dyslipidemia.[2]
  • Confirm diabetes and dyslipidemia through blood glucose and lipid profile analysis after 10 days.[2]

3. Treatment Administration:

  • Prepare a solution of this compound in distilled water.
  • Administer this compound orally via gavage at a predetermined dose (e.g., studies with nicotinic acid have used doses ranging from 30 to 100 mg/kg in rats) daily for a specified period (e.g., 42 days).[2]
  • A control group should receive the vehicle (distilled water) only.
  • A positive control group could receive a standard-of-care drug like a statin.

4. Outcome Measures:

  • Collect blood samples at baseline and at the end of the treatment period.
  • Analyze serum for total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol levels.

5. Statistical Analysis:

  • Compare the lipid profiles between the treatment, control, and placebo groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Anti-Inflammatory Effects

Emerging evidence suggests that the therapeutic benefits of nicotinic acid extend beyond lipid modulation to include potent anti-inflammatory effects. This is particularly relevant in the context of atherosclerosis, which is now understood to be a chronic inflammatory disease.[8][9]

Comparison with Placebo

In vivo studies have demonstrated that nicotinic acid can significantly inhibit inflammatory processes compared to a placebo. For instance, in a mouse model of atherosclerosis, nicotinic acid inhibited disease progression independently of its lipid-lowering effects.[8][9] It has also been shown to inhibit the recruitment of macrophages to atherosclerotic plaques.[8][9] In a rat model of inflammatory pain, nicotinic acid inhibited mechanical allodynia and paw edema induced by carrageenan.[10]

Table 2: In Vivo Anti-Inflammatory Effects of Nicotinic Acid

Treatment GroupAnimal ModelKey OutcomesReference
Nicotinic Acid LDL-receptor deficient miceInhibition of atherosclerosis progression, reduced macrophage recruitment to plaques.[8][9]
Nicotinic Acid RatsInhibition of carrageenan-induced mechanical allodynia and paw edema.[10]
Placebo LDL-receptor deficient miceProgression of atherosclerotic lesions.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method to evaluate the anti-inflammatory activity of a compound in vivo.

1. Animal Model: Male Wistar rats (180-220g).

2. Treatment Administration:

  • Administer this compound orally at various doses (e.g., 250 and 500 mg/kg).[10]
  • A control group should receive the vehicle.
  • A positive control group could receive a known anti-inflammatory drug like indomethacin.

3. Induction of Inflammation:

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group compared to the control group.
  • Analyze the data using statistical methods to determine significance.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nicotinic Acid

The primary molecular target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells like macrophages.[8][9][11] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in free fatty acids available for triglyceride synthesis in the liver. In immune cells, GPR109A activation mediates anti-inflammatory effects by inhibiting the recruitment of inflammatory cells and promoting cholesterol efflux.[8][9]

Sodium_Nicotinate This compound GPR109A GPR109A Receptor (Adipocytes, Macrophages) Sodium_Nicotinate->GPR109A Binds to and Activates Adipocyte_Effects Adipocyte GPR109A->Adipocyte_Effects Macrophage_Effects Macrophage GPR109A->Macrophage_Effects Inhibit_Lipolysis Inhibition of Lipolysis Adipocyte_Effects->Inhibit_Lipolysis Anti_inflammatory Anti-inflammatory Effects Macrophage_Effects->Anti_inflammatory Decrease_FFA Decreased Plasma Free Fatty Acids Inhibit_Lipolysis->Decrease_FFA Decrease_Triglycerides Decreased Hepatic Triglyceride Synthesis Decrease_FFA->Decrease_Triglycerides Inhibit_Macrophage_Recruitment Inhibition of Macrophage Recruitment Anti_inflammatory->Inhibit_Macrophage_Recruitment Promote_Cholesterol_Efflux Promotion of Cholesterol Efflux Anti_inflammatory->Promote_Cholesterol_Efflux

Caption: Signaling pathway of this compound via the GPR109A receptor.

General Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of the therapeutic effects of a compound like this compound.

start Hypothesis Formulation animal_model Selection of Animal Model (e.g., Rat, Mouse) start->animal_model disease_induction Induction of Disease State (e.g., Dyslipidemia, Inflammation) animal_model->disease_induction grouping Randomization into Groups (Treatment, Control, Placebo) disease_induction->grouping treatment Drug Administration (this compound, Vehicle, etc.) grouping->treatment monitoring Monitoring of Physiological and Behavioral Parameters treatment->monitoring endpoint Endpoint Data Collection (Blood samples, Tissue harvesting) monitoring->endpoint analysis Biochemical and Histopathological Analysis endpoint->analysis stats Statistical Analysis analysis->stats conclusion Conclusion and Interpretation stats->conclusion

Caption: General experimental workflow for in vivo studies.

References

Assessing the Cross-Reactivity of Sodium Nicotinate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential cross-reactivity of sodium nicotinate in common immunoassay platforms. While specific cross-reactivity data for this compound is not widely published, this document outlines the necessary experimental protocols and data presentation formats to enable researchers to conduct their own assessments. Understanding and mitigating cross-reactivity is crucial for ensuring the accuracy and reliability of immunoassay data in research and clinical settings.[1][2]

Understanding Immunoassay Cross-Reactivity

Cross-reactivity in immunoassays occurs when substances other than the intended analyte bind to the assay's antibodies, leading to inaccurate measurements.[1] This interference can result in either falsely elevated or falsely low analyte concentrations, compromising the validity of experimental results.[3] Structurally similar compounds are common sources of cross-reactivity.[2] For this compound (the sodium salt of nicotinic acid or niacin), potential cross-reactants could include its metabolites and other structurally related molecules.

Key Potential Cross-Reactants for this compound

A thorough cross-reactivity assessment should include testing of compounds structurally related to this compound. The primary metabolites of nicotinic acid are key candidates for investigation.

Table 1: Potential Cross-Reactants for this compound Immunoassays

CompoundRelationship to this compoundChemical Structure
Nicotinic Acid (Niacin)The anionic component of this compoundC₆H₅NO₂
Nicotinamide (NAM)A major metaboliteC₆H₆N₂O
Nicotinuric Acid (NUA)A major metaboliteC₈H₈N₂O₃
N-methyl-2-pyridone-5-carboxamide (2-PY)A metabolite of nicotinamideC₇H₈N₂O₂
N-methyl-4-pyridone-5-carboxamide (4-PY)A metabolite of nicotinamideC₇H₈N₂O₂
6-hydroxynicotinic acidA metaboliteC₆H₅NO₃
Isonicotinic acidStructural isomerC₆H₅NO₂
Picolinic acidStructural isomerC₆H₅NO₂

Experimental Protocol for Cross-Reactivity Assessment

A systematic approach is necessary to determine the degree of cross-reactivity of this compound and its potential cross-reactants in a specific immunoassay. The following protocol is a generalized guideline that can be adapted to various immunoassay formats such as ELISA, RIA, and others.

Objective: To quantify the percentage of cross-reactivity of potential interfering compounds in a competitive immunoassay for a target analyte.
Materials:
  • Immunoassay kit for the target analyte

  • This compound standard

  • Standards of potential cross-reactants (from Table 1)

  • Assay buffer

  • Microplate reader (for ELISA) or gamma counter (for RIA)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:
  • Preparation of Standard Curves:

    • Prepare a standard curve for the target analyte according to the immunoassay kit's instructions. This typically involves a serial dilution of the analyte standard.

    • Prepare separate serial dilutions for this compound and each potential cross-reactant in the same assay buffer. The concentration range should be wide enough to potentially elicit a response in the assay.

  • Immunoassay Procedure:

    • Follow the immunoassay protocol provided with the kit.

    • In separate wells, add the different concentrations of the target analyte, this compound, and each potential cross-reactant.

    • Perform all subsequent steps of the immunoassay (e.g., addition of enzyme-conjugated antibody, substrate, etc.) as instructed.

  • Data Acquisition:

    • Measure the signal (e.g., absorbance for ELISA, radioactivity for RIA) for each well.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).

    • Determine the IC50 for this compound and each of the potential cross-reactants.

    • Calculate the percent cross-reactivity for each compound using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Data Presentation:

The results should be summarized in a clear and concise table, allowing for easy comparison of the cross-reactivity of different compounds.

Table 2: Hypothetical Cross-Reactivity Data for a Target Analyte 'X' Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte 'X'10100%
This compound5002%
Nicotinamide10001%
Nicotinuric Acid>10,000<0.1%
2-PY>10,000<0.1%
4-PY>10,000<0.1%
Isonicotinic Acid8001.25%

Note: The values in Table 2 are hypothetical and will vary depending on the specific immunoassay and its antibodies.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating experimental processes and biological pathways. The following are examples of how Graphviz can be used to create these visualizations.

Experimental Workflow

This diagram illustrates the steps involved in the cross-reactivity assessment protocol.

G cluster_prep Preparation cluster_assay Immunoassay cluster_data Data Analysis prep_standards Prepare Serial Dilutions (Target Analyte, this compound, Cross-Reactants) run_assay Perform Immunoassay (e.g., ELISA, RIA) prep_standards->run_assay measure_signal Measure Signal (Absorbance/Radioactivity) run_assay->measure_signal calc_ic50 Calculate IC50 Values measure_signal->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for Immunoassay Cross-Reactivity Assessment.

Metabolic Pathway of Nicotinic Acid

This diagram shows the major metabolic pathways of nicotinic acid, highlighting the generation of potential cross-reactants.

G Sodium_Nicotinate This compound Nicotinic_Acid Nicotinic Acid Sodium_Nicotinate->Nicotinic_Acid Nicotinamide Nicotinamide (NAM) Nicotinic_Acid->Nicotinamide Nicotinuric_Acid Nicotinuric Acid (NUA) Nicotinic_Acid->Nicotinuric_Acid Two_PY N-methyl-2-pyridone-5-carboxamide (2-PY) Nicotinamide->Two_PY Four_PY N-methyl-4-pyridone-5-carboxamide (4-PY) Nicotinamide->Four_PY

References

Comparative Efficacy and Mechanism of Action: Sodium Nicotinate vs. Placebo

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comprehensive framework for designing and conducting preclinical and clinical studies to compare the effects of sodium nicotinate against a placebo control. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation structures, and visualizations of key biological pathways and workflows. The information is based on established scientific literature and methodologies for studying nicotinic acid and its derivatives.

Introduction

This compound, the sodium salt of nicotinic acid (niacin or vitamin B3), is a compound known for its role in improving blood circulation and lipid metabolism[1]. It is used as a vasodilator, relaxing the smooth muscles in blood vessels to increase blood flow[1]. At pharmacological doses, nicotinic acid has been shown to reduce low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol[2][3]. These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2)[2][4][5]. This guide outlines the necessary studies to rigorously evaluate the therapeutic potential of this compound compared to a placebo.

Quantitative Data Summary

Effective comparison between this compound and a placebo requires the collection and analysis of specific quantitative data. The following tables outline key parameters for in vitro, preclinical, and clinical studies.

Table 1: In Vitro Cellular Assays

ParameterCell LineThis compound GroupPlacebo Control GroupMethod of Analysis
Inhibition of Lipolysis3T3-L1 AdipocytesExpected decrease in glycerol/free fatty acid releaseNo significant changeGlycerol/Free Fatty Acid Assay
cAMP Levels3T3-L1 AdipocytesExpected decreaseNo significant changecAMP Enzyme Immunoassay
Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6)Macrophages (e.g., RAW 264.7) stimulated with LPSExpected decreaseNo significant changeELISA
Inhibition of Fat AccumulationHepG2 HepatocytesExpected decrease in lipid dropletsNo significant changeOil Red O Staining and Quantification
NAD+ LevelsHaCaT KeratinocytesExpected increaseNo significant changeLC-MS/MS

Table 2: Preclinical Animal Model Data (Diet-Induced Hyperlipidemia Model)

ParameterAnimal ModelThis compound GroupPlacebo Control GroupMethod of Analysis
Total CholesterolRabbit/MouseExpected significant reductionNo significant changeClinical Chemistry Analyzer
LDL CholesterolRabbit/MouseExpected significant reductionNo significant changeClinical Chemistry Analyzer
HDL CholesterolRabbit/MouseExpected significant increaseNo significant changeClinical Chemistry Analyzer
TriglyceridesRabbit/MouseExpected significant reductionNo significant changeClinical Chemistry Analyzer
Aortic Plaque AreaRabbit/MouseExpected reductionNo significant changeHistological Analysis (e.g., Oil Red O staining)

Table 3: Clinical Trial Endpoints (Human Subjects)

Endpoint CategorySpecific EndpointThis compound GroupPlacebo Control GroupMethod of Analysis
Primary Efficacy Percent change in LDL Cholesterol from baselineExpected significant reductionNo significant changeClinical Chemistry Analyzer
Secondary Efficacy Percent change in HDL Cholesterol from baselineExpected significant increaseNo significant changeClinical Chemistry Analyzer
Percent change in Triglycerides from baselineExpected significant reductionNo significant changeClinical Chemistry Analyzer
Change in Carotid Artery Wall AreaExpected reductionNo significant changeMagnetic Resonance Imaging (MRI)[6]
Pharmacokinetic Cmax, Tmax, AUC of Nicotinic Acid and MetabolitesMeasurable levelsBelow limit of detectionLC-MS/MS[7][8]
Safety & Tolerability Incidence and severity of flushingExpected higher incidenceLow to no incidencePatient-reported outcomes, physical examination
Liver function tests (ALT, AST)Monitor for elevationNo significant changeClinical Chemistry Analyzer

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of study results. The following are protocols for key experiments.

In Vitro Protocol: Inhibition of Lipolysis in 3T3-L1 Adipocytes
  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum. Induce differentiation into mature adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

  • Treatment: Pre-treat mature adipocytes with various concentrations of this compound or a vehicle control (placebo) for 1 hour.

  • Lipolysis Induction: Stimulate lipolysis by adding isoproterenol to the culture medium.

  • Quantification: After a 2-hour incubation, collect the culture medium and measure the concentration of glycerol or free fatty acids released from the cells using a commercially available colorimetric assay kit.

  • Data Analysis: Compare the levels of glycerol/free fatty acids in the this compound-treated groups to the placebo control group.

Preclinical Protocol: Evaluation in a Diet-Induced Hyperlipidemia Rabbit Model
  • Animal Model: Use male New Zealand White rabbits[9][10].

  • Induction of Hyperlipidemia: Feed the rabbits a high-cholesterol diet (e.g., standard chow supplemented with 1-2% cholesterol) for 8-12 weeks to induce hyperlipidemia and atherosclerotic plaque formation[9].

  • Randomization and Treatment: Randomly assign rabbits to either the this compound group or the placebo group. Administer the respective treatments orally via gavage daily for a predetermined period (e.g., 12 weeks).

  • Blood Sample Collection: Collect blood samples at baseline and at regular intervals throughout the study.

  • Lipid Profile Analysis: Analyze plasma samples for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using an automated clinical chemistry analyzer.

  • Histopathological Analysis: At the end of the study, euthanize the animals and dissect the aortas. Stain the aortas with Oil Red O to visualize lipid-rich plaques and quantify the plaque area using image analysis software.

  • Data Analysis: Compare the changes in lipid profiles and the aortic plaque area between the this compound and placebo groups.

Clinical Trial Protocol: Double-Blind, Placebo-Controlled Study in Patients with Dyslipidemia
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Selection: Recruit adult patients with primary hyperlipidemia or mixed dyslipidemia, meeting specific inclusion criteria for LDL cholesterol and triglyceride levels.

  • Randomization and Blinding: Randomly assign participants in a 1:1 ratio to receive either extended-release this compound or a matching placebo[11]. Both participants and investigators should be blinded to the treatment allocation.

  • Intervention: Start with a low dose of this compound (e.g., 500 mg daily) and titrate up to a target dose (e.g., 2000 mg daily) over several weeks to improve tolerability[11]. The placebo group will follow the same titration schedule with matching placebo tablets.

  • Data Collection:

    • Efficacy: Measure fasting lipid panels (total cholesterol, LDL-C, HDL-C, triglycerides) at baseline and at specified follow-up visits.

    • Safety: Monitor liver function tests (ALT, AST), fasting blood glucose, and uric acid levels. Record all adverse events, with a specific focus on cutaneous flushing[12].

    • Pharmacokinetics: In a subset of participants, collect blood samples at various time points after drug administration to determine the pharmacokinetic profile of nicotinic acid and its metabolites (e.g., nicotinuric acid) using LC-MS/MS[7][8].

  • Statistical Analysis: The primary efficacy analysis will compare the mean percentage change in LDL cholesterol from baseline to the end of the treatment period between the this compound and placebo groups using an appropriate statistical test (e.g., ANCOVA).

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Signaling Pathway of this compound in Adipocytes

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A/HCA2 Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gi->AC cAMP cAMP AC->cAMP Converts ATP to AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylates) PKA->HSL Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes HSL->Lipolysis SN This compound SN->GPR109A Binds to

Caption: Signaling pathway of this compound leading to the inhibition of lipolysis in adipocytes.

Experimental Workflow for a Placebo-Controlled Clinical Trial

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period (e.g., 12 Weeks) cluster_analysis Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Lipid Panel, Vitals) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUpA Follow-up Visits (Efficacy & Safety Monitoring) GroupA->FollowUpA FollowUpB Follow-up Visits (Efficacy & Safety Monitoring) GroupB->FollowUpB EndOfStudy End of Study Assessment FollowUpA->EndOfStudy FollowUpB->EndOfStudy DataAnalysis Statistical Analysis (Comparison of Endpoints) EndOfStudy->DataAnalysis

Caption: Workflow for a randomized, placebo-controlled clinical trial of this compound.

References

A Comparative Analysis of Sodium Nicotinate and Nicotinamide on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of two common forms of vitamin B3, sodium nicotinate and nicotinamide. Both compounds are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), yet they exhibit distinct mechanisms of action and impact on cellular signaling pathways. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies of cited experiments to support informed research and development decisions.

Core Differences in Cellular Uptake and NAD+ Synthesis

This compound, the sodium salt of nicotinic acid, and nicotinamide are both utilized by cells to synthesize NAD+. However, they enter different biosynthetic pathways. Nicotinic acid enters the Preiss-Handler pathway, while nicotinamide utilizes the salvage pathway.[1][2]

The efficiency of NAD+ synthesis can vary depending on the cell type and the expression of specific enzymes and transporters.[1] For instance, in human epidermal keratinocytes, nicotinic acid has been shown to be more effective at increasing intracellular NAD+ levels compared to nicotinamide.[1][3]

Impact on Key Cellular Processes

The distinct metabolic routes and receptor interactions of this compound and nicotinamide lead to different effects on downstream cellular processes, including the activity of NAD+-dependent enzymes like sirtuins and Poly (ADP-ribose) polymerases (PARPs), and signaling through the G-protein coupled receptor GPR109A.

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on the effects of nicotinic acid/sodium nicotinate and nicotinamide on NAD+ levels and protein expression.

Table 1: Comparative Effects on Intracellular NAD+ Levels in Normal Human Epidermal Keratinocytes (NHEK)

CompoundConcentration (µM)Fold Change in NAD+ Level (vs. Control)
Nicotinic Acid101.3
Nicotinamide1, 3, 10, 30, 100No significant increase
p < 0.05

Data extracted from a study by Mogushi et al. (2024).[1]

Table 2: Comparative Efficacy of NAD+ Precursors on Hepatic NAD+ Levels in Mice

PrecursorDose (mg/kg)Time Point (hours)Fold Change in Hepatic NAD+ (vs. Vehicle)
Nicotinic Acid5006~1.5x
Nicotinamide5006~2.0x

Data derived from the study by Trammell et al. (2016).[1][4]

Table 3: Effect of Nicotinic Acid on Mitochondrial and Antioxidant Protein Levels in NHEK Cells

TreatmentProteinFold Change in Protein Level (vs. Control)
Nicotinic Acid (10 µM)SIRT3~1.5x
Nicotinic Acid (10 µM)SOD2~1.4x
p < 0.05

Data extracted from a study by Mogushi et al. (2024).[1]

Signaling Pathways

The differential effects of this compound and nicotinamide can be attributed to their distinct interactions with cellular machinery.

NAD+ Biosynthesis Pathways

NAD_Biosynthesis cluster_nicotinate Preiss-Handler Pathway cluster_nicotinamide Salvage Pathway This compound This compound Nicotinic Acid Nicotinic Acid NaMN NaMN NaAD NaAD NAD+ NAD+ Sirtuins Sirtuins NAD+->Sirtuins Inhibition by Nicotinamide PARPs PARPs NAD+->PARPs Inhibition by Nicotinamide Nicotinamide Nicotinamide NMN NMN

GPR109A Signaling Pathway

This compound, but not nicotinamide, is a potent agonist for the G-protein coupled receptor GPR109A (also known as HCAR2).[2][5][6] Activation of GPR109A by nicotinate initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This pathway is implicated in the anti-lipolytic effects of nicotinic acid.[6]

GPR109A_Signaling This compound This compound GPR109A GPR109A This compound->GPR109A Activates Gi Gi GPR109A->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Experimental Protocols

Measurement of Intracellular NAD+ Levels

Objective: To quantify the intracellular concentration of NAD+ in response to treatment with this compound or nicotinamide.

Methodology: A common method involves enzymatic cycling assays.

  • Cell Culture and Treatment: Plate cells (e.g., NHEK) at a suitable density and allow them to adhere. Treat cells with varying concentrations of this compound or nicotinamide for a specified duration (e.g., 24 hours).

  • Cell Lysis and NAD+ Extraction: After treatment, wash cells with cold PBS. Lyse the cells using an acidic extraction buffer to preserve NAD+ while degrading NADH. Neutralize the lysate.

  • Enzymatic Cycling Reaction: In a 96-well plate, add the cell lysate to a reaction mixture containing alcohol dehydrogenase, a tetrazolium dye (e.g., MTT), and a substrate for the cycling reaction (e.g., ethanol).

  • Detection: The enzymatic cycling reaction leads to the reduction of the tetrazolium dye, resulting in a colored product. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of NAD+. Calculate the NAD+ concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.[7]

GPR109A Receptor Activation Assay (GTPγS Binding Assay)

Objective: To determine the ability of this compound and nicotinamide to activate the GPR109A receptor.

Methodology: The [³⁵S]GTPγS binding assay measures the activation of G-proteins coupled to the receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with varying concentrations of the test compounds (this compound, nicotinamide) in the presence of GDP and [³⁵S]GTPγS.

  • Incubation: Allow the binding reaction to proceed at 30°C for a defined period (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of the compound concentration to determine the EC50 (half-maximal effective concentration) for receptor activation.[8]

Sirtuin Activity Assay

Objective: To assess the effect of this compound and nicotinamide on the activity of sirtuin enzymes (e.g., SIRT1).

Methodology: A common method is a fluorometric assay using a specific sirtuin substrate.

  • Reaction Setup: In a 96-well plate, combine the purified sirtuin enzyme, a fluorogenic acetylated peptide substrate, and NAD+. Add varying concentrations of this compound or nicotinamide.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the sirtuin activity based on the fluorescence signal. Compare the activity in the presence of the test compounds to the control to determine any inhibitory or stimulatory effects.[9][10]

PARP Activity Assay

Objective: To measure the influence of this compound and nicotinamide on the activity of PARP enzymes.

Methodology: An in-cell PARP activity assay can be performed.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound or nicotinamide for a desired period.

  • Induction of DNA Damage: Induce DNA damage using an agent like H₂O₂ to activate PARP.

  • Assay Procedure: Fix and permeabilize the cells. Incubate with an antibody that recognizes poly(ADP-ribose) (PAR), the product of PARP activity.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a corresponding substrate to generate a colorimetric or chemiluminescent signal.

  • Quantification: Measure the signal using a plate reader. Normalize the PARP activity to a control group (DNA damage-induced, no compound treatment).[11][12]

Experimental Workflow Overview

Experimental_Workflow cluster_assays In Vitro / Cell-Based Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture & Treatment (this compound vs. Nicotinamide) NAD_Assay NAD+ Level Measurement Cell_Culture->NAD_Assay GPR109A_Assay GPR109A Activation Assay Cell_Culture->GPR109A_Assay Sirtuin_Assay Sirtuin Activity Assay Cell_Culture->Sirtuin_Assay PARP_Assay PARP Activity Assay Cell_Culture->PARP_Assay Data_Quantification Quantitative Data Analysis NAD_Assay->Data_Quantification GPR109A_Assay->Data_Quantification Sirtuin_Assay->Data_Quantification PARP_Assay->Data_Quantification Pathway_Analysis Cellular Pathway Mapping Data_Quantification->Pathway_Analysis Comparative_Guide Generation of Comparison Guide Pathway_Analysis->Comparative_Guide

Conclusion

This compound and nicotinamide, while both serving as NAD+ precursors, exhibit divergent effects on cellular pathways. This compound uniquely activates the GPR109A receptor, leading to specific downstream signaling events. In contrast, nicotinamide directly enters the NAD+ salvage pathway and can act as an inhibitor of sirtuins and PARPs at high concentrations. The choice between these two molecules for research or therapeutic development should be guided by the specific cellular pathways and outcomes of interest. The provided data and protocols offer a foundation for further investigation into the nuanced roles of these essential vitamin B3 forms.

References

A Comparative Guide to Analytical Methods for Sodium Nicotinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) like sodium nicotinate is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comparative overview of three common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-Aqueous Titration. The performance of each method is evaluated based on experimental data from closely related compounds, primarily nicotinic acid, offering a robust framework for method selection and validation.

Data Presentation: A Head-to-Head Comparison

The selection of an optimal analytical method hinges on a variety of factors including the sample matrix, required sensitivity, and the intended application, from raw material testing to final product quality control. The following table summarizes the key performance characteristics of each analytical method for the determination of this compound, with data largely derived from studies on nicotinic acid.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionUV-Vis SpectrophotometryNon-Aqueous Acid-Base Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Measurement of the absorbance of ultraviolet light by the pyridine ring chromophore in the analyte.Titration of the basic nicotinate anion with a strong acid (perchloric acid) in a non-aqueous solvent.
Selectivity/Specificity High; capable of separating this compound from degradation products and excipients.Moderate; potential for interference from other UV-absorbing compounds in the sample matrix.Low; susceptible to interference from other basic or acidic substances. Primarily suitable for pure substance assay.
Sensitivity HighModerateLow
Limit of Detection (LOD) ~0.64 µg/mL (for Niacin)[1]~0.64 µg/mL (for Niacin)[1]Not applicable for typical assay concentrations.
Limit of Quantification (LOQ) ~1.94 µg/mL (for Niacin)[1]~1.94 µg/mL (for Niacin)[1]Not applicable for typical assay concentrations.
Linearity (Correlation Coefficient, R²) >0.999[1][2]>0.999[1]Not applicable; based on stoichiometry.
Accuracy (% Recovery) Typically 98-102%Typically 98-102%[1]Typically 99-101% for pure substance.
Precision (%RSD) <2%<2%[1]<1%
Analysis Time 5-15 minutes per sample<5 minutes per sample10-20 minutes per sample (manual)
Instrumentation Cost HighLowVery Low
Typical Application Quality control, stability studies, impurity profiling, formulation analysis.Routine analysis of pure substance, simple formulations, dissolution testing.Assay of raw material and bulk drug substance.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques, which can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method provides high specificity and sensitivity for the determination of this compound in various sample matrices.

  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Chromatographic Conditions :

    • Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.05% sulfuric acid or a phosphate buffer) and an organic solvent like acetonitrile or methanol.[3] The exact ratio should be optimized for best separation.

    • Flow Rate : 1.0 mL/min.[2][3]

    • Detection Wavelength : Approximately 262 nm, which is the λmax for the nicotinic acid chromophore.[1]

    • Injection Volume : 20 µL.

  • Sample Preparation :

    • Accurately weigh a quantity of the sample and dissolve it in a suitable solvent (e.g., water or the mobile phase).

    • Sonicate if necessary to ensure complete dissolution.

    • Dilute to a known volume in a volumetric flask to achieve a concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

UV-Vis Spectrophotometry

A simple and rapid method suitable for the quantification of this compound in the absence of interfering substances.

  • Instrumentation : A UV-Vis Spectrophotometer.

  • Methodology :

    • Solvent : Ethanol or water can be used as a solvent.[1]

    • Wavelength of Maximum Absorbance (λmax) : Determine the λmax by scanning a dilute solution of this compound; it is expected to be around 262 nm.[1]

    • Calibration Curve :

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Measure the absorbance of each standard at the λmax.

      • Plot a graph of absorbance versus concentration to establish the calibration curve. A linear relationship with R² > 0.999 is expected.[1]

    • Sample Analysis :

      • Prepare a solution of the sample in the same solvent used for the standards.

      • Measure its absorbance at the λmax.

      • Determine the concentration of this compound in the sample from the calibration curve.

Non-Aqueous Titration

This classical method is well-suited for the assay of pure this compound raw material. It relies on the basic character of the nicotinate anion.

  • Principle : this compound, the salt of a weak acid, acts as a base in a non-aqueous acidic solvent. It is titrated with a strong acid, typically perchloric acid, in a solvent like glacial acetic acid.[4][5]

  • Reagents :

    • Titrant : 0.1 M Perchloric acid in glacial acetic acid.

    • Solvent : Anhydrous glacial acetic acid.

    • Indicator : Crystal violet or 1-naphtholbenzein.[4]

  • Procedure :

    • Accurately weigh a quantity of this compound and dissolve it in anhydrous glacial acetic acid.

    • Add a few drops of the chosen indicator. The initial color will be violet/blue for crystal violet.

    • Titrate with 0.1 M perchloric acid until the endpoint is reached, indicated by a color change to greenish-yellow.

    • Perform a blank titration to account for any impurities in the solvent.

    • Calculate the purity of this compound based on the volume of titrant consumed.

Mandatory Visualization

The following diagrams illustrate the logical flow of the analytical techniques and the validation process.

cluster_hplc HPLC Workflow cluster_uv UV-Vis Workflow cluster_titration Titration Workflow hplc_prep Sample Preparation hplc_inj Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis hplc_det->hplc_data uv_prep Sample Preparation uv_meas Absorbance Measurement uv_prep->uv_meas uv_cal Calibration Curve uv_data Concentration Calculation uv_cal->uv_data uv_meas->uv_data tit_prep Sample Preparation tit_tit Titration with Perchloric Acid tit_prep->tit_tit tit_end Endpoint Detection tit_tit->tit_end tit_calc Purity Calculation tit_end->tit_calc

Caption: Comparative workflows for HPLC, UV-Vis, and Titration methods.

cluster_params Validation Parameters start Analytical Method Development validation Method Validation (ICH Q2(R1)) start->validation specificity Specificity / Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod Limit of Detection (LOD) validation->lod loq Limit of Quantification (LOQ) validation->loq robustness Robustness validation->robustness end Method Implementation for Routine Use specificity->end linearity->end accuracy->end precision->end lod->end loq->end robustness->end

Caption: General workflow for analytical method validation.

References

A Comparative Study on the Thermal Decomposition of Divalent Metal Nicotinates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal decomposition of nicotinic acid complexes with several divalent transition metals, namely cobalt(II), nickel(II), copper(II), and zinc(II). The thermal stability and decomposition pathways of these metal nicotinates are critical parameters in the development of metal-based pharmaceuticals and functional materials. This document summarizes key quantitative data from thermogravimetric (TG) and differential thermal analysis (DTA), outlines detailed experimental protocols, and presents a visual workflow of the analytical process.

Comparative Thermal Decomposition Data

The thermal decomposition of metal nicotinates typically proceeds in distinct stages: dehydration followed by the decomposition of the anhydrous complex, ultimately yielding the corresponding metal oxide as the final residue. The data summarized below is compiled from several studies on the thermal analysis of these compounds.[1][2][3]

Metal Nicotinate ComplexDehydration Temperature Range (°C)Anhydrous Decomposition Temperature Range (°C)Final Residue
Cobalt(II) Nicotinate ~162[1]~427[1]Co₃O₄[1][2]
Nickel(II) Nicotinate ~189[1]~423[1]NiO[1][2]
Copper(II) Nicotinate Varies with hydrationGradual decompositionCuO[2]
Zinc(II) Nicotinate Not explicitly hydrated in some studiesDecomposes to ZnOZnO[2]

Note: The exact decomposition temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere. The data presented here is based on studies conducted in an inert nitrogen or air atmosphere.

Experimental Protocols

The following protocols describe the standard methodologies used for the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of metal nicotinates.

Synthesis of Metal Nicotinates

Metal nicotinate complexes are typically synthesized by reacting a metal carbonate or salt with a hot aqueous solution of nicotinic acid.[1] The resulting crystalline product is then filtered, washed, and dried.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the thermal stability and decomposition profile of the metal nicotinate complexes.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is commonly employed.

Experimental Parameters:

  • Sample Mass: 5-10 mg of the metal nicotinate complex.[1][4]

  • Crucible: Alumina or platinum crucibles are typically used.[5]

  • Atmosphere: The analysis is generally carried out under a dynamic flow of an inert gas (e.g., nitrogen) or air at a specified flow rate (e.g., 50-100 mL/min).[1][3][4]

  • Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.[1][3][4]

  • Temperature Range: The analysis is conducted over a temperature range sufficient to observe all decomposition events, typically from room temperature to 800-1000 °C.[1][4]

  • Data Analysis: The TGA curve plots the percentage mass loss as a function of temperature, while the DTA curve shows the temperature difference between the sample and a reference, indicating endothermic or exothermic events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]

Experimental Workflow

The following diagram illustrates the typical workflow for the comparative study of the thermal decomposition of metal nicotinates.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing and Interpretation cluster_comparison Comparative Study prep Synthesis of Metal Nicotinate Complexes char Characterization (e.g., IR, Elemental Analysis) prep->char tga_dta TGA/DTA Analysis char->tga_dta curves Generation of TGA, DTG, and DTA Curves tga_dta->curves kinetics Kinetic Analysis (Activation Energy) curves->kinetics products Identification of Decomposition Products curves->products compare Comparison of Decomposition Temperatures and Pathways products->compare

References

Evaluating the neuroprotective effects of sodium nicotinate compared to other neuroprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the neuroprotective effects of sodium nicotinate in comparison to three other prominent neuroprotective agents: Nimodipine, Edaravone, and Citicoline. The information presented is based on available experimental data to facilitate an objective assessment of their relative performance and underlying mechanisms of action.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from various experimental studies, offering a comparative overview of the efficacy of each agent in different models of neuronal injury. It is important to note that the experimental conditions, models, and dosages may vary between studies, which should be taken into consideration when interpreting the data.

Table 1: Effects on Neuronal Viability and Infarct Volume

Neuroprotective AgentExperimental ModelKey Efficacy MetricResult
This compound (as Nicotinamide) Rat model of diabetic retinopathyAttenuation of retinal neurodegenerationReduced oxidative DNA damage and apoptosis of inner retinal cells.[1]
Primary cultures of rat cerebellar granule cellsReduction of NMDA-induced toxicityReduced NMDA toxicity at 25 mM concentration.[2]
Nimodipine NGF-differentiated PC12 cells (Oxygen-Glucose Deprivation)Neuroprotection (%)65 ± 13% neuroprotection at 1-100 μM.[3]
Rat model of transient focal cerebral ischemiaReduction in infarct size (striatum)21.5 ± 11.0% reduction.[4]
Edaravone Cultured bovine aortic endothelial cells (15-HPETE-induced damage)Inhibition of cell death (%)57% inhibition at 1 μM.[5]
Rat model of cerebral infarctionReduction in malondialdehyde-thiobarbituric acid adductDose-dependent reduction.
Citicoline Meta-analysis of experimental stroke studiesReduction in infarct volume (%)27.8% (19.9%–35.6%) reduction.
Rat model of hemorrhagic strokeReduction of brain edema and neurological deficitsSignificant reduction in brain edema and neurological deficits.[1]

Table 2: Modulation of Apoptosis and Oxidative Stress

Neuroprotective AgentExperimental ModelKey Biomarker/AssayResult
This compound (as Nicotinamide) Diabetic rat retinasTUNEL assay (apoptosis)Reduced diabetes-induced apoptosis of inner retinal cells.[1]
Primary cultures of rat cerebellar granule cellsOxidative stress (hydroperoxide-sensitive probe)No significant reduction of oxidative stress by nicotinamide.[2]
Nimodipine Rat model of transient focal cerebral ischemiaApoptotic cells (TUNEL)Statistically lower number of apoptotic cells compared to control.[4]
NGF-differentiated PC12 cells (trophic withdrawal)Caspase 3 activity35 ± 6% neuroprotection.[3]
Edaravone In vitro Aβ(25-35)-induced AD modelReactive Oxygen Species (ROS) productionDecreased ROS production.
Rat model of traumatic brain injuryOxidative stressDecreased oxidative stress.
Citicoline Glaucoma modelsMitochondria-mediated apoptosisInhibits mitochondria-mediated apoptosis.[6][7]
Ischemic stroke modelsOxidative stressAttenuates oxidative stress.

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these agents are mediated by distinct and, in some cases, overlapping signaling pathways.

This compound

This compound acts primarily through its conversion to nicotinamide, a precursor of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism and energy production. The neuroprotective effects of nicotinamide are largely attributed to the activation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[8] Activation of α7 nAChRs triggers several downstream signaling cascades that promote neuronal survival.

SodiumNicotinate This compound nAChR α7 nAChR SodiumNicotinate->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Neuroprotection Neuroprotection

Caption: this compound Signaling Pathway
Nimodipine

Nimodipine is a dihydropyridine calcium channel blocker that exhibits a high affinity for L-type voltage-gated calcium channels. By blocking the influx of calcium into neurons, Nimodipine mitigates the excitotoxicity cascade, a major contributor to neuronal death in ischemic conditions. Beyond calcium channel blockade, Nimodipine has been shown to activate the ERK/CREB signaling pathway, leading to the expression of pro-survival genes.

Nimodipine Nimodipine LTCC L-type Ca2+ Channel Nimodipine->LTCC Blocks ERK ERK Nimodipine->ERK Activates CaInflux Ca2+ Influx LTCC->CaInflux Mediates Excitotoxicity Excitotoxicity CaInflux->Excitotoxicity Neuroprotection Neuroprotection CREB CREB ERK->CREB Activates GeneExpression Pro-survival Gene Expression CREB->GeneExpression Promotes GeneExpression->Neuroprotection

Caption: Nimodipine Signaling Pathway
Edaravone

Edaravone is a potent free radical scavenger. Its neuroprotective mechanism is primarily attributed to its ability to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby inhibiting lipid peroxidation and protecting neuronal membranes from oxidative damage.[5]

Edaravone Edaravone FreeRadicals Free Radicals (ROS/RNS) Edaravone->FreeRadicals Scavenges OxidativeStress Oxidative Stress FreeRadicals->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation NeuronalDamage Neuronal Damage LipidPeroxidation->NeuronalDamage

Caption: Edaravone Free Radical Scavenging
Citicoline

Citicoline exerts its neuroprotective effects through multiple mechanisms, with a primary role in stabilizing cell membranes. It serves as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes. By promoting membrane repair and synthesis, Citicoline helps to maintain neuronal integrity and function. It also attenuates the activation of phospholipases, which are involved in membrane breakdown during ischemic injury.

Citicoline Citicoline Phosphatidylcholine Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine Promotes Phospholipase Phospholipase Activation Citicoline->Phospholipase Inhibits MembraneIntegrity Neuronal Membrane Integrity Phosphatidylcholine->MembraneIntegrity Maintains MembraneBreakdown Membrane Breakdown Phospholipase->MembraneBreakdown

Caption: Citicoline Membrane Stabilization Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate neuroprotection.

Neuronal Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]

  • Protocol:

    • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the neuroprotective agents at various concentrations for the desired duration.

    • Introduce the neurotoxic insult (e.g., glutamate, H₂O₂, oxygen-glucose deprivation).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol with HCl).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition A Seed Neuronal Cells B Treat with Neuroprotective Agent A->B C Induce Neurotoxicity B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G

Caption: MTT Assay Workflow

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[11][12][13]

  • Protocol:

    • Culture and treat neuronal cells as described for the MTT assay.

    • Collect the cell culture supernatant from each well.

    • Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT).

    • Add the supernatant to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.

    • Measure the absorbance of the resulting formazan product at 490 nm using a microplate reader.[12]

    • Calculate the percentage of cytotoxicity relative to control wells with maximum LDH release (induced by a lysis buffer).

Apoptosis Assay

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

  • Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.[14][15][16][17]

  • Protocol:

    • Culture neuronal cells on coverslips or in chamber slides and treat as required.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100 in PBS).

    • Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber.[16]

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

    • Quantify the percentage of TUNEL-positive cells.

Oxidative Stress Assay

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

  • Principle: This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex that can be quantified spectrophotometrically.[18][19][20][21]

  • Protocol:

    • Homogenize brain tissue or cell lysates in a suitable buffer.

    • Add a solution of TBA and an acid (e.g., trichloroacetic acid, TCA) to the homogenate.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the concentration of TBARS using a standard curve prepared with MDA.

cluster_0 Sample Preparation cluster_1 TBARS Reaction cluster_2 Data Acquisition A Homogenize Tissue/Cells B Add TBA/Acid A->B C Heat (Boiling Water Bath) B->C D Cool and Centrifuge C->D E Measure Absorbance (532nm) D->E

Caption: TBARS Assay Workflow

Conclusion

The choice of a neuroprotective agent depends on the specific pathological context and the desired therapeutic outcome. This compound, acting through the nAChR pathway, presents a mechanism focused on promoting cell survival signals. Nimodipine offers targeted protection against excitotoxicity by modulating calcium influx. Edaravone provides a direct antioxidant defense by scavenging free radicals, while Citicoline focuses on maintaining the structural integrity of neuronal membranes.

This guide provides a foundational comparison based on current experimental evidence. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative efficacy of these agents for specific neurodegenerative conditions. Researchers are encouraged to consider the distinct mechanisms of action when designing future preclinical and clinical investigations.

References

Safety Operating Guide

Proper Disposal Procedures for Sodium Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of sodium nicotinate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with general laboratory waste regulations.

Immediate Safety and Hazard Information

This compound is classified as a hazardous chemical. Understanding its primary hazards is crucial before handling or disposal.[1][2] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4]

Hazard Classification Summary

Hazard Class Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation[1][3]
Eye Irritation Category 2 H319: Causes serious eye irritation[1][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

Required Personal Protective Equipment (PPE):

  • Gloves: Handle with chemical-impermeable gloves, which must be inspected before use.[3]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Body Protection: Wear appropriate protective clothing. Fire/flame resistant and impervious clothing is recommended.[3]

  • Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate & Secure: Evacuate personnel from the immediate spill area.[3] Remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not allow the chemical to enter drains or sewer systems.[3]

  • Clean-up:

    • Avoid generating dust.[2][3]

    • Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1][2]

    • Use spark-proof tools and explosion-proof equipment if necessary.[3]

  • Decontamination: Wash the affected area once the material has been collected.

  • Disposal: The collected waste must be disposed of as hazardous chemical waste according to the procedures outlined below.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in accordance with local, regional, and national hazardous waste regulations.[1] It is the responsibility of the chemical waste generator to properly classify and manage the waste.[1]

  • Waste Identification and Segregation:

    • Identify the waste as "this compound, Solid Waste."

    • Keep solid chemical waste separate from liquid waste.[5]

    • Do not mix with other incompatible chemical wastes.[6]

  • Container Selection and Labeling:

    • Place the this compound waste into a suitable, dedicated container that is chemically compatible and sealable.[1][2][3] The container must be in good condition and free from damage.[6]

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols (e.g., irritant).[7]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.[1][3]

    • Ensure the storage location is away from incompatible materials.[3]

    • The container should be kept tightly closed.[1][3]

  • Final Disposal:

    • Arrange for disposal through a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) office.[3]

    • The recommended disposal method is controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[3]

    • Do not dispose of this compound in the regular trash or down the drain.[3][6][8] Discharge into the environment must be avoided.[3]

  • Contaminated Material Disposal:

    • Any materials used for spill clean-up (e.g., contaminated gloves, wipes) should be collected and disposed of as hazardous waste along with the chemical.[3]

    • Contaminated packaging should be triple-rinsed (if appropriate) and offered for recycling, or punctured to be made unusable and disposed of in a sanitary landfill or via controlled incineration.[3]

G This compound Disposal Workflow start Disposal Required ppe Step 1: Wear Required PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event segregate Step 2: Segregate Waste (Solid, Non-Compatible) ppe->segregate spill_procedure Follow Spill Management Protocol (Contain, Clean, Collect) ppe->spill_procedure container Step 3: Use a Labeled, Sealed, Compatible Container segregate->container storage Step 4: Store in a Designated Secure & Ventilated Area container->storage contact_ehs Step 5: Contact EHS or Licensed Waste Contractor storage->contact_ehs end Proper Disposal via Incineration/Destruction contact_ehs->end spill->ppe Ensure PPE is worn spill_procedure->container Collected waste

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Sodium Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Sodium Nicotinate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3]. Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[1][2].To prevent eye contact which can cause serious irritation[1][2][3].
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use[1][4].To prevent skin contact which can cause irritation[1][2][3].
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat and long-sleeved clothing[2][3][5]. For significant exposure risk, fire/flame resistant and impervious clothing may be necessary[1].To protect the skin from irritation and accidental splashes[1][2][3].
Respiratory Protection Generally not required under normal use conditions with adequate ventilation[2][3]. If dust is generated or exposure limits are exceeded, a full-face respirator or a NIOSH/MSHA approved respirator should be used[1][5].To prevent respiratory tract irritation from dust or aerosols[1][3][6].

Operational and Handling Procedures

Safe handling of this compound requires careful attention to laboratory practices to avoid the formation and inhalation of dust and to prevent contact with skin and eyes.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood[1][2][3].

    • Confirm that an eyewash station and safety shower are readily accessible[2].

    • Assemble all necessary PPE and inspect it for integrity, especially gloves[1][4].

  • Handling the Compound:

    • Wear all required PPE before handling the substance.

    • Handle in a manner that avoids the formation of dust and aerosols[1][3].

    • Use non-sparking tools to prevent ignition sources[1].

    • Avoid breathing dust, fumes, or vapors[1].

    • Prevent contact with skin and eyes[1].

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][2][3].

    • Keep away from incompatible materials such as strong oxidizing agents[5].

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling[1][2].

    • Remove and wash contaminated clothing before reuse[1][6].

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a doctor[1][3].
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Disposal Protocol:

  • Waste Collection:

    • Collect waste material in suitable, closed, and clearly labeled containers[2].

  • Disposal Method:

    • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations[2][3].

    • Do not allow the chemical to enter drains or the environment[1][4].

  • Contaminated Packaging:

    • Handle uncleaned containers in the same manner as the product itself[4].

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_vent Ensure Good Ventilation prep_ppe Inspect and Don PPE prep_vent->prep_ppe prep_safety Locate Safety Equipment prep_ppe->prep_safety handle_dust Avoid Dust Formation prep_safety->handle_dust handle_contact Prevent Skin/Eye Contact handle_dust->handle_contact handle_storage Store Properly handle_contact->handle_storage post_wash Wash Hands Thoroughly handle_storage->post_wash post_decontam Decontaminate Clothing post_wash->post_decontam disp_collect Collect in Labeled Container post_decontam->disp_collect disp_dispose Dispose via Approved Facility disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium nicotinate
Reactant of Route 2
Sodium nicotinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.